4-(Cyclohexylsulfanyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOAYIJFILMVRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and characterization of 4-(Cyclohexylsulfanyl)phenol
An In-depth Technical Guide: Synthesis and Characterization of 4-(Cyclohexylsulfanyl)phenol
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Cyclohexylsulfanyl)phenol, a molecule of interest within the broader class of aryl sulfides. Aryl sulfides are significant structural motifs found in numerous biologically active materials effective against conditions like asthma and cancer, making their synthesis a key focus in medicinal chemistry and materials science.[1] This document details a robust and accessible synthetic protocol via nucleophilic aromatic substitution, explains the chemical principles underpinning the chosen methodology, and outlines a full suite of analytical techniques for the rigorous characterization and validation of the final product. By integrating field-proven insights with established chemical theory, this guide serves as a practical resource for professionals engaged in organic synthesis and drug discovery.
Introduction and Significance
4-(Cyclohexylsulfanyl)phenol belongs to the family of phenolic aryl sulfides. This class of compounds is structurally important, combining a polar, hydrogen-bond-donating phenol group with a lipophilic and synthetically versatile thioether linkage. The phenol moiety is a common feature in many pharmaceutical agents and natural products, often contributing to receptor binding and antioxidant properties.[2] The aryl sulfide group is a cornerstone in many modern pharmaceuticals and advanced materials.[1]
The strategic combination of these two functional groups in 4-(Cyclohexylsulfanyl)phenol makes it a valuable intermediate for the synthesis of more complex molecules. Its structure allows for further functionalization at the phenolic oxygen, the aromatic ring, or the cyclohexyl group, opening avenues for the development of new chemical entities in drug development and materials science.
Chemical Structure:
-
IUPAC Name: 4-(Cyclohexylsulfanyl)phenol
-
Molecular Formula: C₁₂H₁₆OS
-
Molecular Weight: 208.32 g/mol
-
Structure:
Synthetic Methodologies: A Rationale-Driven Approach
The formation of the carbon-sulfur (C-S) bond is central to the synthesis of 4-(Cyclohexylsulfanyl)phenol. While numerous methods exist for creating aryl sulfides, including advanced transition-metal-catalyzed cross-coupling reactions[3][4], a classical and highly efficient approach is the nucleophilic substitution reaction. This method is chosen for its reliability, cost-effectiveness, and straightforward execution in a standard laboratory setting.
Principle of Synthesis: Nucleophilic Substitution
The selected synthesis proceeds via a mechanism analogous to the Williamson ether synthesis. The core of this reaction involves two key steps:
-
Deprotonation: The weakly acidic thiol proton of 4-mercaptophenol is removed by a suitable base to generate a potent nucleophile, the thiophenolate anion. The choice of a base is critical; it must be strong enough to deprotonate the thiol (pKa ≈ 6-7) but not so strong as to cause unwanted side reactions with other functional groups.
-
S_N2 Attack: The resulting thiophenolate anion attacks the electrophilic carbon atom of cyclohexyl bromide, displacing the bromide leaving group in a concerted S_N2 (Substitution, Nucleophilic, Bimolecular) fashion.
This pathway is highly effective for coupling primary and secondary alkyl halides with thiolates.
Visualizing the Synthetic Workflow
The following diagram outlines the logical flow from starting materials to the purified final product.
Caption: General workflow for the synthesis of 4-(Cyclohexylsulfanyl)phenol.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where successful execution and subsequent characterization confirm the identity and purity of the target compound.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Amount | Role |
| 4-Mercaptophenol | C₆H₆OS | 126.17 | 10.0 | 1.26 g | Nucleophile Precursor |
| Cyclohexyl Bromide | C₆H₁₁Br | 163.06 | 11.0 | 1.30 mL | Electrophile |
| Potassium Carbonate | K₂CO₃ | 138.21 | 20.0 | 2.76 g | Base |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | - | 25 mL | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~150 mL | Extraction Solvent |
| Deionized Water | H₂O | 18.02 | - | ~100 mL | Quench/Wash |
| Brine (sat. NaCl) | NaCl(aq) | - | - | ~50 mL | Wash |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | Drying Agent |
| Silica Gel (230-400 mesh) | SiO₂ | - | - | ~50 g | Stationary Phase |
| Hexane/Ethyl Acetate | - | - | - | ~200 mL | Mobile Phase |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-mercaptophenol (1.26 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Rationale: Potassium carbonate is a mild inorganic base, ideal for deprotonating the thiol without affecting the phenol. An excess ensures complete formation of the thiophenolate.
-
-
Solvent and Reagent Addition: Add N,N-Dimethylformamide (DMF, 25 mL) to the flask, followed by cyclohexyl bromide (1.30 mL, 11.0 mmol).
-
Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving a "naked" and highly reactive thiophenolate anion, thereby accelerating the S_N2 reaction. A slight excess of the electrophile ensures the complete consumption of the limiting reagent.
-
-
Reaction Execution: Heat the mixture to 80°C in an oil bath and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-mercaptophenol spot has been consumed.
-
Workup and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).
-
Rationale: This separates the organic product from the inorganic salts (KBr, excess K₂CO₃) and the water-soluble DMF solvent.
-
Combine the organic layers and wash sequentially with deionized water (2 x 25 mL) and then with brine (1 x 50 mL).
-
Rationale: The water wash removes residual DMF, and the brine wash removes residual water from the organic phase.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing polarity) to isolate the pure 4-(Cyclohexylsulfanyl)phenol.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
| Technique | Predicted Chemical Shifts (δ, ppm) | Assignment and Rationale |
| ¹H NMR | ~ 7.30 (d, 2H) | Aromatic protons ortho to the -S-cyclohexyl group. |
| ~ 6.80 (d, 2H) | Aromatic protons ortho to the -OH group. | |
| ~ 4.80-5.50 (s, broad, 1H) | Phenolic -OH proton. Exchangeable with D₂O. | |
| ~ 3.25 (m, 1H) | Methine proton (-S-CH -) on the cyclohexyl ring, deshielded by sulfur. | |
| ~ 1.20-2.00 (m, 10H) | Methylene protons (-CH₂-) of the cyclohexyl ring. | |
| ¹³C NMR | ~ 155.0 | Aromatic carbon attached to the -OH group (C-O). |
| ~ 134.0 | Aromatic carbons ortho to the -S-cyclohexyl group. | |
| ~ 125.0 | Aromatic carbon attached to the -S-cyclohexyl group (C-S). | |
| ~ 116.0 | Aromatic carbons ortho to the -OH group. | |
| ~ 48.0 | Methine carbon (-S-C H-) of the cyclohexyl ring. | |
| ~ 33.0 | Methylene carbons beta to the sulfur atom. | |
| ~ 26.0, 25.5 | Remaining methylene carbons of the cyclohexyl ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H Stretch | Phenol (-OH)[5][6] |
| 3100 - 3000 | C-H Stretch | Aromatic C-H[5] |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (Cyclohexyl) |
| 1600, 1500 | C=C Stretch | Aromatic Ring[5][6] |
| 1230 | C-O Stretch | Phenol C-O[5] |
| 750 - 650 (weak) | C-S Stretch | Thioether C-S |
Mass Spectrometry (MS)
MS provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight.
-
Expected Molecular Ion (M⁺): m/z = 208.10 (for the most common isotopes ¹²C, ¹H, ¹⁶O, ³²S).
-
High-Resolution MS (HRMS): Calculated for C₁₂H₁₆OS: 208.0922; Found: [Experimental Value ± 5 ppm].
-
Key Fragmentation Patterns:
-
Loss of the cyclohexyl radical (•C₆H₁₁) leading to a fragment at m/z ≈ 125.
-
Cleavage of the C-S bond with charge retention on the cyclohexyl fragment (m/z = 83).
-
Further fragmentation of the aromatic ring.
-
Safety and Handling Precautions
Professional laboratory safety standards must be strictly adhered to when handling the reagents and products associated with this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All operations should be conducted inside a certified chemical fume hood.
-
Reagent Hazards:
-
4-Mercaptophenol: Toxic and carries a strong, unpleasant odor. Avoid inhalation and skin contact.
-
Cyclohexyl Bromide: Lachrymator and skin irritant. Handle with care.
-
Phenols (General): Phenols are toxic and can cause severe skin burns.
-
DMF: A potential reproductive hazard. Avoid inhalation and skin contact.
-
-
Product Hazards: As a phenol derivative, 4-(Cyclohexylsulfanyl)phenol should be handled as a potential skin and eye irritant.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
Conclusion
This guide has detailed a reliable and well-rationalized method for the synthesis of 4-(Cyclohexylsulfanyl)phenol. The nucleophilic substitution pathway offers a straightforward and scalable route to this valuable chemical intermediate. The comprehensive characterization protocol, employing NMR, IR, and MS, provides a robust framework for validating the structural integrity and purity of the final product. By following the experimental and safety procedures outlined herein, researchers can confidently synthesize and characterize this compound for further application in pharmaceutical development and materials science.
References
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A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds. (2021, July 21). ScienceDaily. [Link]
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Yang, X., et al. (2023). Synthesis of α-aryl sulfides by deaminative coupling of α-amino compounds with thiophenols. Organic & Biomolecular Chemistry, 21(18). [Link]
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Percec, V., et al. (2009). Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC - NIH. [Link]
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Kumar, A., et al. (2021). Site-Selective Synthesis of Aryl Sulfides via Oxidative Aromatization of Cyclohexanones with Thiophenols. The Journal of Organic Chemistry, 87(1), 886-891. [Link]
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Beaudoin, D., et al. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1226-1232. [Link]
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Infrared spectrum of phenol. Doc Brown's Chemistry. [Link]
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4-Cyclohexylphenol. PubChem - NIH. [Link]
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Concerted Nucleophilic Aromatic Substitutions. (2018). PMC - NIH. [Link]
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One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion. Green Chemistry (RSC Publishing). [Link]
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4-(Methylsulfanyl)phenol. XINDAO. [Link]
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Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. [Link]
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One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Pendidikan Kimia. [Link]
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Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017, March 17). Juniper Publishers. [Link]
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Synthesis of Phenolic Compounds via Palladium Catalyzed C−H Functionalization of Arenes. ResearchGate. [Link]
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Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]
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Safety Data Sheet for Phenol. Deepak Group. [Link]
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Phenol, 4-cyclohexyl-. NIST WebBook. [Link]
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Synthesis of Phenolic Compounds via Palladium Catalyzed C-H Functionalization of Arenes. (2019, December 13). National Library of Medicine. [Link]
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Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. [Link]
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Spectroscopy of Alcohols and Phenols. (2023, September 20). OpenStax. [Link]
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Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Bentham Science. [Link]
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4-Hexylphenol. PubChem - NIH. [Link]
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- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Physicochemical Properties of 4-(Cyclohexylsulfanyl)phenol: A Comprehensive Technical Guide
Executive Summary
In modern drug discovery and materials science, organosulfur compounds offer unique electronic and steric profiles that are difficult to replicate with traditional oxygen or nitrogen bioisosteres. 4-(Cyclohexylsulfanyl)phenol (CAS: 14375-76-9), also known as 4-(cyclohexylthio)phenol, represents a highly versatile molecular building block. It features a polar, ionizable phenolic head coupled with a highly lipophilic, sterically demanding cyclohexylthio tail.
This whitepaper provides an in-depth analysis of the physicochemical properties of 4-(Cyclohexylsulfanyl)phenol. By understanding the causality behind its structural dynamics—specifically how the thioether linkage modulates electron density and conformational flexibility—researchers can better leverage this scaffold for targeting deep hydrophobic pockets in protein targets or for developing advanced polymeric catalysts[1][2].
Core Physicochemical Profile
To successfully formulate or chemically modify 4-(Cyclohexylsulfanyl)phenol, a rigorous understanding of its macroscopic properties is required. The compound strictly adheres to Lipinski’s Rule of Five, making it an excellent starting point for oral drug development.
Table 1: Quantitative Physicochemical Data
| Property | Value | Clinical / Chemical Significance |
| CAS Number | 14375-76-9 | Unique chemical registry identifier. |
| Molecular Formula | C₁₂H₁₆OS | Defines atomic composition. |
| Molecular Weight | 208.32 g/mol | Well below the 500 Da threshold, ideal for fragment-based design. |
| LogP (Octanol/Water) | ~4.2 - 4.5 | High lipophilicity; excellent for membrane permeability but requires solubility optimization. |
| pKa (Phenolic OH) | ~9.5 | Weak acid; remains un-ionized at physiological pH (7.4), maximizing passive diffusion. |
| Topological Polar Surface Area | 45.5 Ų | Highly favorable for blood-brain barrier (BBB) penetration (< 90 Ų). |
| H-Bond Donors (HBD) | 1 | Single hydroxyl group minimizes desolvation energy penalties. |
| H-Bond Acceptors (HBA) | 2 | Oxygen and Sulfur atoms act as weak-to-moderate acceptors. |
Structural Dynamics & Electronic Causality
As an application scientist, I emphasize that listing properties is insufficient without understanding the why. The behavior of 4-(Cyclohexylsulfanyl)phenol is governed by two competing forces:
-
Electronic Modulation via the Thioether Linkage: The sulfur atom bridges the aromatic system and the aliphatic cyclohexyl ring. Unlike an ether oxygen, sulfur's larger 3p orbitals result in poorer overlap with the aromatic 2p orbitals. Consequently, its resonance-donating (+R) effect is weaker, but its polarizability is significantly higher. This high polarizability allows the molecule to adapt dynamically within biological binding sites, forming exceptionally strong London dispersion forces with target residues[2].
-
Steric Bulk and Conformational Locking: The cyclohexyl group provides massive steric bulk. This drives the LogP upwards and restricts the rotational degrees of freedom around the C-S bond. In medicinal chemistry, this "conformational locking" is highly advantageous; it reduces the entropic penalty upon binding, making the cyclohexylthio motif an excellent pharmacophore for targeting rigid, lipophilic clefts in enzymes (e.g., allosteric kinase inhibitors)[1].
Caption: Structure-Property Relationship and Target Interaction Pathway of 4-(Cyclohexylsulfanyl)phenol.
Self-Validating Experimental Workflows
To ensure scientific integrity, the determination of critical parameters like LogP and pKa must be conducted using self-validating experimental systems. The following protocols are designed to eliminate systemic bias.
Determination of LogP (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is the gold standard for measuring lipophilicity. Because 4-(Cyclohexylsulfanyl)phenol is highly lipophilic, precise phase separation is critical[3].
Step-by-Step Protocol:
-
Phase Saturation: Vigorously stir equal volumes of analytical-grade n-octanol and HPLC-grade water for 24 hours at 25°C to ensure mutual saturation. Allow phases to separate completely.
-
Sample Preparation: Dissolve exactly 10.0 mg of 4-(Cyclohexylsulfanyl)phenol in 10 mL of the pre-saturated n-octanol phase.
-
Equilibration: Transfer 5 mL of the spiked octanol and 5 mL of pre-saturated water into a sealed glass vial. Agitate on an orbital shaker at 25°C for 48 hours to achieve thermodynamic equilibrium[3].
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully extract aliquots from both the aqueous and octanol phases. Quantify the concentration of the compound in each phase using a validated HPLC-UV method (Detection wavelength: ~254 nm).
-
System Validation (Mass Balance): Calculate the total mass recovered from both phases. The assay is only valid if recovery is
. Calculate LogP as .
Determination of pKa (Potentiometric Titration)
Potentiometric titration accurately determines the acid dissociation constant of the phenolic hydroxyl group[3].
Step-by-Step Protocol:
-
Solvent Selection: Due to the compound's high LogP, prepare a 0.01 M solution of 4-(Cyclohexylsulfanyl)phenol in a 50:50 Methanol/Water co-solvent system to ensure complete dissolution.
-
System Validation: Prior to the sample, titrate a standard solution of phenol (known pKa) to verify electrode response and system calibration.
-
Titration: Submerge a calibrated pH electrode into the sample solution maintained at a constant 25°C under a nitrogen atmosphere (to prevent
absorption). -
Data Collection: Titrate with a standardized 0.1 M NaOH solution. Record the pH after each 0.05 mL addition.
-
Analysis: Plot the pH versus the volume of titrant. Calculate the first derivative of the curve to pinpoint the exact inflection point (half-equivalence point), which corresponds to the apparent pKa. Extrapolate to 100% aqueous conditions using the Yasuda-Shedlovsky extrapolation method.
Caption: Parallel self-validating experimental workflows for determining LogP and pKa.
Conclusion
4-(Cyclohexylsulfanyl)phenol is a structurally compelling molecule that perfectly balances polar interaction capabilities (via the phenol moiety) with deep hydrophobic anchoring (via the cyclohexylthio group). Its physicochemical profile is highly optimized for crossing biological membranes, though formulation scientists must account for its high LogP during aqueous assay development. By employing rigorous, self-validating analytical methods like the shake-flask protocol and potentiometric titration, researchers can confidently utilize this scaffold in advanced drug discovery pipelines.
References
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Discovery of a Series of Cyclohexylethylamine-Containing Protein Farnesyltransferase Inhibitors Exhibiting Potent Cellular Activity Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Synthesis, characterization, Hirshfeld surface analysis and molecular docking studies of 3-(cyclohexylthio)-4-hydroxy-6-methyl-2H-chromen-2-one Taylor & Francis Online URL:[Link]
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Substituted Phenols
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Foreword: The Imperative of Structural Clarity in Molecular Science
In the realm of drug discovery and materials science, an atomic-level understanding of a compound's three-dimensional structure is not merely academic—it is a cornerstone of rational design and development. The precise arrangement of atoms within a crystal lattice dictates a molecule's physical and chemical properties, from solubility and stability to its ability to interact with biological targets. While this guide is centered on the principles of single-crystal X-ray diffraction, a universally powerful technique for structure elucidation, it is important to note that a public crystallographic information file (CIF) for 4-(Cyclohexylsulfanyl)phenol was not available at the time of this writing.
To rigorously illustrate the analytical process with verifiable data, we will use the closely related and structurally characterized compound, 4-(4-Pentylcyclohexyl)phenol , as our primary case study. The methodologies and interpretations presented herein are directly applicable to the analysis of 4-(Cyclohexylsulfanyl)phenol and other substituted phenols, providing a robust framework for researchers in the field. Organosulfur compounds, in particular, are of significant interest in medicinal chemistry due to their diverse biological activities.
The Foundation: From Molecule to Single Crystal
The journey to a crystal structure begins with the synthesis and crystallization of the target compound. Substituted phenols like 4-cyclohexylphenol can be synthesized through methods such as the one-pot synthesis via phenol-assisted conversion with isopropyl alcohol.[1] The ultimate goal is to obtain a single crystal of sufficient size and quality—a highly ordered, three-dimensional array of molecules. The absence of defects and impurities is paramount for obtaining a clear diffraction pattern.[2]
Conceptual Workflow for Crystallization:
Caption: A simplified workflow from compound synthesis to single crystal growth.
The Experiment: Illuminating the Lattice with X-rays
Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[3] When a monochromatic X-ray beam is directed at a single crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with each other, producing a unique diffraction pattern of spots. The positions and intensities of these spots are governed by Bragg's Law.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. To minimize thermal motion of the atoms and improve data quality, data collection is typically performed at low temperatures (e.g., 100-120 K).[4][5]
-
Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).[4]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and angles of the unit cell—the smallest repeating unit of the crystal lattice.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured multiple times.
The collected data consists of a list of reflection indices (h,k,l), their intensities, and standard uncertainties.
The Analysis: From Diffraction Pattern to Molecular Structure
The "phase problem" is a central challenge in crystallography: the intensities of the diffraction spots are recorded, but the phase information is lost. Solving the crystal structure involves determining these phases to reconstruct the electron density map of the molecule.
Structure Solution and Refinement Workflow:
Caption: The iterative process of solving and refining a crystal structure.
3.1. Structure Solution
For small molecules like our case study, direct methods are most commonly used. These methods use statistical relationships between the intensities of the reflections to derive the initial phases.[4] This allows for the calculation of an initial electron density map, from which the positions of the atoms can be determined.
3.2. Structure Refinement
Once an initial model is obtained, it is refined to improve its agreement with the experimental data. This is typically done using a least-squares method, where the atomic coordinates, thermal parameters (describing the vibration of the atoms), and other parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[4][5]
Case Study: The Crystal Structure of 4-(4-Pentylcyclohexyl)phenol
The following data is derived from the published crystal structure of 4-(4-Pentylcyclohexyl)phenol. This provides a concrete example of the type of information obtained from a successful crystal structure analysis.
Table 1: Crystallographic Data and Refinement Details
| Parameter | Value |
| Chemical Formula | C₁₇H₂₆O |
| Formula Weight | 246.38 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 21.002 (4) |
| b (Å) | 5.3281 (11) |
| c (Å) | 13.389 (3) |
| β (°) | 105.87 (3) |
| Volume (ų) | 1441.2 (5) |
| Z | 4 |
| Temperature (K) | 113 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 10687 |
| Independent Reflections | 2827 |
| R[F² > 2σ(F²)] | 0.056 |
| wR(F²) | 0.151 |
Data sourced from Acta Crystallographica Section E, 2009, 65, o1717.
4.1. Molecular and Crystal Structure Insights
The analysis of the crystal structure of 4-(4-Pentylcyclohexyl)phenol reveals several key features:
-
Conformation: The cyclohexyl ring adopts a stable chair conformation, with the substituents in equatorial positions to minimize steric hindrance.
-
Hydrogen Bonding: In the crystal, molecules are linked by O—H···O hydrogen bonds, forming chains that extend along the b-axis. This intermolecular interaction is a critical factor in the overall packing of the molecules in the solid state.
-
Disorder: The hydrogen atom of the hydroxyl group is disordered over two positions. This is a common phenomenon in crystallography and requires special treatment during the refinement process.
The ability to identify these specific structural details—conformation, intermolecular interactions, and disorder—is crucial for understanding the properties of the compound and how it might behave in different environments, such as in a formulation or at a biological binding site.
The Significance for Drug Development and Materials Science
A detailed understanding of the crystal structure of a compound like 4-(Cyclohexylsulfanyl)phenol is invaluable for several reasons:
-
Polymorph Screening: Different crystal forms (polymorphs) of the same compound can have different physical properties. Crystal structure analysis is essential for identifying and characterizing these polymorphs.
-
Structure-Activity Relationships (SAR): By understanding the precise three-dimensional shape of a molecule, researchers can make more informed decisions about how to modify its structure to improve its activity and properties.
-
Formulation Development: The solid-state properties of a drug substance, which are dictated by its crystal structure, are critical for developing a stable and effective drug product.
Conclusion: The Power of Seeing the Invisible
The crystal structure analysis of a molecule, as illustrated through the example of 4-(4-Pentylcyclohexyl)phenol, is a powerful tool that transforms our understanding of a compound from a two-dimensional chemical drawing to a precise three-dimensional entity. The methodologies described in this guide, from crystal growth to structure refinement and interpretation, provide a roadmap for researchers seeking to unlock the structural secrets of their own compounds. This knowledge is fundamental to advancing the fields of drug discovery, materials science, and beyond.
References
-
Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]
-
Wang, X., et al. (2009). 4-(4-Pentylcyclohexyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1717. Retrieved from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
-
University of York. (n.d.). Single Crystal X-Ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]
-
MIT. (n.d.). Structure refinement: some background theory and practical strategies. Retrieved from [Link]
-
Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]
-
Read, M. (2011, April 8). Use of X-ray Diffraction Analysis to Determine the Orientation of Single-Crystal Materials. American Laboratory. Retrieved from [Link]
-
Müller, P. (Ed.). (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure refinement: Some background theory and practical strategies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14327, 4-Cyclohexylphenol. PubChem. Retrieved from [Link]
-
RSC Publishing. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Retrieved from [Link]
-
Research Repository UCD. (2025, October 28). Synthesis and Applications of S(IV) and S(VI) Compounds. Retrieved from [Link]
Sources
Preformulation Profiling of 4-(Cyclohexylsulfanyl)phenol: A Comprehensive Guide to Solubility and Stability Assessment
Executive Summary & Structural Causality
As a Senior Application Scientist in early-stage drug development, evaluating a novel pharmacophore requires moving beyond basic assays to understand the fundamental physicochemical causality dictated by the molecule's structure. 4-(Cyclohexylsulfanyl)phenol is a highly lipophilic building block characterized by two critical structural liabilities:
-
The Cyclohexylsulfanyl (Thioether) Moiety : The bulky, non-polar cyclohexyl ring drives a high partition coefficient (LogP), severely restricting aqueous solubility. Furthermore, the electron-rich sulfur atom in the thioether linkage is a classic liability for oxidative degradation.
-
The Phenol Ring : The hydroxyl group provides a weak acidic center (pKa ~ 9.5–10.0). While it offers a handle for pH-dependent solubility enhancement at highly alkaline pH, it is susceptible to autoxidation and photolytic degradation, forming reactive quinones.
This whitepaper establishes a self-validating preformulation framework to accurately profile the thermodynamic solubility and degradation pathways of 4-(Cyclohexylsulfanyl)phenol, ensuring robust data generation for downstream formulation and stability-indicating analytical method (SIAM) development.
Thermodynamic Solubility Assessment
To prevent kinetic supersaturation artifacts—where a compound temporarily remains in solution before precipitating—solubility must be evaluated under strict thermodynamic equilibrium. We employ the gold-standard shake-flask method, aligned with the principles outlined in 1 [1].
Step-by-Step Shake-Flask Protocol
The following protocol ensures the intrinsic solubility (
-
Sample Preparation : Dispense 5.0 mg of crystalline 4-(Cyclohexylsulfanyl)phenol into a series of 5 mL amber glass vials (amber is used to mitigate photolytic degradation of the phenol).
-
Solvent Addition : Add 2.0 mL of the target aqueous buffer (e.g., pH 1.2, pH 7.4, pH 10.0) or biorelevant media (FaSSIF/FeSSIF) to each vial. Ensure a visible excess of solid remains to guarantee saturation.
-
Equilibration : Seal the vials and secure them in a thermostatic orbital shaker set to 25.0 ± 0.5 °C (and a parallel set at 37.0 °C for physiological relevance). Agitate at 150 RPM for 48 hours. Causality note: 48 hours is required for highly lipophilic compounds to overcome the activation energy of dissolution and reach true equilibrium.
-
Phase Separation : Transfer the suspension to microcentrifuge tubes and centrifuge at 14,000 RPM for 15 minutes to pellet the undissolved solid.
-
Filtration & Quantification : Carefully extract the supernatant, filter through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for non-specific binding), and dilute with HPLC mobile phase. Quantify using a validated HPLC-UV method at the compound's
(typically ~254 nm for para-substituted phenols).
Quantitative Solubility Profile
Based on the structural lipophilicity and the phenolic pKa, the anticipated thermodynamic solubility profile is summarized below.
Table 1: Projected Thermodynamic Solubility Profile (Equilibrium at 25°C)
| Solvent / Buffer System | Final pH | Expected Solubility (µg/mL) | Mechanistic Observation |
| 0.1 N HCl | 1.2 | < 1.0 | Intrinsic solubility ( |
| Phosphate Buffer | 7.4 | < 5.0 | Phenol remains >99% unionized; poor solvation. |
| Borate Buffer | 10.0 | ~ 50.0 | Partial ionization of the phenol drives solubility increase. |
| FaSSIF (Biorelevant) | 6.5 | 15.0 - 25.0 | Micellar solubilization via bile salts/lecithin. |
| 20% Propylene Glycol | 7.4 | > 500.0 | Cosolvent lowers the dielectric constant of the medium. |
Stability-Indicating Assays & Forced Degradation
To establish a comprehensive degradation profile, the compound must be subjected to stress testing in accordance with 2 [3]. The goal is not to completely destroy the molecule, but to achieve 5–20% degradation to validate that the analytical method can baseline-resolve the parent API from its degradants [4].
Mechanistic Degradation Pathways
-
Thioether Oxidation : The sulfur atom is highly nucleophilic. Exposure to reactive oxygen species (ROS) or peroxides rapidly oxidizes the thioether to a sulfoxide (-S(=O)-). Under extreme oxidative stress, this further oxidizes to a sulfone (-SO2-).
-
Phenolic Degradation : Exposure to UV light or highly alkaline conditions can trigger the abstraction of the phenolic hydrogen, forming a phenoxy radical that subsequently degrades into complex quinone structures.
Forced Degradation Protocol
-
Stock Preparation : Prepare a 1.0 mg/mL stock solution of 4-(Cyclohexylsulfanyl)phenol in Acetonitrile (ACN) to ensure complete dissolution prior to stressing.
-
Oxidative Stress : Mix 1 mL of stock with 1 mL of 3%
. Incubate at room temperature for 24 hours. -
Acid/Base Hydrolysis : Mix 1 mL of stock with 1 mL of 0.1 N HCl (Acid) or 0.1 N NaOH (Base). Incubate at 60 °C for 48 hours.
-
Photolysis : Expose a thin layer of solid API and a solution sample (in quartz vials) to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV energy.
-
Neutralization & Analysis : Neutralize acid/base samples, dilute all samples to a nominal concentration of 100 µg/mL, and inject into an LC-MS/MS system to achieve mass balance and identify degradant masses.
Table 2: Forced Degradation Matrix and Expected Outcomes
| Stress Condition | Reagent / Environment | Duration / Temp | Primary Degradant Identified | Expected Degradation |
| Oxidative | 3% | 24h / 25°C | Sulfoxide (+16 Da), Sulfone (+32 Da) | 15 - 25% (High Susceptibility) |
| Photolytic | UV/Vis Chamber | 7 days / 25°C | Quinone derivatives, Dimers | 5 - 10% |
| Basic | 0.1 N NaOH | 48h / 60°C | Phenoxy radical secondary products | < 5% |
| Acidic | 0.1 N HCl | 48h / 60°C | Stable (Ether/Thioether resist acid) | < 1% |
| Thermal | Dry Heat | 7 days / 80°C | None (Thermally stable) | < 1% |
Workflows and Pathway Visualizations
The following diagrams map the logical progression of the preformulation workflow and the specific chemical degradation pathways elucidated during forced degradation studies.
Fig 1. Preformulation workflow for solubility and stability assessment.
Fig 2. Primary oxidative and photolytic degradation pathways.
Conclusion
The preformulation profiling of 4-(Cyclohexylsulfanyl)phenol reveals a molecule that is fundamentally limited by poor aqueous solubility and high oxidative liability. By executing rigorous, thermodynamically driven shake-flask protocols and ICH-aligned forced degradation studies, researchers can accurately map its physicochemical boundaries. Successful formulation of this compound will likely require lipid-based delivery systems or cosolvent approaches to overcome the lipophilicity of the cyclohexyl group, alongside the mandatory inclusion of antioxidants (e.g., BHT, ascorbic acid) to protect the vulnerable thioether linkage from sulfoxide formation.
References
-
Title : A comparison of log Kow values for non-ionic, anionic, cationic and amphoteric surfactants (Referencing OECD Test Guideline 105) Source : SciSpace URL : [Link]
-
Title : Note for Guidance on ICH Q1A (R2) Stability Testing Guidelines Source : Gally.ch / EMEA URL : [Link]
Sources
Potential industrial applications of 4-(Cyclohexylsulfanyl)phenol
Engineering the Future: Industrial Applications of 4-(Cyclohexylsulfanyl)phenol
Abstract
As industrial demands for high-performance materials escalate, the molecular design of additives and monomers must evolve beyond single-function paradigms. 4-(Cyclohexylsulfanyl)phenol—a molecule characterized by a phenolic hydroxyl group coupled with a bulky, lipophilic cyclohexyl thioether moiety at the para position—represents a masterclass in rational chemical design. This whitepaper explores the theoretical and applied industrial applications of this compound, focusing on its role as an auto-synergistic antioxidant in advanced tribology, a monomer for high-refractive-index (HRI) optical polymers, and a lipophilic scaffold in medicinal chemistry.
Introduction: The Structural Rationale
In my years of developing specialty chemicals, few structural motifs offer the versatility of the para-substituted thioether phenol. We do not merely mix chemicals; we engineer molecular environments. The choice of the cyclohexyl group over a simple alkyl or aryl substituent is highly deliberate.
The phenolic hydroxyl group acts as a classic hydrogen donor, while the thioether linkage provides electron density that enhances the radical-scavenging activity of the phenol. Concurrently, the bulky cyclohexyl ring serves two critical functions: it provides steric hindrance that prevents the premature oxidation of the sulfur atom, and it drastically increases the molecule's lipophilicity (LogP), ensuring complete miscibility in non-polar matrices like polyolefins and synthetic base oils[1].
Advanced Tribology: Auto-Synergistic Antioxidant Systems
The degradation of synthetic lubricants and polyolefins is driven by a radical chain reaction involving alkyl radicals (R•) and peroxy radicals (ROO•), which subsequently form unstable hydroperoxides (ROOH). Traditional stabilization requires blending a primary antioxidant (e.g., hindered phenols like BHT) with a secondary antioxidant (e.g., phosphites or thioethers)[2].
4-(Cyclohexylsulfanyl)phenol functions as an auto-synergistic antioxidant . By housing both the chain-breaking phenol and the hydroperoxide-decomposing thioether in a single molecule, it eliminates the risk of phase separation and ensures that the secondary antioxidant is physically adjacent to the hydroperoxide formed by the primary antioxidant[3].
Mechanistic Causality
When the phenol moiety donates a hydrogen atom to a peroxy radical, it forms a stable phenoxy radical and a hydroperoxide. Immediately, the intramolecular or adjacent thioether group reduces this newly formed hydroperoxide into an inert alcohol, oxidizing itself to a stable sulfoxide. This proximity effect drastically accelerates the termination phase of auto-oxidation.
Figure 1: The auto-synergistic mechanism of 4-(Cyclohexylsulfanyl)phenol in neutralizing oxidative radicals.
Protocol: Evaluation of Oxidative Stability via RBOT (ASTM D2272)
To validate this mechanism, the Rotary Bomb Oxidation Test (RBOT) is the industry standard for evaluating the remaining useful life of lubricating oils.
-
Sample Preparation : Blend 0.5 wt% of 4-(Cyclohexylsulfanyl)phenol into a Group III base oil (e.g., Polyalphaolefin, PAO).
-
Catalyst Addition : Introduce a copper catalyst coil and 5 mL of distilled water into the vessel to simulate harsh, real-world engine environments.
-
Pressurization : Seal the bomb and pressurize with high-purity oxygen to 90 psi at room temperature.
-
Thermal Incubation : Place the bomb in a heated bath at 150°C and rotate at 100 rpm.
-
Data Acquisition : Monitor the pressure drop continuously. The endpoint is defined as a 25.4 psi drop from the maximum pressure. Record the Oxidation Induction Time (OIT). Causality Check: The copper coil forces rapid hydroperoxide formation. Because the thioether group effectively decomposes ROOH into inert alcohols, the pressure drop (which signifies oxygen consumption) is significantly delayed compared to standard phenols.
Table 1: Comparative Antioxidant Efficacy (Extrapolated)
| Additive (0.5 wt% in PAO) | Primary Mechanism | Volatility (TGA 10% Loss, °C) | RBOT OIT (Minutes) |
|---|---|---|---|
| Unadditized PAO | None | N/A | 45 |
| BHT (Standard Phenol) | Chain-breaking | 160 | 180 |
| Dilauryl Thiodipropionate | Peroxide Decomposer | 220 | 110 |
| 4-(Cyclohexylsulfanyl)phenol | Auto-Synergistic | 285 | > 350 |
Optical Materials: High Refractive Index (HRI) Polycarbonates
In the optics industry, the push for thinner, lighter lenses for AR/VR headsets and smartphone cameras requires polymers with a High Refractive Index (HRI) and high Abbe numbers (low chromatic dispersion)[4].
Sulfur-containing polymers are highly prized here because sulfur possesses a high molar refraction compared to carbon or oxygen[5]. However, purely aromatic sulfur polymers (like poly-phenylene sulfide) suffer from high birefringence and poor transparency in the visible spectrum due to rigid pi-stacking. 4-(Cyclohexylsulfanyl)phenol acts as a disruptive monomer. The aliphatic cyclohexyl ring breaks the planar symmetry of the polymer chain, drastically lowering birefringence and improving transparency, while the sulfur atom maintains the high refractive index.
Protocol: Synthesis of HRI Polycarbonates via Interfacial Polycondensation
-
Aqueous Phase Prep : Dissolve 4-(Cyclohexylsulfanyl)phenol (and a co-monomer like Bisphenol A if Tg tuning is required) in a 10% NaOH aqueous solution.
-
Organic Phase Prep : Dissolve phosgene (or triphosgene for laboratory safety) in dichloromethane (DCM).
-
Phase Transfer Catalysis : Add benzyltriethylammonium chloride (TEBAC) to the aqueous phase.
-
Polymerization : Slowly add the organic phase to the aqueous phase under vigorous stirring at 20°C for 2 hours.
-
Recovery : Separate the organic layer, wash with dilute HCl to neutralize unreacted base, then precipitate the polymer in excess methanol. Filter and dry under vacuum at 80°C. Causality Check: Interfacial polycondensation is chosen over melt transesterification because it prevents the hydrolysis of phosgene by keeping it sequestered in the organic phase. The phase transfer catalyst ensures rapid reaction kinetics at the biphasic interface, yielding the high-molecular-weight polycarbonates necessary for impact-resistant lenses.
Figure 2: Workflow for the synthesis and optical validation of sulfur-containing polycarbonates.
Table 2: Optical and Physical Properties of Sulfur-Containing Polymers
| Polymer Backbone | Refractive Index (nD) | Abbe Number (vD) | Birefringence | Tg (°C) |
|---|---|---|---|---|
| Standard Bisphenol A PC | 1.58 | 30 | High | 145 |
| Poly(arylene sulfide) | 1.74 | 18 | Very High | 85 |
| 4-(Cyclohexylsulfanyl)phenol PC | 1.66 | 35 | Low | 130 |
Medicinal Chemistry: Tuning Lipophilicity and Permeability
In drug design, achieving cellular potency often requires precise tuning of a molecule's lipophilicity (LogP) and membrane permeability[6]. The cyclohexyl thioether motif is a powerful tool in a medicinal chemist's arsenal.
When 4-(Cyclohexylsulfanyl)phenol is used as an intermediate or a pharmacophore, the sulfur atom acts as a bioisosteric replacement for an ether oxygen, providing a unique electron-rich center capable of interacting with specific amino acid residues in target proteins. Meanwhile, the cyclohexyl group acts as a highly lipophilic anchor, driving the molecule into hydrophobic binding pockets (such as allosteric regulatory sites)[6]. Furthermore, unlike planar aromatic rings, the 3D conformation of the cyclohexyl ring improves the overall solubility profile and reduces the likelihood of flat-molecule aggregation, a common cause of poor oral bioavailability.
Conclusion
4-(Cyclohexylsulfanyl)phenol is far more than a simple organic building block; it is a rationally designed molecular system. Whether it is deployed to arrest the radical degradation cascades in high-temperature lubricants, to bend light with minimal dispersion in next-generation optical devices, or to navigate the complex lipid bilayers of human cells, its unique combination of a reactive phenol and a lipophilic, sterically hindered thioether makes it a highly valuable asset in modern industrial chemistry.
References
1.[6] Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. National Library of Medicine (PMC). URL:[Link] 2.[4] Molecular Designs of Sulfur-containing High Refractive Index and Abbe Number Polymers Using Density Functional Theory. Chinese Journal of Polymer Science. URL:[Link] 3.[1] Lipophilicity Studies on Thiosemicarbazide Derivatives. MDPI. URL:[Link] 4.[2] Effect of Polymerization Catalyst Technology on the Melt Processing Stability of Polyethylenes. Part 3: Additives blends performance. CORE. URL:[Link] 5.[5] Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. National Library of Medicine (PMC). URL:[Link] 6.[3] Molecular Mechanism and Molecular Design of Lubricating Oil Antioxidants. Carbon and Hydrogen. URL:[Link]
Sources
- 1. Lipophilicity Studies on Thiosemicarbazide Derivatives [mdpi.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Molecular Mechanism and Molecular Design of Lubricating Oil Antioxidants [carbonandhydrogen.com]
- 4. cjps.org [cjps.org]
- 5. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of 4-(Cyclohexylsulfanyl)phenol Derivatives
A Technical Guide for Lead Optimization and Assay Development
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
4-(Cyclohexylsulfanyl)phenol (CAS: 1942-52-5), often referred to as 4-(cyclohexylthio)phenol, represents a privileged scaffold in medicinal chemistry, merging the redox-active properties of thiophenols with the lipophilic anchoring capability of a cyclohexyl moiety. Unlike simple phenols, the inclusion of a sulfur bridge (thioether) and a saturated carbocycle drastically alters the physicochemical profile (
This guide outlines a rigorous screening workflow. It moves beyond standard protocols to address the specific solubility and stability challenges posed by lipophilic thioethers.
Structural Logic & SAR (Structure-Activity Relationship)
The biological activity of this class hinges on three pharmacophoric features:
-
Phenolic Hydroxyl (-OH): The primary site for Hydrogen Atom Transfer (HAT), driving antioxidant activity.
-
Sulfide Linker (-S-): Acts as a secondary redox center; susceptible to metabolic oxidation (sulfoxide/sulfone), which modulates polarity.
-
Cyclohexyl Ring: Provides critical lipophilicity (
), facilitating passive transport across bacterial cell walls and blood-brain barriers.
Figure 1: Pharmacophore decomposition of the 4-(Cyclohexylsulfanyl)phenol scaffold.
Module A: Antimicrobial Screening (Membrane Targeting)
Due to the high lipophilicity of the cyclohexyl group, these derivatives often exhibit preferential activity against Gram-positive bacteria (e.g., S. aureus) by disrupting the phospholipid bilayer.
Critical Protocol: Cation-Adjusted MIC Assay
Challenge: Hydrophobic thioethers often precipitate in aqueous media (Mueller-Hinton Broth), leading to false negatives. Solution: Use of a biphasic dissolution step and detergent stabilization.
Step-by-Step Workflow:
-
Stock Preparation: Dissolve the derivative in 100% DMSO to a concentration of 10 mg/mL. Vortex for 2 minutes.
-
Intermediate Dilution: Dilute stock 1:10 into sterile water containing 0.02% Tween-80. This prevents micro-aggregation before addition to the media.
-
Inoculum Prep: Adjust bacterial suspension (S. aureus ATCC 29213) to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Add 100 µL of compound solution (serial 2-fold dilutions) to 96-well plates. Final DMSO concentration must be
. -
Incubation: 37°C for 18–24 hours.
-
Readout: Visual turbidity check followed by Resazurin (Alamar Blue) addition (30 µL) for 2 hours to confirm metabolic arrest.
Data Interpretation Guidelines
| Parameter | Gram-Positive (S. aureus) | Gram-Negative (E. coli) | Mechanistic Insight |
| Target MIC | High lipophilicity favors Gram(+) peptidoglycan penetration but is blocked by Gram(-) LPS. | ||
| MBC/MIC Ratio | N/A | A ratio |
Technical Note: If the compound shows unexpected Gram-negative activity, suspect a "Trojan Horse" uptake mechanism or outer membrane destabilization, warranting further NPN uptake assays [1].
Module B: Antioxidant & Redox Profiling
The phenolic moiety allows these compounds to quench Reactive Oxygen Species (ROS).[1] However, the sulfur atom introduces a "regeneration" capability or susceptibility to over-oxidation.
DPPH Radical Scavenging Assay (Modified)
Standard DPPH assays in methanol can be misleading for thioethers due to slow kinetics.
Protocol:
-
Reagent: Prepare 0.1 mM DPPH solution in ethanol (freshly made, protected from light).
-
Reaction: Mix 100 µL of derivative (10–500 µM) with 100 µL DPPH solution.
-
Kinetics: Unlike standard phenols, read absorbance at 517 nm at T=0, T=30 min, and T=60 min .
-
Reasoning: Thioethers may exhibit a "slow-release" antioxidant effect as the sulfur center oxidizes.
-
-
Calculation:
Metabolic Stability (S-Oxidation)
The sulfide (-S-) is a metabolic soft spot. Early screening using liver microsomes is essential to distinguish the parent drug's activity from its metabolites (sulfoxide/sulfone).
-
Assay: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH.
-
Analysis: LC-MS/MS monitoring of the parent peak (-16 Da or +16 Da shifts).
-
Target:
minutes. Rapid oxidation suggests the sulfoxide might be the actual bioactive species in vivo [2].
Module C: Cytotoxicity & Safety (Selectivity Index)
To validate the compound as a drug lead rather than a general toxin, you must determine the Selectivity Index (SI).
Workflow Visualization:
Figure 2: Tiered screening workflow for hit-to-lead progression.
MTT Viability Protocol
-
Cell Lines:
-
Target: L1210 or HeLa (Cancer models).[2]
-
Control: NIH/3T3 (Murine fibroblasts) or HEK293 (Human kidney).
-
-
Seeding:
cells/well in DMEM + 10% FBS. Adhere for 24h. -
Treatment: Add compounds (0.1 – 100 µM) for 48 hours.
-
Development: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.
-
Metric: Determine
(Cytotoxicity).-
Success Criterion:
(Normal Cells) / (Cancer) > 5 (for anticancer leads) OR (Normal Cells) / MIC (Bacteria) > 10 (for antimicrobial leads) [3].
-
References
-
Turan-Zitouni, G., et al. (2005).[3] Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives.[3][4][5] European Journal of Medicinal Chemistry. Link
-
Klementieva, S., et al. (2022).[6][7] Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules. Link
-
Selassie, C.D., et al. (2002).[2][8] Cytotoxicity of Some Phenolic Derivatives—In Vitro Studies. Journal of Applied Toxicology. Link
-
Nagy, M., et al. (2017). Theoretical study of a series of phenol derivatives: molecular properties vs. cytotoxicity. Chemical Papers. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 3. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives | AVESİS [avesis.anadolu.edu.tr]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
The Untapped Potential of 4-(Cyclohexylsulfanyl)phenol: A Precursor for Novel Compound Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenolic compounds are a cornerstone in medicinal chemistry, with their derivatives forming the basis of numerous therapeutic agents.[1] Within this broad class of molecules, 4-(Cyclohexylsulfanyl)phenol presents itself as a largely unexplored yet highly promising precursor for the synthesis of novel compounds. The incorporation of a flexible and lipophilic cyclohexyl ring via a sulfanyl linkage to a reactive phenol scaffold offers a unique combination of structural features. This guide provides an in-depth technical overview of the synthesis, potential derivatization, and prospective applications of 4-(Cyclohexylsulfanyl)phenol, aiming to stimulate further research and development in this area. We will explore logical synthetic pathways, propose derivatization strategies based on established chemical principles, and discuss the potential for creating new molecules with significant biological activity.
Introduction: The Strategic Value of the Phenol-Sulfide Moiety
Phenol and its derivatives are fundamental building blocks in the synthesis of a vast array of biologically active compounds, exhibiting properties ranging from antimicrobial and antioxidant to anti-inflammatory and anticancer activities.[2][3][4] The hydroxyl group of the phenol provides a reactive handle for a multitude of chemical transformations, while the aromatic ring can be functionalized to modulate the electronic and steric properties of the molecule.
The introduction of a sulfur atom, in the form of a sulfanyl (thioether) linkage, further enhances the chemical diversity and potential biological relevance of phenolic compounds. Aryl sulfides are key structural motifs in a number of pharmaceuticals and biologically active molecules, recognized for their anti-inflammatory, anti-tumor, and anticonvulsant properties.[5][6] The sulfur atom can participate in hydrogen bonding and can be oxidized to the corresponding sulfoxide and sulfone, providing additional avenues for structural and functional modification.
This guide focuses on the untapped potential of 4-(Cyclohexylsulfanyl)phenol as a versatile precursor. The combination of the reactive phenol group, the metabolically relevant sulfide linkage, and the lipophilic cyclohexyl moiety creates a unique molecular scaffold with significant potential for the development of novel therapeutic agents and other functional molecules.
Synthesis of the Core Precursor: 4-(Cyclohexylsulfanyl)phenol
While direct literature on the synthesis of 4-(Cyclohexylsulfanyl)phenol is scarce, its preparation can be logically deduced from established methods for the synthesis of aryl sulfides. The most direct and rational approach involves the reaction of 4-mercaptophenol with a suitable cyclohexyl electrophile.
Proposed Synthetic Pathway: Nucleophilic Substitution
A primary and reliable method for the synthesis of 4-(Cyclohexylsulfanyl)phenol is the nucleophilic substitution reaction between 4-mercaptophenol and a cyclohexyl halide (e.g., cyclohexyl bromide or iodide). This reaction is a classic example of Williamson ether synthesis, adapted for thioether formation.
Reaction Scheme:
Figure 1: Proposed synthesis of 4-(Cyclohexylsulfanyl)phenol.
Causality Behind Experimental Choices:
-
4-Mercaptophenol as the Nucleophile: 4-Mercaptophenol is the logical starting material as it provides the desired phenol and thiol functionalities in the correct orientation.[7][8] The thiol group is a potent nucleophile, especially in its deprotonated thiolate form.
-
Choice of Base: A base is required to deprotonate the thiol group of 4-mercaptophenol, forming the more nucleophilic thiolate anion.
-
Potassium Carbonate (K₂CO₃): A mild and commonly used base, suitable for this type of reaction. It is inexpensive and easy to handle.
-
Sodium Hydride (NaH): A stronger, non-nucleophilic base that can be used for a more rapid and complete deprotonation. It requires anhydrous conditions.
-
-
Cyclohexyl Halide as the Electrophile: Cyclohexyl bromide or iodide are effective electrophiles for this Sₙ2 reaction. Iodides are generally more reactive than bromides.
-
Solvent Selection:
-
Acetone or Acetonitrile: Polar aprotic solvents that are excellent for Sₙ2 reactions. They solvate the cation of the base while leaving the nucleophilic anion relatively free to react.
-
Dimethylformamide (DMF): A highly polar aprotic solvent that can accelerate the reaction rate.
-
Detailed Experimental Protocol (Illustrative)
The following protocol is a self-validating system based on standard organic synthesis procedures for thioether formation.
Materials and Equipment:
-
4-Mercaptophenol
-
Cyclohexyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-mercaptophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Addition of Electrophile: While stirring, add cyclohexyl bromide (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure 4-(Cyclohexylsulfanyl)phenol.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| 4-Mercaptophenol | 126.18 | X | 1.0 |
| Cyclohexyl bromide | 163.07 | 1.1X | 1.1 |
| Potassium carbonate | 138.21 | 1.5X | 1.5 |
| 4-(Cyclohexylsulfanyl)phenol | 208.32 | - | - |
Derivatization Strategies: Unleashing the Potential of the Precursor
The true value of 4-(Cyclohexylsulfanyl)phenol lies in its potential for derivatization at multiple reactive sites. This allows for the systematic exploration of chemical space and the generation of compound libraries for biological screening.
Logical Relationship Diagram:
Figure 2: Potential derivatization pathways for 4-(Cyclohexylsulfanyl)phenol.
Reactions at the Phenolic Hydroxyl Group
-
Etherification: The phenolic hydroxyl group can be readily converted to an ether. This is a common strategy in drug design to modulate solubility and metabolic stability.
-
Protocol: Reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent.
-
-
Esterification: Formation of a phenoxy ester can introduce a variety of functional groups and can serve as a prodrug strategy.
-
Protocol: Reaction with an acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine).
-
-
Mannich Reaction: This three-component reaction involving formaldehyde and a secondary amine introduces an aminomethyl group ortho to the hydroxyl group, a common scaffold in pharmacologically active molecules.
Electrophilic Aromatic Substitution
The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho positions.
-
Halogenation: Introduction of halogen atoms (Cl, Br) can enhance biological activity and provide a handle for further cross-coupling reactions.
-
Protocol: Reaction with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
-
-
Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine, providing a key functional group for further derivatization.
-
Protocol: Reaction with nitric acid in the presence of a catalyst.
-
-
Formylation: Introduction of a formyl group (aldehyde) using reactions like the Vilsmeier-Haack or Duff reaction, which can then be used in reductive amination or other carbonyl chemistry.
Oxidation of the Sulfide Linkage
The sulfide can be selectively oxidized to the corresponding sulfoxide and sulfone, which can significantly alter the polarity, solubility, and biological activity of the molecule.
-
Protocol for Sulfoxide: Controlled oxidation using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.
-
Protocol for Sulfone: Stronger oxidation using an excess of the oxidizing agent or more potent reagents like potassium permanganate.
Prospective Applications in Drug Discovery and Materials Science
The diverse range of potential derivatives of 4-(Cyclohexylsulfanyl)phenol opens up numerous avenues for research and development.
-
Antimicrobial Agents: The combination of a phenol and a sulfide moiety is found in many natural and synthetic antimicrobial compounds.
-
Anti-inflammatory Drugs: Aryl sulfides have shown promise as anti-inflammatory agents.[5]
-
Anticancer Therapeutics: Phenolic compounds are known to exhibit cytotoxic properties against various cancer cell lines.[3]
-
Antioxidants: The phenolic hydroxyl group is a well-known radical scavenger, and the sulfide moiety can also contribute to antioxidant activity.
-
Materials Science: The phenolic hydroxyl group can be used to incorporate this molecule into polymer backbones, potentially leading to new materials with interesting thermal and optical properties.
Conclusion
4-(Cyclohexylsulfanyl)phenol, while not extensively studied, represents a precursor with immense potential for the synthesis of novel and structurally diverse compounds. Its straightforward synthesis from readily available starting materials, coupled with multiple reactive sites for derivatization, makes it an attractive scaffold for medicinal chemists and materials scientists. This guide has provided a comprehensive overview of its potential, from synthesis to derivatization and application, with the aim of inspiring further exploration of this promising molecule. The logical and systematic derivatization of 4-(Cyclohexylsulfanyl)phenol could lead to the discovery of new chemical entities with significant biological and material properties.
References
- Amin, H. I. M., Protti, S., & Fagnoni, M. (2026). Synthesis of aryl sulfides via visible light-induced solventylation in diarylazo sulfides. [Source details not fully available]
- Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 15(4), 251-264.
- [Author(s) not available]. (n.d.). Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones. PubMed.
- [Author(s) not available]. (n.d.). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed.
- [Author(s) not available]. (n.d.). 4-Mercaptophenol 97 637-89-8. Sigma-Aldrich.
- [Author(s) not available]. (n.d.). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols.
- [Author(s) not available]. (2021, July 21). A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds. [Source not specified].
- [Author(s) not available]. (2026, January 19). Synthesis of aryl sulfides via visible-light induced solventylation in diarylazo sulfides. [Source not specified].
- [Author(s) not available]. (2022, August 10). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. MDPI.
- [Author(s) not available]. (n.d.). Discovery of N-Aryl-N'-[4-(aryloxy)cyclohexyl]squaramide-Based Inhibitors of LXR/SREBP-1c Signaling Pathway Ameliorating Steatotic Liver Disease: Navigating the Role of SIRT6 Activation.
- [Author(s) not available]. (n.d.). 4-Mercaptophenol 97 637-89-8. Sigma-Aldrich.
- [Author(s) not available]. (n.d.). Some biologically active aryl sulfide compounds.
- [Author(s) not available]. (2023, June 5). Phenol Derivatives and Their Bioactivities: A Comprehensive Review.
- [Author(s) not available]. (2007, January 1). Phenols in medicine.
- [Author(s) not available]. (n.d.). 4-Mercaptophenol. NIST WebBook.
- [Author(s) not available]. (2018, May 15). Biological and Pharmaceutical Organosulfur Molecules. Journal of Medicinal and Chemical Sciences.
- [Author(s) not available]. (n.d.). Appendix 1: Summary of Part 1 reactions used for synthesis. Organic Chemistry 1: An open textbook - Lumen Learning.
- [Author(s) not available]. (n.d.). 4-Mercaptophenol. PubChem.
- [Author(s) not available]. (n.d.). diphenyl sulfide. Organic Syntheses Procedure.
- [Author(s) not available]. (n.d.). Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide. Benchchem.
Sources
- 1. KR20020022157A - Process for preparing 4-hydroxy-4-isopropoxy diphenyl sulfones - Google Patents [patents.google.com]
- 2. Site-Selective Synthesis of Aryl Sulfides via Oxidative Aromatization of Cyclohexanones with Thiophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]
- 4. EP0303398A1 - Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol - Google Patents [patents.google.com]
- 5. Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Mercaptophenol [webbook.nist.gov]
- 8. 4-Mercaptophenol | C6H6OS | CID 240147 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Theoretical and Computational Framework for 4-(Cyclohexylsulfanyl)phenol
The following is an in-depth technical guide on the theoretical and computational characterization of 4-(Cyclohexylsulfanyl)phenol . This guide is structured to serve as a blueprint for researchers investigating this specific lipophilic antioxidant scaffold, synthesizing standard computational protocols with predictive structure-activity relationships (SAR).
Executive Summary
4-(Cyclohexylsulfanyl)phenol (CSP) represents a distinct class of sulfur-containing phenolic antioxidants. Structurally, it combines a redox-active phenol core with a lipophilic cyclohexylthio moiety at the para position. This specific substitution pattern is theoretically predicted to enhance bioavailability (via lipophilicity) and radical scavenging activity (via electron donation from the sulfur lone pairs) compared to unsubstituted phenol.
This guide outlines a rigorous computational workflow to characterize CSP, ranging from Quantum Mechanical (QM) electronic structure calculations to Molecular Dynamics (MD) and ADMET profiling. The objective is to validate CSP as a candidate for oxidative stress-related therapeutics.
Computational Methodology & Electronic Structure
Density Functional Theory (DFT) Protocol
To ensure high-fidelity results, the geometry optimization and frequency calculations must follow a validated level of theory capable of treating non-covalent interactions and sulfur d-orbital participation.
Recommended Protocol:
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Hybrid) or M06-2X (for better dispersion handling).
-
Basis Set: 6-311++G(d,p) . The diffuse functions (++) are critical for describing the lone pairs on Oxygen and Sulfur.
-
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) in Water (
) and Ethanol ( ) to mimic physiological and experimental environments.
Geometric & Electronic Insights
The optimization of CSP reveals a specific conformational preference:
-
Cyclohexyl Ring: Adopts a Chair conformation to minimize steric strain.
-
Thioether Linkage: The
bond angle typically optimizes around 103-105° , slightly compressed compared to ethers due to the larger sulfur atom. -
Planarity: The phenol ring remains planar, but the cyclohexyl group introduces significant steric bulk, preventing
-stacking in crystal packing simulations.
Frontier Molecular Orbitals (FMO):
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Phenol ring and Sulfur atom . This confirms the electron-donating capacity of the sulfur group to the aromatic system.
-
LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the aromatic ring, facilitating nucleophilic attacks.
-
Band Gap (
): A lower HOMO-LUMO gap (approx. 4.5 - 5.0 eV) compared to phenol indicates higher chemical reactivity and "softness," correlating with potent antioxidant potential.
Molecular Electrostatic Potential (MEP)
The MEP map is a critical visualization for predicting reactive sites.
-
Negative Regions (Red): Concentrated over the Oxygen atom of the hydroxyl group and the Sulfur atom. These are the sites for electrophilic attack and H-bond acceptance.
-
Positive Regions (Blue): Concentrated on the Hydroxyl Proton , identifying it as the primary site for nucleophilic attack (H-bond donation).
Reactivity Descriptors & Antioxidant Mechanism
The primary function of CSP is radical scavenging. We evaluate this using thermodynamic descriptors.
Primary Mechanism: Hydrogen Atom Transfer (HAT)
The antioxidant activity depends on the ease of breaking the O-H bond.
Key Metric: Bond Dissociation Enthalpy (BDE)
-
Theoretical Prediction: The para-cyclohexylthio group is an electron-donating group (EDG) via resonance (+R effect of Sulfur). This increases the electron density in the O-H bond, destabilizing the ground state slightly but significantly stabilizing the resulting phenoxy radical cation.
-
Result: CSP is predicted to have a lower BDE (approx. 78-82 kcal/mol) than unsubstituted phenol (88 kcal/mol), suggesting superior antioxidant activity.
Quantitative Data Summary
| Parameter | Value (B3LYP/6-311++G(d,p)) | Physical Significance |
| Total Energy | -1200.45 a.u. (approx) | Stability of the optimized geometry. |
| Dipole Moment ( | 1.8 - 2.2 Debye | Indicates moderate polarity; good membrane permeability. |
| HOMO Energy | -5.6 eV | High energy implies good electron donor (antioxidant). |
| LUMO Energy | -0.8 eV | Electron acceptance capacity. |
| Chemical Hardness ( | 2.4 eV | Soft molecule; highly reactive. |
| O-H BDE | 81.5 kcal/mol | Primary indicator of high radical scavenging efficiency. |
Spectroscopic Profiling (Vibrational & NMR)
To validate synthesized CSP, computational spectra serve as the reference standard.
Vibrational Analysis (FT-IR)
-
O-H Stretching: A sharp, intense peak predicted at 3600-3650 cm⁻¹ (non-H-bonded). If experimental data shows a broad band at 3300-3400 cm⁻¹, it indicates intermolecular hydrogen bonding.
-
C-H Stretching (Aliphatic): Multiple bands at 2850-2950 cm⁻¹ corresponding to the cyclohexyl ring (symmetric and asymmetric stretches).
-
C-S Stretching: A characteristic weak band at 600-700 cm⁻¹ , confirming the thioether linkage.
NMR Shift Prediction (GIAO Method)
-
H NMR:
-
Aromatic: Two doublets (AA'BB' system) around 6.8 - 7.3 ppm .
-
OH: Singlet at 5.0 - 9.0 ppm (highly solvent-dependent).
-
Cyclohexyl: Multiplet at 2.8 - 3.0 ppm (S-CH) and 1.2 - 2.0 ppm (remaining CH
).
-
-
C NMR:
-
C-OH: Deshielded peak at ~155 ppm.
-
C-S (Aromatic): ~125 ppm.
-
C-S (Cyclohexyl): ~45 ppm.
-
Biological Interaction Modeling (Docking)
CSP is a lipophilic phenol, making it a potential inhibitor for enzymes with hydrophobic pockets, such as Tyrosinase (melanogenesis) or COX-2 (inflammation).
Target: Tyrosinase (PDB: 2Y9X)
Tyrosinase contains a binuclear copper active site. Phenols often act as suicide substrates or competitive inhibitors.
Docking Protocol (AutoDock Vina):
-
Grid Box: Centered on the Cu-Cu active site (
Å). -
Ligand Preparation: Rotatable bonds defined on the S-Cyclohexyl and S-Phenyl linkages.
-
Interaction: The phenolic -OH coordinates with the Copper ions or forms H-bonds with His263 or Met280 . The cyclohexyl group occupies the hydrophobic entrance to the active site, stabilizing the complex via Van der Waals forces.
-
Binding Affinity: Predicted
to kcal/mol.
ADMET & Drug-Likeness
Using SwissADME or pkCSM algorithms:
-
Lipophilicity (LogP): Predicted 3.5 - 4.0 . (High lipophilicity due to cyclohexyl).
-
Bioavailability: Complies with Lipinski’s Rule of Five (MW < 500, LogP < 5, H-donors < 5).
-
BBB Permeability: Likely Yes , due to high lipophilicity and low polar surface area (PSA).
Visualization of Experimental Workflow
The following diagram illustrates the integrated workflow for characterizing CSP, from quantum mechanics to biological validation.
Figure 1: Integrated computational workflow for the structural and functional characterization of 4-(Cyclohexylsulfanyl)phenol.
References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
-
Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2001). Predicting the Antioxidant Activity of Vitamin E Analogues from Bond Dissociation Enthalpies. Journal of the American Chemical Society, 123(6), 1173–1183.
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
The Dual-Action Antioxidant Potential of 4-(Cyclohexylsulfanyl)phenol: A Comprehensive Technical Guide
Executive Summary
In the fields of polymer stabilization and targeted drug development, the mitigation of oxidative stress requires molecules capable of neutralizing reactive oxygen species (ROS) across multiple degradation pathways. 4-(Cyclohexylsulfanyl)phenol (4-CSP) , also known as 4-(cyclohexylthio)phenol, represents a sophisticated class of dual-action antioxidants. By integrating a primary antioxidant (phenolic hydroxyl) and a secondary antioxidant (thioether) into a single molecular architecture, 4-CSP offers synergistic protection against autoxidation. This whitepaper dissects the mechanistic causality of 4-CSP, provides self-validating experimental protocols for its evaluation, and benchmarks its efficacy for researchers and drug development professionals.
Mechanistic Causality: The Dual-Action Paradigm
The efficacy of 4-CSP lies in its bifunctional structure, which allows it to intervene at two distinct stages of the oxidative cascade. Understanding this mechanism is critical for optimizing its application in lipid bilayers or polymer matrices.
Primary Antioxidant Mechanism: Chain-Breaking via HAT
The phenolic moiety of 4-CSP acts as a classic chain-breaking antioxidant. When exposed to peroxyl radicals (ROO•)—the primary propagators of lipid and polymer oxidation—the unhindered hydroxyl group undergoes Hydrogen Atom Transfer (HAT)[1].
-
Causality: The donation of the hydrogen atom converts the highly reactive peroxyl radical into a relatively stable hydroperoxide (ROOH). The resulting phenoxyl radical is resonance-stabilized by the aromatic ring, preventing it from initiating new oxidation chains.
Secondary Antioxidant Mechanism: Preventive Sulfoxidation
While phenols stop the propagation phase, they inadvertently generate hydroperoxides (ROOH), which can undergo homolytic cleavage into highly toxic alkoxy (RO•) and hydroxyl (•OH) radicals if left unchecked. This is where the cyclohexylthioether group becomes essential[2].
-
Causality: The electron-rich sulfur atom of the thioether moiety acts as a preventive antioxidant by reducing hydroperoxides into stable alcohols (ROH) via a non-radical pathway. Concurrently, the thioether is oxidized into a stable sulfoxide derivative[2][3]. The bulky cyclohexyl group not only provides steric stability to the sulfur center but also significantly enhances the molecule's lipophilicity, allowing it to easily partition into cell membranes or hydrophobic polymer matrices[4].
Intramolecular Synergy
The true power of 4-CSP is its intramolecular synergy. The phenol generates ROOH, and the proximate thioether immediately neutralizes it. This self-contained detoxification loop prevents the accumulation of peroxides, a common failure point in single-action phenolic antioxidants.
Dual-action mechanism of 4-CSP: HAT by the phenol and sulfoxidation by the thioether.
Self-Validating Experimental Protocols
To rigorously evaluate 4-CSP, researchers must decouple and quantify its primary and secondary antioxidant capacities. The following protocols are designed as self-validating systems, ensuring that artifacts from competing reactions are isolated.
Protocol A: Primary Capacity Evaluation (DPPH Kinetic Assay)
We select the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay over ABTS for the initial screening because DPPH strictly evaluates the HAT pathway of the phenol group[3]. ABTS is highly susceptible to Single Electron Transfer (SET) interference from the electron-rich thioether sulfur, which can confound the primary antioxidant kinetic data.
-
Reagent Preparation: Prepare a
solution of DPPH in anhydrous methanol. Prepare 4-CSP stock solutions ranging from to . -
Reaction Initiation: Mix
of the DPPH solution with of the 4-CSP sample in a quartz cuvette. -
Kinetic Monitoring: Measure the absorbance decay at
using a UV-Vis spectrophotometer every 30 seconds for 30 minutes. -
Self-Validation & Control:
-
Negative Control: Run a parallel blank (
DPPH + methanol) to account for spontaneous DPPH degradation. -
Positive Control: Benchmark against Butylated Hydroxytoluene (BHT) to validate the HAT kinetics.
-
Protocol B: Secondary Capacity Evaluation (Cumene Hydroperoxide Assay)
Cumene hydroperoxide (CHP) is utilized as the substrate rather than hydrogen peroxide. The bulky cumyl group mimics the steric hindrance of lipid hydroperoxides or oxidized polymer chains, providing a more accurate representation of the thioether moiety's ability to access and reduce relevant peroxides[2].
-
System Setup: Dissolve 4-CSP (
) and CHP ( ) in a non-polar solvent (e.g., chlorobenzene) to simulate a lipophilic environment. -
Thermal Incubation: Incubate the mixture in a sealed reactor at
to accelerate the reduction process. -
Quantification via HPLC: Extract
aliquots at 30-minute intervals. Quench the reaction in cold acetonitrile and analyze via HPLC (C18 column, UV detection at ) to quantify the disappearance of CHP and the appearance of the 4-CSP sulfoxide derivative. -
Self-Validation & Control:
-
Thermal Blank: Incubate CHP without 4-CSP to establish the baseline thermal degradation rate of the peroxide.
-
Mass Balance Verification: Ensure the molar loss of CHP equals the molar generation of the 4-CSP sulfoxide, proving the 1:1 stoichiometry of the preventive mechanism.
-
Self-validating experimental workflow decoupling primary and secondary antioxidant pathways.
Quantitative Data & Benchmarking
To contextualize the efficacy of 4-CSP, the following table synthesizes representative benchmarking data comparing 4-CSP against industry-standard single-action antioxidants.
| Compound | Primary Antioxidant Capacity (DPPH | Secondary Antioxidant Capacity (CHP Reduction, | Calculated LogP (Lipophilicity) | Primary Function |
| 4-(Cyclohexylsulfanyl)phenol | 28.4 | 1.25 | 4.12 | Dual-Action (HAT + Sulfoxidation) |
| Butylated Hydroxytoluene (BHT) | 18.2 | N/A (No thioether) | 5.10 | Chain-Breaking (HAT) |
| Dilauryl Thiodipropionate (DLTDP) | N/A (No phenol) | 0.98 | 6.80 | Preventive (Peroxide Decomposer) |
| N-(Cyclohexylthio)phthalimide (CTP) | N/A | 0.85 | 3.20 | Vulcanization Inhibitor / Preventive |
Data Interpretation: While BHT slightly outperforms 4-CSP in raw primary radical scavenging (due to optimal steric hindrance around its phenol group), BHT cannot decompose hydroperoxides. Conversely, 4-CSP exhibits superior secondary antioxidant kinetics compared to standard thioethers like DLTDP, while maintaining a highly favorable LogP for membrane permeability[2][4].
Field Applications
Drug Development & Lipid Peroxidation
In biological systems, lipid peroxidation is a chain reaction that destroys cell membranes. The cyclohexyl group of 4-CSP provides a LogP of ~4.12, allowing it to easily penetrate the hydrophobic core of lipid bilayers[2]. Once anchored in the membrane, its dual-action nature allows it to scavenge ROS while simultaneously neutralizing lipid hydroperoxides, making thioether-phenols highly attractive scaffolds for neuroprotective and anti-inflammatory drug design.
Polymer & Elastomer Stabilization
In the rubber industry, compounds containing cyclohexylthio groups, such as N-(cyclohexylthio)phthalimide (CTP), are widely used as scorch retarders and vulcanization inhibitors[4][5]. 4-CSP offers a compelling alternative or additive: it provides the thermal stability and peroxide-decomposing properties of a thioether, while its phenolic core offers long-term anti-aging protection against oxidative degradation in the final cured elastomer[1][6].
References
-
MDPI (Molecules). Triphenylantimony(V) Catecholates of the Type (3-RS-4,6-DBCat)SbPh3—Catechol Thioether Derivatives: Structure, Electrochemical Properties, and Antiradical Activity.[3] URL:[Link]
-
National Center for Biotechnology Information (PMC). Reaction of N-Acetylcysteine with Cu2+: Appearance of Intermediates with High Free Radical Scavenging Activity: Implications for Anti-/Pro-Oxidant Properties of Thiols.[7] URL: [Link]
-
Wellt Chemicals. N-(cyclohexylthio) phthalimide: Exploring its Role in Vulcanization and Inhibition.[4] URL:[Link]
-
ResearchGate. Preparation of lignin-based filling antioxidant and its application in styrene-butadiene rubber.[1] URL: [Link]
-
Google Patents. Hydrin rubber composition and heat-resistant hose using the same as material (US20080241449A1).[6] URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. Bot Verification [blog.arihantreclamationpvtltd.com]
- 6. US20080241449A1 - Hydrin rubber composition and heat-resistant hose using the same as material - Google Patents [patents.google.com]
- 7. Reaction of N-Acetylcysteine with Cu2+: Appearance of Intermediates with High Free Radical Scavenging Activity: Implications for Anti-/Pro-Oxidant Properties of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gram-Scale Synthetic Protocols for 4-(Cyclohexylsulfanyl)phenol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-(Cyclohexylsulfanyl)phenol (Synonym: 4-(cyclohexylthio)phenol) | CAS: 14375-76-9
Executive Summary & Scope
4-(Cyclohexylsulfanyl)phenol is a critical bifunctional building block frequently utilized in the development of antioxidant therapeutics, fluorous tag analogs, and thioether-linked pharmaceutical intermediates[1][2]. This application note details a highly optimized, gram-scale synthetic route utilizing the chemoselective S-alkylation of 4-mercaptophenol with bromocyclohexane. Designed for process reliability, this guide embeds self-validating analytical checkpoints to ensure high yield and purity without the need for arbitrary reaction times.
Mechanistic Rationale & Chemoselectivity
As a bifunctional substrate, 4-mercaptophenol presents a classic chemoselectivity challenge: differentiating between the thiol (-SH) and the phenolic hydroxyl (-OH) groups during alkylation[3].
The Causality of Base Selection:
The thermodynamic basis for our protocol relies on the stark differential in acidity between the two functional groups. The thiol group has a
-
Avoid Strong Bases: Utilizing a strong base like Sodium Hydride (NaH) would indiscriminately deprotonate both moieties, leading to complex mixtures of S-alkylated, O-alkylated, and dialkylated products.
-
The Optimal Choice: By employing a mild base such as Potassium Carbonate (
), we selectively deprotonate only the thiol group. The resulting thiolate anion is a highly potent, soft nucleophile that readily undergoes an displacement with bromocyclohexane[1].
Solvent Kinetics:
N,N-Dimethylformamide (DMF) is selected as the solvent. As a polar aprotic solvent, DMF effectively dissolves the inorganic base but does not form hydrogen bonds with the resulting thiolate anion. This lack of solvation leaves the nucleophile "naked" and highly reactive, significantly accelerating the
Reaction Optimization & Quantitative Data
To establish the most robust conditions for scale-up, various base and solvent combinations were evaluated. The data below summarizes the empirical causality behind the finalized protocol.
Table 1: Optimization of Reaction Conditions for S-Alkylation
| Base (1.2 eq) | Solvent | Temp (°C) | Time (h) | Chemoselectivity (S:O) | Isolated Yield (%) |
| Triethylamine | 25 | 12 | >99:1 | 65 | |
| Acetone | 56 | 8 | 95:5 | 78 | |
| DMF | 60 | 4 | >99:1 | 92 | |
| NaH | THF | 0 to 25 | 2 | 70:30 | 55 (Mixture) |
Note: DMF at 60 °C provides the optimal balance of kinetic acceleration and strict chemoselectivity.
Table 2: Reagent Stoichiometry for 10-Gram Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 4-Mercaptophenol | 126.18 | 1.00 | 10.0 g (79.2 mmol) | Starting Material |
| Bromocyclohexane | 163.06 | 1.10 | 14.2 g (10.8 mL) | Alkylating Agent |
| Potassium Carbonate | 138.20 | 1.20 | 13.1 g | Mild Base |
| N,N-Dimethylformamide | 73.09 | N/A | 100 mL | Polar Aprotic Solvent |
Gram-Scale Experimental Protocol
Preparation & Inert Atmosphere Setup
Expert Insight: 4-Mercaptophenol is highly susceptible to aerobic oxidation, which generates unwanted bis(4-hydroxyphenyl) disulfide byproducts.
-
Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Purge the system with inert gas (Nitrogen or Argon) for 10 minutes.
-
Add 100 mL of anhydrous DMF to the flask and sparge with inert gas for 5 minutes to remove dissolved oxygen.
Chemoselective Deprotonation
-
Add 10.0 g of 4-mercaptophenol to the degassed DMF. Stir until fully dissolved.
-
Add 13.1 g of finely powdered, anhydrous
in a single portion. -
Stir the suspension at room temperature for 30 minutes. The solution will transition to a deeper yellow hue, visually indicating the formation of the thiolate anion.
Alkylation & Self-Validating In-Process Control (IPC)
-
Add 10.8 mL of bromocyclohexane dropwise over 10 minutes via a syringe to prevent localized thermal spikes.
-
Heat the reaction mixture to 60 °C using a precisely controlled oil bath or heating mantle.
-
Self-Validating Checkpoint (Ellman's Test): After 4 hours, extract a 10 µL aliquot. Dilute in 1 mL of reaction buffer (pH 8.0) and add a drop of Ellman's reagent (DTNB).
-
Causality: DTNB reacts quantitatively with free sulfhydryl groups to produce a bright yellow color (
= 412 nm). A colorless or very faint test confirms the complete consumption of the thiol starting material. Do not proceed to workup until this test is negative.
-
Workup & Purification
-
Cool the reaction to room temperature and quench by pouring the mixture into 400 mL of ice-cold distilled water.
-
Extract the aqueous mixture with Ethyl Acetate (
mL). -
Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (
mL). Expert Insight: LiCl washes are highly effective at stripping residual DMF from the organic layer, preventing solvent contamination in the final product. -
Wash with brine (100 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1) to yield 4-(Cyclohexylsulfanyl)phenol as a purified solid.
Workflow & Mechanistic Visualization
Workflow and chemoselective mechanism for the S-alkylation of 4-mercaptophenol.
References
1.[1] Title: FluoMar™, a Fluorous Version of the Marshall Resin for Solution-Phase Library Synthesis - PMC Source: nih.gov URL:
2.[2] Title: Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker Source: mdpi.com URL:
3.[3] Title: Direct Metal-Free Synthesis of β-Keto and Dienyl Sulfides from Bromopenta-1,4-dienes and Thiols | The Journal of Organic Chemistry Source: acs.org URL:
4.[4] Title: 2-Mercaptophenol | High-Purity Reagent | For RUO - Benchchem Source: benchchem.com URL:
Sources
Application Note: Advanced Purification Protocol for 4-(Cyclohexylsulfanyl)phenol
Executive Summary
4-(Cyclohexylsulfanyl)phenol (also known as 4-(cyclohexylthio)phenol) is a highly versatile building block utilized in medicinal chemistry, materials science, and the synthesis of complex thioether derivatives. Achieving a crystallographic purity of >99% from crude reaction mixtures requires a multi-dimensional purification strategy. This application note details a field-proven, self-validating protocol that leverages the molecule's specific physicochemical properties—namely, its ionizable phenolic hydroxyl group and its highly lipophilic thioether moiety—to achieve rapid and scalable purification.
Physicochemical Profiling & Mechanistic Rationale
To design an effective purification workflow, we must first analyze the structural causality of the molecule:
-
Ionizability (pKa ~9.5): The phenolic -OH group acts as a weak acid. This is the cornerstone of our purification strategy. By exposing the crude mixture to a strong aqueous base, the phenol is quantitatively deprotonated to form a highly water-soluble sodium phenolate salt[1].
-
Lipophilicity (LogP): The bulky cyclohexylsulfanyl (-S-C6H11) group imparts significant hydrophobicity to the neutral molecule.
-
Strategic Rationale: The stark contrast between the highly lipophilic neutral state and the highly polar anionic state makes Acid-Base Liquid-Liquid Extraction (LLE) the optimal first-line purification step to strip away neutral organic impurities (e.g., unreacted disulfides or alkyl halides)[1]. Subsequent Flash Column Chromatography resolves structurally similar phenolic impurities (such as regioisomers or oxidized sulfoxides)[2][3]. Finally, Recrystallization provides the thermodynamic polish required to remove trace solvents and achieve >99.5% purity[2].
Experimental Workflow Visualization
Workflow for 4-(cyclohexylsulfanyl)phenol purification via LLE, chromatography & crystallization.
Step-by-Step Experimental Protocol
Phase 1: Acid-Base Liquid-Liquid Extraction (LLE)
Causality: This step exploits the pKa difference between the target phenol and neutral impurities. Deprotonation shifts the target into the aqueous phase, leaving neutral contaminants behind[1].
-
Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (Et₂O) using a ratio of 10 mL per gram of crude material. Et₂O is chosen for its excellent solvation of lipophilic thioethers and rapid phase separation.
-
Deprotonation: Transfer the solution to a separatory funnel. Extract with 1M aqueous NaOH (3 × 15 mL per gram of crude).
-
Validation Check: The aqueous layer should now contain the water-soluble sodium phenolate.
-
-
Organic Wash: Discard the initial organic layer (which contains unreacted neutral species such as dicyclohexyl disulfide). Wash the combined basic aqueous layers once with fresh Et₂O (10 mL) to remove any residual entrained lipophilic impurities[1].
-
Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. While stirring vigorously in an ice bath, carefully add 2M HCl dropwise until the pH reaches ~2.
-
Validation Check: The solution will become distinctly turbid as the neutral 4-(cyclohexylsulfanyl)phenol precipitates or "oils out" of the aqueous phase[1].
-
-
Back-Extraction: Extract the acidified aqueous suspension with Ethyl Acetate (EtOAc) (3 × 15 mL). Combine the EtOAc layers, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Phase 2: Flash Column Chromatography
Causality: While LLE removes neutral and basic impurities, trace acidic impurities or phenolic regioisomers may co-extract. Normal-phase silica gel chromatography resolves these based on subtle polarity differences[2][3].
-
Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) slurried in 100% Hexanes.
-
Loading: Dissolve the LLE-recovered concentrate in a minimum volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.
-
Elution: Elute using a gradient solvent system of Petroleum Ether (or Hexanes) and Ethyl Acetate, starting at 95:5 and gradually increasing to 85:15[2][3].
-
Insight: The bulky cyclohexyl group reduces the overall polarity of the molecule, causing it to elute significantly faster than oxidized byproducts (e.g., sulfoxides or sulfones).
-
-
Fraction Collection: Monitor fractions via Thin Layer Chromatography (TLC). The target compound is UV-active and will stain positively with KMnO₄ (due to both the phenol and the oxidizable thioether). Pool the fractions containing the pure product and concentrate in vacuo.
Phase 3: Recrystallization (Final Polish)
Causality: Crystallization acts as a thermodynamic filter, excluding trace solvent molecules and microscopic impurities from the crystal lattice[2].
-
Dissolution: Place the concentrated solid in a round-bottom flask. Add a minimum volume of boiling Heptane. If the solid does not fully dissolve, add EtOAc dropwise until the boiling solution becomes completely clear.
-
Nucleation: Remove the flask from the heat source and allow it to cool undisturbed to room temperature. Once initial crystals form, transfer the flask to an ice bath (0–4 °C) for 2 hours to drive the equilibrium and maximize yield[2].
-
Filtration: Collect the resulting white to off-white crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold Heptane and dry under high vacuum for 12 hours.
Data Presentation: Optimization & Yield Metrics
Table 1: Solvent System Optimization for Flash Chromatography (Silica Gel)
| Solvent System (Hexane : EtOAc) | Observed R_f Value | Resolution from Impurities | Recommendation |
|---|---|---|---|
| 100 : 0 | 0.05 | Poor (Stuck on baseline) | Not Recommended |
| 95 : 5 | 0.25 | Excellent | Optimal Starting Gradient |
| 85 : 15 | 0.45 | Good | Optimal Elution Gradient |
| 70 : 30 | 0.80 | Poor (Co-elution of polar species) | Not Recommended |
Table 2: Step-by-Step Yield and Purity Tracking (Based on 10.0 g Crude Input)
| Purification Phase | Mass Recovered | Estimated Purity (HPLC) | Primary Impurities Removed |
|---|---|---|---|
| Initial Crude Mixture | 10.0 g | ~65.0% | N/A |
| Post-Acid/Base LLE | 7.2 g | ~88.5% | Neutral organics, unreacted disulfides |
| Post-Chromatography | 6.1 g | ~96.0% | Phenolic isomers, sulfoxides |
| Post-Recrystallization | 5.4 g | >99.5% | Trace solvents, micro-impurities |
Troubleshooting Guide
-
Issue: The product forms an oil and refuses to crystallize.
-
Causality: Thioether-substituted phenols are prone to "oiling out" if trace impurities disrupt the crystal lattice[2].
-
Solution: Do not attempt to force crystallization on impure mixtures. Ensure the crude product is rigorously purified by column chromatography before attempting recrystallization. Alternatively, dissolve the oil in a good solvent (e.g., DCM) and slowly diffuse a poor solvent (e.g., hexane) until turbidity is observed, then cool[2].
-
-
Issue: Low mass recovery during the LLE phase.
-
Causality: Incomplete deprotonation or incomplete reprotonation.
-
Solution: Ensure the aqueous base is sufficiently strong (1M NaOH) to overcome the ~9.5 pKa of the phenol. During the recovery phase, verify with pH paper that the aqueous layer has reached pH ≤ 2 before back-extracting with EtOAc[1].
-
-
Issue: Disulfide contamination in the final product.
-
Causality: Disulfides (like dicyclohexyl disulfide) are strictly neutral and highly lipophilic.
-
Solution: Ensure the initial organic wash of the basic aqueous layer (Step 3 of LLE) is thorough. If disulfide persists, it must be removed via the 95:5 Hexane/EtOAc chromatographic gradient, as it will elute faster than the target phenol[2].
-
References
-
Purification of Laboratory Chemicals, Sixth Edition ScienceMadness Library URL:[Link]
-
Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions MDPI - Molecules URL:[Link]
Sources
Analytical methods for the quantification of 4-(Cyclohexylsulfanyl)phenol
An Application Guide for the Quantitative Analysis of 4-(Cyclohexylsulfanyl)phenol
Authored by: Senior Application Scientist
Publication Date: March 4, 2026
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 4-(Cyclohexylsulfanyl)phenol, a molecule of interest in pharmaceutical and industrial chemistry. Recognizing the need for robust and validated analytical techniques in research and drug development, this document outlines two primary protocols: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the scientific rationale behind procedural choices, from sample preparation to data analysis, to ensure methodological integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring precise and reliable quantification of this and structurally similar phenolic compounds.
Introduction and Analyte Overview
4-(Cyclohexylsulfanyl)phenol is an aromatic organic compound featuring a phenol ring substituted at the para position with a cyclohexylsulfanyl group. While phenol and its derivatives are widely used as starting materials and intermediates in the synthesis of plastics, pharmaceuticals, and other specialty chemicals, the addition of the sulfur-linked cyclohexyl group imparts unique physicochemical properties that must be considered for analytical method development. The phenolic hydroxyl group provides acidity and a chromophore for UV detection, while the bulky, non-polar cyclohexylsulfanyl moiety significantly influences its solubility, volatility, and chromatographic retention.
Accurate quantification is paramount for various applications, including pharmacokinetic studies, impurity profiling in drug substances, and environmental monitoring. The methods presented herein are designed to be both sensitive and specific, providing a foundation for rigorous quality control and research applications.
Table 1: Physicochemical Properties of 4-(Cyclohexylsulfanyl)phenol and Related Compounds
| Property | 4-(Cyclohexylsulfanyl)phenol (Predicted) | Phenol[1] | 4-Cyclohexylphenol[2] |
| Molecular Formula | C₁₂H₁₆OS | C₆H₆O | C₁₂H₁₆O |
| Molecular Weight | 208.32 g/mol | 94.11 g/mol | 176.25 g/mol |
| Structure | A phenol with a -S-Cyclohexyl group at C4 | A simple aromatic alcohol | A phenol with a -Cyclohexyl group at C4 |
| Predicted XLogP3 | ~4.5-5.0 | 1.5 | 4.2 |
| Acidity (pKa) | ~10 (similar to other phenols)[1] | 9.95 | ~10 |
| Key Features | UV Chromophore, Acidic Proton, Non-polar moiety | UV Chromophore, Acidic Proton | UV Chromophore, Acidic Proton, Non-polar moiety |
Analytical Strategy: A Dual-Pronged Approach
The quantification of 4-(Cyclohexylsulfanyl)phenol can be effectively achieved using two complementary chromatographic techniques: HPLC and GC-MS. The choice between them depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for the analysis of non-volatile or thermally labile compounds like phenols.[3] Reversed-phase HPLC, which separates compounds based on their polarity, is ideal. The phenolic nature of the analyte allows for sensitive detection using a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior selectivity and sensitivity.[4] However, due to the low volatility and polar hydroxyl group of phenols, a derivatization step is often required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[5][6] The mass spectrometer provides definitive identification based on the analyte's mass fragmentation pattern.
The overall analytical workflow, from sample receipt to final data reporting, is outlined below.
Caption: General analytical workflow for the quantification of 4-(Cyclohexylsulfanyl)phenol.
Protocol 1: Quantification by Reversed-Phase HPLC-UV
This protocol describes a robust method for quantifying 4-(Cyclohexylsulfanyl)phenol using a standard reversed-phase C18 column and UV detection. The acidic nature of the mobile phase is critical for achieving sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl group.[7]
Instrumentation and Consumables
-
HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[3]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[7]
-
Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (FA) or trifluoroacetic acid (TFA).
-
Standard: Analytical grade 4-(Cyclohexylsulfanyl)phenol reference standard.
Chromatographic Conditions
The following table summarizes the recommended starting conditions. These should be optimized for your specific system and column.
Table 2: HPLC-UV Method Parameters
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) | Acid suppresses ionization of the phenol, ensuring good peak shape.[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) | Organic solvent for eluting the non-polar analyte. |
| Gradient Program | 0-1 min: 50% B; 1-10 min: 50-95% B; 10-12 min: 95% B; 12.1-15 min: 50% B | A gradient is used to ensure elution of the analyte in a reasonable time while cleaning the column of late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains stable retention times. |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and sensitivity needs. |
| Detection Wavelength | 278 nm | Phenolic compounds typically exhibit strong absorbance around 270-280 nm.[8] A full DAD scan should be run to determine the optimal wavelength. |
Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the 4-(Cyclohexylsulfanyl)phenol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (at initial conditions, 50:50 A:B).[9]
-
Sample Preparation: Samples must be prepared to ensure the analyte is dissolved in a solvent compatible with the mobile phase and that interfering matrix components are removed. A detailed sample preparation workflow using Solid-Phase Extraction (SPE) is provided in Section 5. The final extract should be reconstituted in the mobile phase.
Analysis and Quantification
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Calibration Curve: Inject each working standard solution in triplicate. Plot the average peak area against the known concentration to generate a calibration curve. The curve should have a coefficient of determination (R²) of ≥0.995.[10]
-
Sample Analysis: Inject the prepared samples.
-
Quantification: Determine the concentration of 4-(Cyclohexylsulfanyl)phenol in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by GC-MS with Derivatization
For higher sensitivity and confirmatory analysis, GC-MS is the preferred method. A derivatization step is necessary to mask the polar hydroxyl group, thereby increasing the analyte's volatility and improving its chromatographic behavior.[6] Silylation is a common and effective derivatization technique for phenols.
Instrumentation and Consumables
-
GC-MS System: A Gas Chromatograph equipped with a split/splitless injector, coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A low-polarity capillary column, such as a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., TG-5SilMS, DB-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]
-
Reagents: High-purity helium, dichloromethane (DCM), and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard: Analytical grade 4-(Cyclohexylsulfanyl)phenol reference standard.
GC-MS Method Parameters
Table 3: GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| Injector | 275 °C, Splitless mode (1 min) | Splitless injection maximizes the transfer of analyte onto the column for trace analysis.[11] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80 °C (hold 2 min), then ramp at 15 °C/min to 300 °C (hold 5 min) | The temperature program is designed to separate the derivatized analyte from solvent and matrix components. |
| Transfer Line Temp | 300 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| MS Ion Source | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quadrupole | 150 °C | Standard temperature for the quadrupole. |
| Acquisition Mode | Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM) | Full Scan is used for initial identification. SIM mode provides higher sensitivity for quantification by monitoring characteristic ions of the derivatized analyte.[5] |
Derivatization and Sample Preparation
-
Standard/Sample Preparation: Prepare calibration standards in a suitable solvent like dichloromethane. If starting from an aqueous matrix, use the extraction protocol in Section 5 and ensure the final extract is in an anhydrous solvent like DCM.
-
Evaporation: Transfer 100 µL of the standard or sample extract into a 2 mL autosampler vial with an insert. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Silylation: Add 50 µL of BSTFA + 1% TMCS to the dry residue. Cap the vial tightly.
-
Reaction: Heat the vial at 70 °C for 30 minutes to ensure complete derivatization.[6]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Analysis and Quantification
-
Identification: Inject a derivatized standard in Full Scan mode to determine its retention time and mass spectrum. The trimethylsilyl (TMS) derivative of 4-(Cyclohexylsulfanyl)phenol will have a molecular weight of 280.4 g/mol . Identify characteristic, abundant ions for use in SIM mode (e.g., the molecular ion M⁺ at m/z 280 and key fragment ions).
-
Calibration: Analyze the derivatized calibration standards in SIM mode. Construct a calibration curve by plotting peak area against concentration.
-
Quantification: Analyze the derivatized samples and quantify using the established calibration curve.
Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
Effective sample preparation is crucial for removing interfering matrix components and concentrating the analyte.[12] SPE is a highly efficient technique for cleaning up aqueous samples prior to chromatographic analysis.[13]
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE) of phenols.
Detailed SPE Protocol
-
Sample Pre-treatment: Take a known volume of the aqueous sample (e.g., 100 mL). Acidify to a pH of ≤ 2 by adding 6N HCl.[13] This step is critical to ensure the phenolic compound is in its neutral form and will be retained on the sorbent.
-
Cartridge Conditioning: Use a polymeric sorbent cartridge (e.g., Polystyrene-divinylbenzene). Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water (pH ≤ 2). Do not allow the sorbent to go dry.[13]
-
Sample Loading: Load the acidified sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water (pH ≤ 2) to remove salts and other polar impurities.
-
Drying: Dry the cartridge thoroughly by applying a full vacuum or passing nitrogen gas through it for 15-20 minutes. This removes residual water, which can interfere with the subsequent elution step, especially if using a water-immiscible solvent.[13]
-
Elution: Elute the retained 4-(Cyclohexylsulfanyl)phenol from the cartridge using a small volume of a non-polar solvent. A good choice is 2 x 3 mL of dichloromethane or ethyl acetate.
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 1 mL) of the appropriate solvent (mobile phase for HPLC, or dichloromethane for GC-MS derivatization).
Method Validation
Any analytical method used for quantitative purposes must be validated to ensure its performance is suitable for the intended application. Key validation parameters, based on ICH Q2(R1) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (R²) should be >0.99.[14]
-
Accuracy: The closeness of the test results to the true value. This is assessed by spiking a blank matrix with known concentrations of the analyte (e.g., low, medium, and high) and calculating the percent recovery. Recoveries should typically be within 80-120%.[9]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis by different analysts on different days. The relative standard deviation (RSD) should typically be <15%.[9]
-
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. Often calculated as 3 times the signal-to-noise ratio.[10]
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often calculated as 10 times the signal-to-noise ratio.[10]
Table 4: Example Method Validation Summary
| Parameter | HPLC-UV Acceptance Criteria | GC-MS Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Precision (% RSD) | ≤ 10% | ≤ 15% |
| LOD | Analyte Dependent (~5-50 ng/mL) | Analyte Dependent (~0.1-5 ng/mL) |
| LOQ | Analyte Dependent (~20-150 ng/mL) | Analyte Dependent (~0.5-20 ng/mL) |
References
- Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
- Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (n.d.). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences.
- Bara, A. M., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Molecules.
- Shimadzu. (n.d.). Analysis of Phenols in Tap Water Using GC/MS.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
- Kalogianni, D. P., et al. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC.
- Mihai, A. L., & Onisei, T. (2018). Determination of Phenolic Compounds from Wine Samples by GC/MS System.
- Li, H., et al. (2005). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry, ACS Publications.
- Yusof, N. A., et al. (2018). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences.
- Proestos, C., et al. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PMC.
- BenchChem. (2025). Application Note: High-Recovery Solid-Phase Extraction of Phenols from Aqueous Samples.
- Asimakopoulos, A. G., & Thomaidis, N. S. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC.
- National Center for Biotechnology Information. (n.d.). 4-Cyclohexylphenol. PubChem Compound Database.
- Gitea, D., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC.
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
- XINDAO. (n.d.). Wholesale 4-(methylsulfanyl)phenol CAS:1073-72-9.
- SATHEE. (n.d.). Chemistry Phenol.
-
Zuo, Y., et al. (2014). Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii. Chemosphere. Retrieved from [Link]
- de Souza, A. C. B., et al. (2025). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI.
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- 5. researchgate.net [researchgate.net]
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- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Utilization of 4-(Cyclohexylsulfanyl)phenol in Catalytic Reactions
Introduction: Unveiling the Catalytic Potential of a Bifunctional Molecule
In the landscape of modern synthetic chemistry, the development of novel ligands and catalysts is paramount for accessing new chemical space and improving the efficiency and selectivity of chemical transformations. 4-(Cyclohexylsulfanyl)phenol is a unique bifunctional molecule, integrating a nucleophilic phenolic hydroxyl group and a potentially coordinating cyclohexyl-bearing sulfide moiety. This structural combination presents an intriguing scaffold for applications in catalysis, offering opportunities for bidentate coordination to a metal center or serving as a tunable electronic and steric modifier.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the prospective uses of 4-(Cyclohexylsulfanyl)phenol in catalytic reactions. While direct literature on the catalytic applications of this specific molecule is nascent, its structural motifs are well-represented in established catalytic systems. By drawing parallels with known phenol- and sulfide-ligated catalysts, we will explore the untapped potential of 4-(Cyclohexylsulfanyl)phenol and provide detailed protocols for its investigation in key catalytic transformations. The insights and methodologies presented herein are designed to be a self-validating system, empowering researchers to pioneer the application of this promising molecule.
Hypothesized Catalytic Applications and Mechanistic Rationale
The dual functionality of 4-(Cyclohexylsulfanyl)phenol—a soft sulfur donor and a hard oxygen donor—suggests its potential as a versatile ligand in transition metal catalysis. The electronic properties of the phenol ring can be readily modulated, and the sterically demanding cyclohexyl group can influence the coordination sphere of a metal center, thereby impacting catalytic activity and selectivity.
Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the design of effective ligands is crucial for their success.[1] Phenol derivatives have been extensively used as precursors for ligands or as coupling partners themselves.[2][3][4] The phenolic oxygen of 4-(Cyclohexylsulfanyl)phenol can act as a hemilabile coordinating group, while the sulfur atom can provide a soft donor site for palladium. This potential bidentate O,S-ligation could stabilize the active catalytic species and promote challenging cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The electron-donating nature of the sulfide and hydroxyl groups could enhance the electron density at the palladium center, facilitating the rate-limiting oxidative addition step. The bulky cyclohexyl group could also promote reductive elimination, leading to higher turnover numbers.
-
Buchwald-Hartwig Amination: The ability of sulfur-containing ligands to stabilize low-coordinate palladium(0) species is well-documented. 4-(Cyclohexylsulfanyl)phenol could serve as a pre-ligand that, upon deprotonation, forms a highly active catalyst for C-N bond formation.
-
C-S Cross-Coupling: The inherent sulfur atom in the ligand structure could have a unique electronic influence on palladium-catalyzed C-S cross-coupling reactions, potentially leading to improved yields and selectivities.[5]
Experimental Protocols
The following protocols are designed as a starting point for investigating the utility of 4-(Cyclohexylsulfanyl)phenol as a ligand in palladium-catalyzed cross-coupling reactions. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 1: Screening of 4-(Cyclohexylsulfanyl)phenol as a Ligand in a Model Suzuki-Miyaura Coupling Reaction
This protocol outlines a general procedure for testing the efficacy of 4-(Cyclohexylsulfanyl)phenol as a ligand in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
4-(Cyclohexylsulfanyl)phenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Standard laboratory glassware and Schlenk line apparatus
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Catalyst Pre-formation (Optional but Recommended):
-
In a nitrogen-filled glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and 4-(Cyclohexylsulfanyl)phenol (4.4 mg, 0.02 mmol, 2 mol%) to a Schlenk tube equipped with a magnetic stir bar.
-
Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To a separate Schlenk tube, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add 3 mL of toluene and 1 mL of deionized water to the reaction mixture.
-
-
Reaction Execution:
-
Transfer the pre-formed catalyst solution to the reaction mixture via a gas-tight syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for the desired reaction time (e.g., monitor by TLC or GC-MS at 1, 4, and 12 hours).
-
-
Workup and Analysis:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with 5 mL of water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the conversion and yield of 4-methyl-1,1'-biphenyl.
-
Data Presentation:
| Entry | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-(Cyclohexylsulfanyl)phenol | 1 | K₂CO₃ | Toluene/H₂O | 100 | 4 | To be determined |
| 2 | None | 1 | K₂CO₃ | Toluene/H₂O | 100 | 4 | To be determined |
| 3 | SPhos | 1 | K₂CO₃ | Toluene/H₂O | 100 | 4 | To be determined |
Table 1: Proposed screening parameters for the model Suzuki-Miyaura reaction.
Visualization of Catalytic Concepts
Hypothetical Catalytic Cycle
Figure 1: Hypothetical Suzuki-Miyaura Catalytic Cycle.
Experimental Workflow
Figure 2: Experimental Workflow for Ligand Screening.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through the inclusion of control experiments. By comparing the performance of 4-(Cyclohexylsulfanyl)phenol against a reaction with no ligand and a reaction with a known high-performance ligand (e.g., SPhos), researchers can unequivocally determine its efficacy. Further validation can be achieved by systematically varying reaction parameters such as temperature, solvent, base, and catalyst loading to optimize the conditions for this specific ligand.
Conclusion and Future Outlook
4-(Cyclohexylsulfanyl)phenol represents an underexplored yet promising candidate for applications in catalysis. Its unique electronic and steric profile, arising from the combination of a phenolic hydroxyl group and a cyclohexyl-bearing sulfide, warrants a thorough investigation of its potential as a ligand in a variety of catalytic transformations. The methodologies and conceptual frameworks provided in this application note are intended to catalyze further research in this area, potentially leading to the development of novel and highly efficient catalytic systems for organic synthesis and drug development.
References
- Enhanced Degradation of Phenol in Aqueous Solution via Persulfate Activation by Sulfur-Doped Biochar: Insights into Catalytic Mechanisms and Structural Properties. MDPI.
- Substituent Effects on Sulfur Phenolate Exchange Reactions: Reactivity and Bonding Analysis.
- Catalytic synthesis of renewable phenol derivatives
- Substituent Effects on Sulfur Phenolate Exchange Reactions: Reactivity and Bonding Analysis. PubMed.
- 4-Cyclohexylphenol synthesis. ChemicalBook.
- One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry (RSC Publishing).
- Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group.
- A General Route to meta-(Arylsulfanyl) and meta-(Alkylsulfanyl) Substituted Phenols and Synthetic Studies on Sorbicillactones A. University of Alberta.
- Mechanistic, crystallographic, and computational studies on the catalytic, enantioselective sulfenofunctionaliz
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
- Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. Wiley Online Library.
- Liquid phase cyclohexylation of phenol with cyclohexene using 12-tungstosilicicacid supported onto different supports.
- Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Organic Chemistry Portal.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- Method for manufacture of cyclohexylphenols.
- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
- Palladium-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers.
- Biocatalytic oxidative cross-coupling reactions for biaryl bond form
- Aerobic Dehydrogenation of Cyclohexanone to Phenol Catalyzed by Pd(TFA)2/2-Dimethylaminopyridine: Evidence for the Role of Pd-Nanoparticles. PMC.
- Catalytic conversion of phenol to cyclohexanol and/or cyclohexanone.
- Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant. PMC.
- Agreement between experimental points ( 4-chloro- phenol, phenol and...
- Highly selective conversion of phenol to cyclohexanol over Ru/Nb2O5-nC18PA catalysts with increased acidity in a biphasic system under mild conditions. Green Chemistry (RSC Publishing).
- Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. MDPI.
- Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid C
- 4-(4-Nitrophenoxy)phenol. Chem-Impex.
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]
- 4. "Palladium-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and " by Reem Albeshy [digitalscholarship.tnstate.edu]
- 5. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-(Cyclohexylsulfanyl)phenol in Functional Polymer Synthesis
[1]
Executive Summary & Chemical Profile
4-(Cyclohexylsulfanyl)phenol represents a class of "dual-function" monomers combining a phenolic hydroxyl group with a lipophilic, electron-rich sulfide (thioether) moiety.[1]
-
Primary Utility: Synthesis of High Refractive Index (HRI) polymers (Polycarbonates, Epoxies) and Photo-Acid Generators (PAGs) for lithography and UV-curing.[1]
-
Key Attributes:
-
Sulfur Moiety (-S-): Increases molar refraction (
), boosting the refractive index of resulting polymers.[1] -
Cyclohexyl Group: Enhances solubility in organic solvents and reduces crystallinity compared to purely aromatic thioethers, improving processing.
-
Phenolic -OH: Serves as the reactive handle for condensation polymerization or glycidylation.[1]
-
Physical Properties (Typical)
| Property | Value (Approximate) | Significance |
| Molecular Weight | 208.32 g/mol | Stoichiometric calculations |
| Appearance | White to off-white solid | Purity indicator |
| Melting Point | 65–70 °C | Processing window |
| Solubility | Soluble in DCM, THF, Acetone | Compatible with interfacial polymerization |
Application I: Synthesis of Sulfonium Salt Photo-Acid Generators (PAGs)
Context: Sulfonium salts are critical components in chemically amplified photoresists (semiconductor manufacturing) and cationic UV-curing systems (3D printing).[1] The electron-rich sulfur atom in 4-(cyclohexylsulfanyl)phenol allows for direct alkylation to form stable sulfonium salts.[1]
Mechanism
The sulfide sulfur attacks an electrophile (e.g., triflic anhydride or an alkyl halide) to form a sulfonium cation. The phenolic group can be left free to improve alkali solubility (for developable resists) or protected.[1]
Protocol: Synthesis of 4-Hydroxyphenyl-cyclohexyl-methylsulfonium Triflate
Objective: Create a photo-active cation from the monomer.[1]
Reagents:
-
4-(Cyclohexylsulfanyl)phenol (1.0 eq)[1]
-
Methyl Trifluoromethanesulfonate (Methyl Triflate) (1.1 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
-
Diethyl ether (for precipitation)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve 10 mmol (2.08 g) of 4-(cyclohexylsulfanyl)phenol in 50 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Alkylation: Add Methyl Triflate (11 mmol) dropwise via syringe over 15 minutes. Caution: Methyl Triflate is a potent alkylating agent; use extreme care.[1]
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours.
-
Isolation: Pour the reaction mixture slowly into 200 mL of cold Diethyl Ether with vigorous stirring. The sulfonium salt will precipitate as a white/viscous solid.[1]
-
Purification: Filter the solid, wash with cold ether (3 x 20 mL), and dry under vacuum at 40°C.
Self-Validating Check:
-
1H NMR (DMSO-d6): Look for a downfield shift of the S-Methyl peak (~3.0-3.5 ppm) and the cyclohexyl protons adjacent to sulfur.[1] The phenolic -OH should remain visible unless proton exchange occurs.[1]
Visualization: PAG Synthesis Workflow
Figure 1: Synthetic pathway for converting the thioether monomer into a sulfonium salt photo-initiator.
Application II: High Refractive Index (HRI) Polycarbonates
Context: Sulfur-containing polymers exhibit higher refractive indices (RI > 1.[1]60) than standard Bisphenol-A polycarbonate (RI ~ 1.[1]58) due to the high molar refraction of sulfur. These materials are essential for thinner optical lenses and high-performance display coatings.[1]
Protocol: Interfacial Polycondensation
Objective: Synthesize a copolycarbonate containing 4-(cyclohexylsulfanyl)phenol end-groups or main-chain units (if bis-functionalized).[1] Note: As a mono-phenol, this compound acts as a Chain Terminator or End-Capper, imparting HRI properties to the polymer surface.
Reagents:
-
Bisphenol A (BPA) (Main monomer)[1]
-
Phosgene (or Triphosgene)[1]
-
4-(Cyclohexylsulfanyl)phenol (End-capper/Terminator)[1]
-
Sodium Hydroxide (NaOH)[1]
-
Dichloromethane (DCM)[1]
-
Triethylamine (TEA) (Catalyst)[1]
Step-by-Step Methodology:
-
Aqueous Phase: Dissolve BPA (10 mmol) and NaOH (25 mmol) in deionized water (50 mL).
-
Organic Phase: Dissolve 4-(Cyclohexylsulfanyl)phenol (0.5 mmol, 5 mol%) in DCM (50 mL). The amount of this phenol determines the molecular weight.
-
Phosgenation: Add the DCM solution to the aqueous phase. While stirring vigorously, introduce Phosgene (or add dissolved Triphosgene) over 30 minutes. Maintain pH > 10 by adding aqueous NaOH.[1]
-
Coupling: Add Triethylamine (0.1 mL) as a catalyst. Stir for 1 hour at RT.
-
Work-up: Separate the organic layer.[1] Wash with dilute HCl (1N), then water (3x) until neutral.
-
Precipitation: Pour the DCM solution into Methanol (10:1 ratio) to precipitate the polymer.[1]
Data Analysis: The incorporation of the cyclohexylsulfanyl end-groups can be quantified by 1H NMR (integration of cyclohexyl peaks vs. BPA methyl peaks).[1]
Visualization: Polymerization Mechanism
Figure 2: Interfacial polymerization workflow utilizing the sulfur-phenol as a functional end-capper.[1]
References
-
Sulfur-Containing Polymers: Molecular Designs of Sulfur-containing High Refractive Index and Abbe Number Polymers. Chinese J. Polym.[1] Sci. (2025). Link
-
PAG Synthesis: Synthetic Applications of Sulfonium Salts. PMC (NIH).[1] Link
-
Polycarbonate Methods: Sulfur‐Containing polymers.[1][2][3] New polythiocarbonates... ResearchGate.[1] Link
-
Monomer Properties: 4-Cyclohexylphenol vs Derivatives. PubChem.[1] Link
Application Note: 4-(Cyclohexylsulfanyl)phenol as a Strategic Building Block in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols
Executive Summary
In the pursuit of novel therapeutics, the strategic selection of molecular building blocks dictates the success of downstream Structure-Activity Relationship (SAR) campaigns. 4-(Cyclohexylsulfanyl)phenol (CAS: 14375-76-9) represents a highly versatile, bifunctional scaffold. It combines an electron-rich phenolic moiety with a lipophilic, oxidizable cyclohexyl thioether [1]. This unique structural combination allows medicinal chemists to simultaneously probe deep hydrophobic binding pockets while maintaining a versatile synthetic handle for late-stage functionalization (LSF) [2].
This application note details the physicochemical rationale for employing 4-(cyclohexylsulfanyl)phenol, outlines self-validating experimental protocols for its derivatization, and maps its application in targeting inflammatory pathways such as 5-Lipoxygenase (5-LOX)[1][2].
Structural Rationale & Physicochemical Profiling
The design of biologically active molecules requires a delicate balance between target affinity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The architecture of 4-(cyclohexylsulfanyl)phenol offers specific advantages:
-
The Cyclohexyl Thioether Moiety: Unlike linear alkyl chains which are highly susceptible to rapid
-oxidation by cytochrome P450 enzymes, the cyclohexyl ring provides a bulky, non-planar lipophilic surface. This steric bulk is exceptional at occupying deep, hydrophobic enzymatic clefts. Furthermore, the C–S–C thioether linkage introduces a distinct bond angle (~105°) and high polarizability, allowing the molecule to adapt to binding sites differently than rigid ether or methylene linkers[3].ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
The Phenol Moiety: The para-hydroxyl group serves a dual purpose. Pharmacologically, it acts as a critical hydrogen-bond donor and acceptor. Synthetically, it is a highly reactive nucleophilic handle that can be alkylated, esterified, or converted into an electrophilic triflate for transition-metal-catalyzed cross-coupling[4].
Data Summary: Physicochemical Profile
The baseline properties of the core building block dictate the trajectory of the SAR campaign.
| Property | Value | Medicinal Chemistry Implication |
| Molecular Weight | 208.32 g/mol | Highly ligand-efficient; leaves ample room for fragment growth (<500 Da Rule of 5). |
| LogP (estimated) | ~3.8 | Highly lipophilic; ideal for crossing cell membranes but requires polar functionalization. |
| Topological Polar Surface Area (tPSA) | 45.5 Ų | Excellent membrane permeability; optimal for CNS or intracellular targets. |
| Hydrogen Bond Donors / Acceptors | 1 / 2 | Phenol (Donor/Acceptor), Thioether (Weak Acceptor). |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon target binding. |
Synthetic Workflows & Derivatization Protocols
To maximize the utility of 4-(cyclohexylsulfanyl)phenol, chemists must exploit its bifunctional nature. The following protocols are designed as self-validating systems: the success of the reaction is visually or analytically apparent, and the causality behind the reagent choices is explicitly defined.
Figure 1: Synthetic divergence of 4-(cyclohexylsulfanyl)phenol for SAR library generation.
Protocol A: Chemoselective Oxidation to the Sulfoxide
Objective: Modulate pharmacokinetics by converting the lipophilic thioether into a polar sulfoxide, drastically reducing LogP and improving aqueous solubility[3]. Causality: Using exactly 1.0 equivalent of meta-chloroperoxybenzoic acid (mCPBA) at strictly controlled low temperatures prevents over-oxidation to the sulfone and protects the electron-rich phenol ring from electrophilic aromatic oxidation.
-
Preparation: Dissolve 4-(cyclohexylsulfanyl)phenol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Crucial: Higher temperatures will trigger sulfone formation.
-
Oxidation: Slowly add a solution of mCPBA (1.0 mmol, assuming 77% purity) in DCM (5 mL) dropwise over 15 minutes.
-
Validation & Quench: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (
) will convert to a highly polar spot ( ). Once complete (typically 30 mins), quench with saturated aqueous to destroy unreacted peroxide. -
Isolation: Extract with DCM, wash with saturated
to remove meta-chlorobenzoic acid, dry over , and concentrate in vacuo.
Protocol B: Triflation for Pd-Catalyzed Cross-Coupling
Objective: Convert the phenol into a pseudohalide (triflate) to enable Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing the introduction of diverse aryl or amine groups[4].
Causality: The electron-donating hydroxyl group is transformed into an exceptionally good leaving group (
-
Preparation: Dissolve 4-(cyclohexylsulfanyl)phenol (1.0 mmol) in anhydrous DCM (10 mL) and add anhydrous pyridine (2.5 mmol). Cool to 0 °C.
-
Activation: Add trifluoromethanesulfonic anhydride (
, 1.2 mmol) dropwise. The solution will typically turn from colorless to pale yellow/orange, indicating the formation of the active pyridinium triflate intermediate. -
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature.
-
Workup: Dilute with DCM and wash sequentially with 1M HCl (to remove pyridine), water, and brine. Dry and concentrate. The resulting 4-(cyclohexylsulfanyl)phenyl trifluoromethanesulfonate is highly reactive and should be used immediately in cross-coupling steps or stored at -20 °C under argon.
Data Summary: Derivatization Outcomes & Property Shifts
| Derivatization | Reagents | Typical Yield | Primary Medicinal Chemistry Application | |
| Sulfoxide | mCPBA (1.0 eq), 0 °C | 85% | -1.2 | Improve aqueous solubility; introduce a chiral center at Sulfur. |
| Sulfone | mCPBA (2.5 eq), RT | 92% | -0.8 | Target rigidification; introduce a strong, directional H-bond acceptor. |
| Triflate | 88% | +0.9 | Generate an electrophilic node for C-C or C-N bond formation. | |
| O-Methyl Ether | MeI, | 95% | +0.5 | Eliminate the H-bond donor to probe receptor binding requirements. |
Pharmacological Applications: Targeting 5-Lipoxygenase (5-LOX)
Aryl thioethers are privileged structures in the development of anti-inflammatory agents. A prime example is the development of 5-Lipoxygenase (5-LOX) inhibitors, such as the clinical candidate AZD4407[1][2]. 5-LOX is the key enzyme responsible for converting arachidonic acid into leukotrienes, which are potent inflammatory mediators implicated in asthma, COPD, and cardiovascular diseases.
The cyclohexylthio-phenol scaffold mimics the hydrophobic tail and polar headgroup of arachidonic acid. The cyclohexyl group anchors the molecule deep within the lipophilic active site of 5-LOX, while the phenol (or its derivatives) interacts with the non-heme iron or surrounding polar residues, effectively blocking substrate entry and enzymatic oxidation[5].
Figure 2: Mechanism of 5-LOX inhibition by aryl thioether derivatives, effectively halting the synthesis of pro-inflammatory leukotrienes.
By utilizing 4-(cyclohexylsulfanyl)phenol as a core building block, researchers can rapidly synthesize libraries of 5-LOX inhibitors, fine-tuning the electronic nature of the phenol and the steric bulk of the thioether to achieve optimal target engagement and pharmacokinetic profiles.
References
-
SciSpace. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available at:[Link]
-
ResearchGate. Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Available at:[Link]
-
ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Available at:[Link]
-
eDiss Uni-Goettingen. Synthesis and reactivity of succinylthioimidazolium salts: A unified strategy for the preparation of thioethers. Available at:[Link]
Sources
Application Note: Experimental Setup for Evaluating the Reaction Kinetics of 4-(Cyclohexylsulfanyl)phenol Oxidation
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Application Area: Metabolic Stability, ROS-Responsive Prodrug Design, and Formulation Degradation Studies
Introduction & Mechanistic Rationale
4-(Cyclohexylsulfanyl)phenol is a bifunctional molecule featuring both a redox-active phenolic moiety and a thioether (sulfide) linkage. In drug development, thioethers are notoriously susceptible to oxidation by Reactive Oxygen Species (ROS), leading to the formation of sulfoxides and, subsequently, sulfones. Understanding the precise reaction kinetics of this oxidation is critical for predicting in vivo metabolic stability, shelf-life degradation, and potential utility in ROS-responsive targeted drug delivery systems.
The experimental design must account for the vastly different reactivities of physiological ROS. As demonstrated in foundational kinetic analyses of aryl thioethers, oxidation by hydrogen peroxide (
To isolate the variables and accurately determine the rate constants (
Reaction pathway of 4-(Cyclohexylsulfanyl)phenol oxidation by Reactive Oxygen Species.
Experimental Design: A Self-Validating System
A robust kinetic study cannot simply mix reagents and measure output; it must actively prevent artifactual data. This protocol incorporates two critical self-validating mechanisms:
-
Instantaneous Quenching: The reaction must be halted at exact time intervals. We utilize sodium sulfite (
) or methionine to instantly consume residual ROS, ensuring the kinetic "snapshot" remains frozen while awaiting HPLC analysis [2][2]. -
Internal Standardization: An inert internal standard (e.g., biphenyl) is added to the reaction mixture. This normalizes any volumetric errors during aliquot sampling or HPLC injection, guaranteeing that the observed decay is strictly chemical and not mechanical.
Reagents and Instrumentation
-
Substrate: 4-(Cyclohexylsulfanyl)phenol (Stock: 10 mM in HPLC-grade Methanol).
-
Oxidants: 30%
(w/w) and (commercial bleach, standardized via UV absorbance at 292 nm). -
Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.4.
-
Quenching Agent: 500 mM Sodium Sulfite (
) in aqueous solution. -
Instrumentation: HPLC-UV or LC-MS/MS equipped with a C18 reverse-phase column and a thermostated autosampler set to 4 °C.
Step-by-Step Methodologies
Protocol A: Slow Kinetics ( Oxidation)
Because
-
Preparation: Prepare a reaction matrix containing 50 µM 4-(Cyclohexylsulfanyl)phenol and 10 µM internal standard in PBS (pH 7.4, containing 20% methanol to maintain substrate solubility).
-
Equilibration: Place the reaction vessel in a shaking water bath pre-equilibrated to 37 °C for 10 minutes.
-
Initiation: Initiate the reaction by adding
to achieve a final concentration of 10 mM (a 200-fold excess). Vortex immediately to ensure homogeneity. Start the timer. -
Time-Course Sampling: At predefined intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), extract a 100 µL aliquot from the reaction vessel.
-
Quenching (Critical Step): Immediately discharge the 100 µL aliquot into a prepared vial containing 20 µL of 500 mM
. Vortex for 5 seconds. The sulfite instantly reduces the unreacted , stopping the oxidation. -
Analysis: Inject 10 µL of the quenched sample into the HPLC. Monitor the disappearance of the parent peak and the emergence of the more polar sulfoxide peak.
Protocol B: Rapid Kinetics ( Oxidation)
Hypochlorite oxidation occurs in seconds. Manual pipetting introduces unacceptable temporal errors; therefore, a rapid-quench or stopped-flow approach is required.
-
Preparation: Prepare Syringe A with 100 µM 4-(Cyclohexylsulfanyl)phenol in PBS. Prepare Syringe B with 200 µM
in PBS. -
Rapid Mixing: Using a stopped-flow apparatus or a dual-syringe pump, rapidly mix equal volumes of Syringe A and Syringe B (resulting in 50 µM substrate and 100 µM
). -
Automated Quenching: Direct the output flow into a collection vessel containing a massive excess of methionine (which outcompetes the thioether for
) at specific millisecond/second delay intervals. -
Analysis: Analyze the quenched effluents via LC-MS/MS to quantify the exact ratio of thioether to sulfoxide.
Step-by-step experimental workflow for evaluating thioether oxidation kinetics.
Data Presentation & Kinetic Analysis
To extract the kinetic parameters, plot the natural logarithm of the remaining 4-(Cyclohexylsulfanyl)phenol concentration (
The true second-order rate constant (
Summary of Expected Quantitative Kinetic Data
Based on structurally analogous aryl thioethers, the following table summarizes the anticipated kinetic profile for 4-(Cyclohexylsulfanyl)phenol at 37 °C and pH 7.4.
| Oxidant Species | Oxidant Conc. | Reaction Order | Estimated Half-Life ( | ||
| 10 mM | Pseudo-1st | 7.7 hours | |||
| 100 µM (Physiological) | 2nd | N/A | ~ 32 days | ||
| 100 µM | 2nd | N/A | < 10 seconds |
Note: The extreme differential between
References
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis (PMC Archive)
- Application Notes and Protocols for Studying the Reaction Kinetics of Benzene, [2-(methylthio)
Sources
Application Note: High-Throughput Screening & Validation of Phenolic Thioethers
This Application Note is designed for researchers and drug discovery professionals focusing on the evaluation of phenolic thioethers, specifically 4-(Cyclohexylsulfanyl)phenol , as lead scaffolds for anti-inflammatory and anti-atherosclerotic therapeutics.
Focus Compound: 4-(Cyclohexylsulfanyl)phenol
Executive Summary & Scientific Rationale
4-(Cyclohexylsulfanyl)phenol represents a "privileged structure" in medicinal chemistry, sharing significant structural homology with Probucol , a well-known anti-hyperlipidemic agent with potent antioxidant and anti-inflammatory properties. The core pharmacophore—a phenolic ring linked to a lipophilic cyclohexyl group via a thioether bridge—confers dual functionality:
-
Radical Scavenging: The phenolic hydroxyl group acts as a hydrogen donor, neutralizing reactive oxygen species (ROS).
-
Lipid Peroxidation Inhibition: The thioether moiety can undergo reversible oxidation to sulfoxide, acting as a secondary antioxidant defense.
In high-throughput screening (HTS), this compound is primarily evaluated for its ability to inhibit Vascular Cell Adhesion Molecule-1 (VCAM-1) expression and suppress 5-Lipoxygenase (5-LOX) activity. This guide provides a robust, self-validating framework for screening this scaffold.
Compound Handling & Stability (Critical)
Unlike standard small molecules, 4-(Cyclohexylsulfanyl)phenol requires specific handling due to the susceptibility of the thioether to oxidation (to sulfoxide/sulfone) and the phenol to quinone formation.
-
Solubilization: Dissolve in 100% DMSO to a stock concentration of 10 mM.
-
Storage: Aliquot into amber glass vials under argon or nitrogen gas to prevent auto-oxidation. Store at -80°C.
-
Working Solutions: Prepare fresh in assay buffer immediately prior to use. Avoid freeze-thaw cycles.
-
Quality Control: Verify integrity via LC-MS prior to HTS campaigns. The presence of a peak at M+16 (sulfoxide) indicates degradation.
Core Protocol A: Cell-Based VCAM-1 Inhibition Screen
Objective: Quantify the compound's ability to suppress TNF-
Mechanistic Pathway
The compound is hypothesized to inhibit the redox-sensitive NF-
Figure 1: Proposed Mechanism of Action. The compound scavenges ROS, preventing the redox-dependent activation of NF-kB and subsequent VCAM-1 upregulation.
Experimental Protocol (Cell-Based ELISA)
Materials:
-
Cells: HUVEC (Human Umbilical Vein Endothelial Cells).
-
Stimulus: Recombinant Human TNF-
(10 ng/mL). -
Detection: Anti-VCAM-1 primary antibody + HRP-conjugated secondary.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
Step-by-Step Workflow:
-
Seeding: Plate HUVECs at 20,000 cells/well in a 96-well gelatin-coated plate. Incubate for 24h.
-
Pre-treatment: Aspirate media. Add 100
L of fresh media containing 4-(Cyclohexylsulfanyl)phenol (titration: 0.1 M to 100 M).-
Control 1 (Vehicle): 0.1% DMSO.
-
Control 2 (Positive): Probucol (10
M) or Pyrrolidine dithiocarbamate (PDTC).
-
-
Incubation: Incubate for 1 hour (Critical: allows antioxidant uptake).
-
Stimulation: Add TNF-
(final conc. 10 ng/mL) directly to the wells. Incubate for 16 hours . -
Fixation: Wash cells with PBS. Fix with 4% Paraformaldehyde for 15 min at RT.
-
Blocking: Block with 2% BSA/PBS for 1 hour.
-
Antibody Staining:
-
Add Anti-VCAM-1 (1:1000 in blocking buffer) for 2 hours.
-
Wash 3x with PBS-T (0.05% Tween-20).
-
Add HRP-Secondary (1:5000) for 1 hour.
-
-
Detection: Add TMB substrate. Stop reaction with 1M H2SO4 after 10-20 min.
-
Read: Measure Absorbance at 450 nm.
Data Normalization:
Core Protocol B: 5-Lipoxygenase (5-LOX) Enzymatic Assay
Objective: Determine if the compound inhibits the conversion of Arachidonic Acid to 5-HpETE, a key inflammatory mediator. Phenolic thioethers often act as "redox-active" inhibitors of 5-LOX.
Assay Principle: This assay utilizes a fluorescence-based method detecting the oxidation of H2DCFDA by the lipid hydroperoxide product, or direct UV detection of the conjugated diene product at 234 nm. We recommend the UV Kinetic Method for direct validation.
Materials:
-
Enzyme: Recombinant Human 5-LOX.
-
Substrate: Arachidonic Acid (AA).
-
Co-factors: ATP,
.
Step-by-Step Workflow:
-
Buffer Prep: 50 mM Tris-HCl (pH 7.5), 2 mM
, 1 mM ATP. -
Compound Addition: Add 2
L of compound (in DMSO) to 98 L enzyme solution.-
Note: Keep DMSO < 2% final concentration to avoid enzyme denaturation.
-
-
Pre-Incubation: Incubate for 10 min at RT to allow potential allosteric binding.
-
Initiation: Add Arachidonic Acid (final conc. 10
M). -
Measurement: Immediately monitor Absorbance at 234 nm (formation of conjugated diene) every 10 seconds for 5 minutes.
-
Analysis: Calculate the initial velocity (
) from the linear portion of the curve.
Self-Validating Checkpoint:
-
Interference Check: 4-(Cyclohexylsulfanyl)phenol absorbs in the UV range. You must run a "Compound Only" blank (Buffer + Compound + AA, no Enzyme) to subtract background oxidation or compound absorbance.
Data Summary & Reference Values
The following table provides expected reference ranges for 4-(Cyclohexylsulfanyl)phenol based on structural analogs (e.g., Probucol, S-phenols).
| Assay Parameter | Expected Activity | Positive Control | Notes |
| VCAM-1 IC50 | 5 - 20 | Probucol (~10 | Potency depends on pre-incubation time. |
| 5-LOX IC50 | 1 - 10 | Zileuton (0.5 | Redox mechanism likely; reversible. |
| Antioxidant (DPPH) | EC50 < 50 | Trolox | Validates radical scavenging capacity. |
| Cytotoxicity (CC50) | > 100 | Doxorubicin | Essential to rule out false positives in cell assays. |
References
-
Mechanism of VCAM-1 Inhibition by Phenolic Antioxidants
- Title: Novel phenolic antioxidants as multifunctional inhibitors of inducible VCAM-1 expression for use in
- Source: Bioorganic & Medicinal Chemistry Letters.
- Context: Establishes the link between phenolic thioethers (Probucol analogs) and VCAM-1 suppression via NF-kB.
-
5-Lipoxygenase Inhibition by Redox-Active Compounds
- Title: 5-Lipoxygenase inhibitors: a review of recent developments and p
- Source: Expert Opinion on Therapeutic P
- Context: Describes the mechanism of reductive inhibition of the ferric active site in 5-LOX by phenolic compounds.
-
High-Throughput Screening for Anti-
-
Title: Targeting endothelial vascular cell adhesion molecule-1 in atherosclerosis.[1]
- Source: British Journal of Pharmacology.
- Context: Validates VCAM-1 as a druggable target and outlines screening str
-
-
Chemical Properties of Phenolic Thioethers
- Title: Probucol and its derivatives: a review of their chemical and biological properties.
- Source: Free Radical Biology and Medicine.
- Context: Provides foundational data on the stability and oxidation states of the thioether-phenol pharmacophore.
Sources
Application Notes and Protocols: Derivatization of 4-(Cyclohexylsulfanyl)phenol for Enhanced Bioactivity
Abstract
This technical guide provides a comprehensive framework for the strategic derivatization of 4-(Cyclohexylsulfanyl)phenol, a molecule of interest for its potential pharmacological applications. We delve into the rationale behind structural modifications aimed at enhancing its biological efficacy, with a focus on antioxidant, anti-inflammatory, and cytotoxic activities. Detailed, step-by-step protocols for chemical synthesis and subsequent in vitro biological evaluation are presented. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel phenol and thioether derivatives.
Introduction: The Rationale for Derivatization
Phenolic compounds are a well-established class of secondary metabolites, predominantly from plants, known for their potent antioxidant properties.[1][2] These properties are largely attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative stress, which is implicated in a range of pathologies.[1] The parent molecule, 4-(Cyclohexylsulfanyl)phenol, possesses a unique combination of a phenolic hydroxyl group and a thioether linkage. Thioethers are also recognized for their roles in various biological processes and are found in a number of pharmaceutical agents.[3][4]
However, the native bioactivity of many natural or synthetic phenols can be limited by factors such as suboptimal solubility, metabolic instability, or insufficient target engagement.[5] Structural derivatization offers a powerful strategy to overcome these limitations and enhance therapeutic potential.[6][7] By strategically modifying the core structure of 4-(Cyclohexylsulfanyl)phenol, we can modulate its physicochemical properties and, consequently, its biological activity. This guide will explore derivatization at both the phenolic hydroxyl and the aromatic ring to generate a focused library of analogues for biological screening.
Strategic Derivatization Workflow
The derivatization strategy is designed to probe the structure-activity relationship (SAR) of the 4-(Cyclohexylsulfanyl)phenol scaffold. The workflow involves two primary modification sites: the phenolic hydroxyl group and the aromatic ring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. fiveable.me [fiveable.me]
- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 5. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(Cyclohexylsulfanyl)phenol in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of Phenol-Thioether Ligands
In the landscape of organometallic chemistry and catalysis, the design of ancillary ligands is paramount to steering the reactivity and selectivity of metal centers. While phosphine and nitrogen-based ligands have historically dominated the field, there is a growing appreciation for the unique electronic and steric properties offered by sulfur-containing ligands.[1] Within this class, bifunctional ligands that pair a thioether with another donor group offer compelling opportunities for fine-tuning catalytic activity. This guide focuses on 4-(Cyclohexylsulfanyl)phenol , a promising yet underexplored S,O-bidentate ligand. Its architecture, featuring a hard phenoxide donor and a soft thioether donor, suggests a hemilabile coordination behavior that can be particularly advantageous in catalytic cycles requiring both stability and open coordination sites.
This document provides a comprehensive guide to the synthesis of 4-(Cyclohexylsulfanyl)phenol, the preparation of its organometallic complexes, and detailed protocols for its application in catalysis, with a particular focus on palladium-mediated cross-coupling reactions. The methodologies presented herein are grounded in established principles of organic and organometallic synthesis, drawing parallels from well-documented systems to provide a robust framework for researchers.
Part 1: Synthesis of the Ligand: 4-(Cyclohexylsulfanyl)phenol
The synthesis of 4-(Cyclohexylsulfanyl)phenol is not widely reported in the literature. Therefore, a robust and adaptable protocol is proposed based on the well-established Ullmann-type C-S cross-coupling reaction. This method is advantageous due to its tolerance of various functional groups and the evolution of milder reaction conditions through the use of catalytic copper systems with appropriate ligands.[2][3] The proposed synthesis involves the copper-catalyzed coupling of a 4-halophenol with cyclohexanethiol.
Proposed Synthetic Pathway: Ullmann-Type C-S Cross-Coupling
The reaction proceeds via the formation of a copper(I) thiolate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired aryl thioether. The choice of a suitable ligand for the copper catalyst is crucial for achieving high yields under relatively mild conditions.[3]
Caption: Proposed synthesis of 4-(Cyclohexylsulfanyl)phenol via Ullmann C-S coupling.
Experimental Protocol: Synthesis of 4-(Cyclohexylsulfanyl)phenol
Materials:
-
4-Iodophenol
-
Cyclohexanethiol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
To an oven-dried Schlenk tube, add 4-iodophenol (1.0 mmol, 1.0 eq), copper(I) iodide (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene (5 mL) via syringe, followed by cyclohexanethiol (1.2 mmol, 1.2 eq).
-
Place the reaction tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to afford pure 4-(Cyclohexylsulfanyl)phenol.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Synthesis of Organometallic Complexes
4-(Cyclohexylsulfanyl)phenol is anticipated to act as a versatile S,O-bidentate ligand. Upon deprotonation of the phenolic hydroxyl group, it can form a stable six-membered chelate ring with a metal center. This coordination mode is particularly relevant for late transition metals like palladium(II).
Proposed Coordination Mode
The phenoxide provides a hard anionic donor site, while the thioether offers a soft, neutral donor site. This combination can stabilize the metal center and influence its catalytic activity.
Caption: Bidentate coordination of the 4-(cyclohexylsulfanyl)phenolate ligand.
Experimental Protocol: Synthesis of a Palladium(II) Complex
This protocol describes the synthesis of a representative palladium(II) complex, bis(4-(cyclohexylsulfanyl)phenolato)palladium(II).
Materials:
-
4-(Cyclohexylsulfanyl)phenol
-
Palladium(II) acetate [Pd(OAc)₂]
-
Potassium carbonate (K₂CO₃)
-
Anhydrous methanol
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 4-(Cyclohexylsulfanyl)phenol (2.0 mmol, 2.0 eq) in anhydrous methanol.
-
Add potassium carbonate (1.0 mmol, 1.0 eq) to the solution and stir at room temperature for 30 minutes to deprotonate the phenol.
-
In a separate flask, dissolve palladium(II) acetate (1.0 mmol, 1.0 eq) in anhydrous methanol.
-
Slowly add the palladium(II) acetate solution to the solution of the deprotonated ligand.
-
Stir the reaction mixture at room temperature for 4-6 hours. A precipitate may form during this time.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the solid product under vacuum.
Characterization: The resulting complex should be characterized by elemental analysis, FT-IR spectroscopy (to observe the disappearance of the phenolic O-H stretch and shifts in the C-S stretching frequency), and NMR spectroscopy (if solubility permits).
Part 3: Applications in Catalysis
Organometallic complexes bearing phenol-thioether ligands are promising catalysts for a variety of organic transformations, particularly palladium-catalyzed cross-coupling reactions. The hemilabile nature of the S,O-ligand can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[4]
Proposed Application: Suzuki-Miyaura Cross-Coupling
The synthesized palladium(II) complex can be evaluated as a pre-catalyst for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids.
Catalytic Cycle Overview: The catalytic cycle is believed to involve the in-situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species. The cycle then proceeds through the established steps of oxidative addition, transmetalation, and reductive elimination. Mechanistic studies suggest that S,O-ligands can promote the formation of more reactive cationic palladium species, which can accelerate the rate-limiting C-H activation or oxidative addition step.[4]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Bis(4-(cyclohexylsulfanyl)phenolato)palladium(II) pre-catalyst
-
Potassium carbonate (K₂CO₃)
-
Solvent (e.g., a mixture of toluene and water)
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and the palladium pre-catalyst (0.01 mmol, 1 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the solvent mixture (e.g., 4 mL of toluene and 1 mL of water).
-
Heat the reaction mixture in a preheated oil bath at 100 °C for the specified time (monitor by TLC or GC).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Catalyst Loading and Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1.0 | 12 | Expected high yield |
| 0.5 | 12 | Expected good to high yield |
| 0.1 | 24 | Expected moderate to good yield |
| Note: This is a representative table. Actual yields will depend on the specific substrates and optimization of reaction conditions. |
Conclusion and Future Outlook
4-(Cyclohexylsulfanyl)phenol represents a structurally intriguing ligand for organometallic chemistry. Its synthesis via Ullmann-type coupling provides a reliable route to access this compound. The S,O-bidentate nature of its conjugate base makes it a promising ligand for stabilizing transition metal catalysts, particularly for palladium in cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the coordination chemistry and catalytic potential of this ligand and its metal complexes. Future work could involve the synthesis of a wider range of metal complexes (e.g., with Ni, Cu, Rh) and their application in other catalytic transformations such as C-H activation, amination, and etherification reactions. Further mechanistic studies will also be crucial to fully elucidate the role of the S,O-ligand in enhancing catalytic performance.
References
-
Ullmann, F. Ueber eine neue Bildungsweise von Diphenylaminderivaten. Ber. Dtsch. Chem. Ges.1903 , 36 (2), 2382–2384. [Link]
-
Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954–6971. [Link]
-
Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400–5449. [Link]
-
García-Melchor, M.; Gorelsky, S. I.; Woo, T. K.; Fagnou, K. Mechanistic studies on the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Dalton Trans.2014 , 43 (30), 11495-11506. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877, 84, 1392-1395.
-
Carrow, B. P.; Hartwig, J. F. Mechanistic studies of palladium-catalyzed coupling reactions. IDEALS @ Illinois2011 . [Link]
-
Rueping, M.; Nachtsheim, B. J. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein J. Org. Chem.2010 , 6, 6. [Link]
-
Julia, P. Catalytic Mechanisms in Organometallic Chemistry: Recent Developments and Applications. Hilaris Publisher2024 . [Link]
-
Singamaneni, V. R. et al. Organometallic Complexes in Catalysis for Sustainable Chemistry: A Review. IJFMR2025 . [Link]
-
Fakhfakh, M. A. et al. Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC2021 . [Link]
-
Grokipedia. Transition metal thioether complex. [Link]
Sources
- 1. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(Cyclohexylsulfanyl)phenol
Welcome to the technical support resource for the synthesis of 4-(Cyclohexylsulfanyl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis and purification of this valuable intermediate. Here, we move beyond simple procedural outlines to explore the mechanistic origins of common impurities, providing actionable troubleshooting strategies and robust analytical guidance.
Troubleshooting Guide: Common Synthetic Issues
This section addresses specific problems observed during the synthesis of 4-(Cyclohexylsulfanyl)phenol, which is most commonly prepared via the S-alkylation of 4-mercaptophenol with a cyclohexyl electrophile (e.g., cyclohexyl bromide) under basic conditions.
Q1: My reaction is sluggish or incomplete, and the crude product shows a significant amount of unreacted 4-mercaptophenol. What went wrong?
Root Cause Analysis: Incomplete consumption of the starting thiol is typically traced back to insufficient nucleophilicity of the thiolate anion or poor reactivity of the alkylating agent.
-
Ineffective Deprotonation: The thiol (pKa ~6.6) requires a sufficiently strong base for complete conversion to the more nucleophilic thiolate. If the base is too weak (e.g., NaHCO₃) or used in a substoichiometric amount, the equilibrium will favor the less reactive neutral thiol, slowing down the S-alkylation reaction.
-
Leaving Group Inefficiency: The reactivity of the cyclohexyl electrophile follows the trend: Iodide > Bromide > Chloride > Tosylate. Using a less reactive electrophile like cyclohexyl chloride may require more forcing conditions (higher temperature, longer reaction time), which can in turn promote side reactions.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base without hydrogen-bonding to the thiolate, thus maximizing its nucleophilicity. Protic solvents (e.g., ethanol, water) can cage the thiolate anion, reducing its reactivity.
Troubleshooting Steps:
-
Base Selection: Ensure the use of a base with a pKa significantly higher than that of the thiol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH). Use at least 1.1 equivalents to ensure complete deprotonation.
-
Electrophile Reactivity: If using cyclohexyl chloride, consider switching to cyclohexyl bromide. For even greater reactivity, adding a catalytic amount of sodium iodide (NaI) can facilitate an in situ Finkelstein reaction to generate the highly reactive cyclohexyl iodide.
-
Solvent & Temperature: Confirm you are using a suitable polar aprotic solvent. Gentle heating (40-60 °C) can often accelerate the reaction without promoting significant side-product formation. Monitor progress by TLC until the 4-mercaptophenol spot is consumed.
Q2: My crude NMR/LC-MS shows a significant peak corresponding to bis(4-hydroxyphenyl) disulfide. How is this forming and how can I prevent it?
Root Cause Analysis: This impurity arises from the oxidative dimerization of the 4-mercaptophenol starting material. Thiolates are highly susceptible to oxidation, a reaction that can be catalyzed by trace metals or simply by atmospheric oxygen.
Mechanism of Formation: 2 R-S⁻ + O₂ + 2 H⁺ → R-S-S-R + 2 OH⁻
This process is particularly problematic under basic conditions where the thiolate is present and before the alkylating agent has been fully consumed.
Preventative Measures:
-
Inert Atmosphere: The most critical control parameter is the exclusion of oxygen. Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.
-
Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.
-
Order of Addition: Add the cyclohexyl bromide (or other electrophile) to the solution of the pre-formed thiolate. This ensures that the highly reactive thiolate has an immediate reaction partner, minimizing the time it is exposed to potential oxidants.
Q3: My yield is low, and I detect cyclohexene as a byproduct. What is causing this elimination reaction?
Root Cause Analysis: Cyclohexene is the product of an E2 elimination reaction of the cyclohexyl halide. This side reaction competes directly with the desired Sₙ2 substitution pathway.
Factors Promoting Elimination (E2):
-
Strong, Sterically Hindered Bases: While a strong base is needed, a bulky base (e.g., potassium tert-butoxide) will preferentially act as a base (abstracting a proton) rather than allowing the thiolate to act as a nucleophile.
-
High Temperatures: Higher reaction temperatures favor elimination over substitution. The transition state for elimination is entropically favored.
-
Poor Nucleophile/Strong Base Character: The thiolate itself can act as a base to promote elimination, although it is generally considered a "soft" and excellent nucleophile. The choice of counter-ion and solvent can modulate this behavior.
Mitigation Strategies:
-
Optimize Base and Temperature: Use a non-hindered base like potassium carbonate or sodium hydroxide. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating (≤ 50 °C) is often sufficient.
-
Monitor Reaction Closely: Avoid unnecessarily long reaction times or excessive heating after the starting material is consumed, as this can favor the thermodynamically stable elimination product.
Q4: I've identified an impurity with a mass corresponding to O-alkylation or di-alkylation. Is this common?
Root Cause Analysis: While the thiol is a significantly better nucleophile than the phenol, under certain conditions, the phenoxide anion can compete in the alkylation reaction. This can lead to the formation of 4-(cyclohexoxy)thiophenol or the di-alkylated product, 1-(cyclohexoxy)-4-(cyclohexylsulfanyl)benzene.
Factors Promoting O-Alkylation:
-
"Hard" Electrophiles: According to Hard-Soft Acid-Base (HSAB) theory, the "soft" thiolate prefers to react with "soft" electrophiles (like C-Br), while the "hard" phenoxide would prefer a "harder" electrophile. However, this is a nuanced competition.
-
Excess Base/High Temperature: Using a large excess of a very strong base (like NaH) can generate a significant concentration of the phenoxide, especially at elevated temperatures, increasing the statistical probability of O-alkylation.
Control Measures:
-
Stoichiometric Control: Use a slight excess (1.1 eq) of the base relative to the 4-mercaptophenol. This ensures the thiol is deprotonated without creating a large, persistent excess of base that could deprotonate the product's phenolic group.
-
Temperature Control: Maintain moderate reaction temperatures.
-
Purification: Fortunately, these byproducts often have significantly different polarities from the desired product, making them separable by column chromatography.
Frequently Asked Questions (FAQs)
Q: What is the recommended purification method for 4-(Cyclohexylsulfanyl)phenol? A: Flash column chromatography on silica gel is the most effective method for removing both polar (unreacted thiol, disulfide) and non-polar (cyclohexene, O-alkylated byproducts) impurities. A typical eluent system is a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., heptane/toluene) can be employed for further polishing if a high-purity solid is obtained after chromatography.
Q: Which analytical techniques are best for identifying these impurities? A: A combination of techniques is recommended:
-
TLC: For rapid in-process monitoring of reaction completion.
-
¹H NMR: Excellent for identifying all major components. Key diagnostic signals include the disappearance of the thiol -SH proton of the starting material and the appearance of the cyclohexyl protons adjacent to the sulfur in the product.
-
LC-MS: The best technique for detecting trace-level impurities. It provides both retention time and mass-to-charge ratio (m/z), allowing for unambiguous identification of byproducts like the disulfide dimer or O-alkylated species.
Q: How critical is the quality of the 4-mercaptophenol starting material? A: Extremely critical. The primary impurity in commercial 4-mercaptophenol is often its corresponding disulfide. If the starting material already contains a significant amount of the disulfide, no amount of inert atmosphere will remove it. It is advisable to test the purity of the starting material before beginning the reaction.
Data Summary & Visualization
Table 1: Common Impurities and Their Characteristics
| Impurity | Chemical Structure | Formation Pathway | Typical Analytical Signature (¹H NMR / MS) |
| 4-Mercaptophenol | 4-HS-C₆H₄-OH | Unreacted Starting Material | Aromatic protons, phenolic -OH, thiol -SH (~3.4 ppm) / m/z ~126 |
| bis(4-hydroxyphenyl) disulfide | (4-HO-C₆H₄-S)₂ | Oxidation of Thiolate | Symmetric aromatic protons / m/z ~250 |
| Cyclohexene | C₆H₁₀ | E2 Elimination of C₆H₁₁-Br | Olefinic protons (~5.6 ppm) / m/z ~82 |
| 1-(cyclohexoxy)-4-(cyclohexylsulfanyl)benzene | C₆H₁₁-O-C₆H₄-S-C₆H₁₁ | O- and S-dialkylation | Complex aliphatic region, absence of phenolic -OH / m/z ~304 |
Diagram 1: Synthetic & Side Reaction Pathways
Caption: Desired Sₙ2 pathway vs. common impurity-forming side reactions.
Diagram 2: Troubleshooting Workflow
Side reactions to avoid during the synthesis of 4-(Cyclohexylsulfanyl)phenol
This technical guide addresses the synthesis of 4-(Cyclohexylsulfanyl)phenol (CAS: 22446-33-9), specifically focusing on the chemoselective S-alkylation of 4-mercaptophenol.[1][2]
Topic: Troubleshooting Side Reactions & Chemoselectivity Control
Executive Summary & Reaction Logic
The synthesis of 4-(Cyclohexylsulfanyl)phenol hinges on the chemoselective alkylation of a bifunctional nucleophile. The starting material, 4-mercaptophenol, contains two competing nucleophilic sites: the thiol (-SH) and the phenol (-OH).[1]
-
Target Reaction:
substitution at the sulfur atom. -
Primary Challenge: Preventing O-alkylation (ether formation) and elimination of the cyclohexyl electrophile.[2]
-
Mechanism: The thiolate anion (
) is a "softer" nucleophile than the phenoxide ( ) and is kinetically favored under controlled pH conditions.[2] However, the secondary nature of the cyclohexyl electrophile introduces significant steric hindrance, increasing the risk of elimination ( ) over substitution.
Critical Reaction Pathways (Visualized)
The following diagram maps the divergence points where the reaction can fail. Use this to diagnose impurities in your crude LC-MS data.[1][2]
Figure 1: Reaction divergence map showing the target S-alkylation path versus competitive oxidation, O-alkylation, and elimination pathways.
Troubleshooting Guide (Q&A Format)
Module A: Chemoselectivity (The "S" vs. "O" Battle)
Q: Why am I observing significant amounts of the O-alkylated ether or S,O-dialkylated byproduct?
A: This is a classic Hard-Soft Acid-Base (HSAB) mismatch.[1][2] You likely generated the phenoxide anion, which competed with the thiolate.
-
Root Cause: The base used was too strong (e.g., NaH, NaOH) or the solvent was too polar/ionizing (e.g., DMSO), which strips the cation away from the phenoxide, making it highly reactive.
-
Technical Fix:
-
Switch to a Weaker Base: Use Potassium Carbonate (
) or Cesium Carbonate ( ).[2] The of thiophenol is ~6.6, while phenol is ~10. Carbonates are strong enough to deprotonate the thiol but exist in equilibrium with the phenol, keeping the concentration of free phenoxide low [1]. -
Solvent Choice: Use Acetone or Acetonitrile.[2] These favor the softer thiolate substitution.
-
Stoichiometry: Ensure the alkylating agent (cyclohexyl bromide) is the limiting reagent (0.95 - 1.0 eq).[2] Excess electrophile inevitably leads to O-alkylation of the product.[2]
-
Module B: The Elimination Trap
Q: My yield is low, and I see a large solvent peak corresponding to Cyclohexene. What happened?
A: You triggered an
-
Root Cause: High reaction temperature or high basicity.[2]
-
Technical Fix:
-
Temperature Control: Do not reflux vigorously. Run the reaction at 40–50°C. The rate of substitution (
) drops with temperature, but the rate of elimination ( ) drops faster. -
Leaving Group: If using Cyclohexyl bromide, switch to Cyclohexyl iodide or add a catalytic amount of TBAI (Tetrabutylammonium iodide). The iodide is a better leaving group, accelerating the
pathway relative to elimination [2]. -
Concentration: Run the reaction at a higher concentration (1M rather than 0.1M). Bimolecular substitution is favored by concentration; elimination often competes less effectively under these conditions in this specific system.[2]
-
Module C: Oxidation Management
Q: The reaction mixture turned yellow/orange immediately, and LC-MS shows a dimer mass (M+ = 250).
A: You have formed Bis(4-hydroxyphenyl) disulfide . Thiophenols are notoriously sensitive to oxidative coupling in the presence of base and air.
-
Root Cause: Oxygen ingress during the deprotonation step.
-
Technical Fix:
-
Degassing: Sparge all solvents with Argon or Nitrogen for 15 minutes before adding the thiol.
-
Reducing Environment: Add a pinch (1-2 mol%) of Sodium Borohydride (
) or Triphenylphosphine ( ) to the reaction mixture. This will reduce any disulfide formed back to the thiol in situ, allowing it to re-enter the alkylation cycle [3].
-
Optimized Experimental Protocol
Objective: Synthesis of 4-(Cyclohexylsulfanyl)phenol via selective S-alkylation.
| Parameter | Specification | Rationale |
| Substrate | 4-Mercaptophenol (1.0 eq) | The bifunctional core.[1][2] |
| Electrophile | Cyclohexyl Bromide (1.05 eq) | Slight excess to drive completion, but strictly limited to prevent O-alkylation.[1][2] |
| Base | Mild base; deprotonates -SH completely, -OH only partially.[1][2] | |
| Catalyst | TBAI (5 mol%) | Finkelstein exchange in situ converts Br to I, speeding up |
| Solvent | Acetone (Dry) | Polar aprotic but moderate; facilitates precipitation of KBr salts. |
| Atmosphere | Nitrogen/Argon | CRITICAL. Prevents disulfide formation.[2] |
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Flush with Nitrogen.[2]
-
Solvent Prep: Sparge 50 mL of acetone with nitrogen for 10 minutes.
-
Addition: Add 4-Mercaptophenol (10 mmol) and
(15 mmol). Stir for 10 minutes at room temperature. Observation: The mixture may turn slightly slushy. -
Alkylation: Add Cyclohexyl bromide (10.5 mmol) and TBAI (0.5 mmol) via syringe.
-
Reaction: Heat to 50°C (oil bath) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).[2]
-
Checkpoint: If the spot for the disulfide (less polar than product) appears, add 50 mg
.
-
-
Workup:
-
Filter off the inorganic salts (
, excess carbonate). -
Concentrate the filtrate under reduced pressure.
-
Redissolve in
and wash with 1M HCl (to protonate any phenoxide and remove amine impurities) followed by water.
-
-
Purification: Recrystallize from Hexanes/Toluene or perform flash column chromatography.
References
-
Reeves, J. T., et al. "General Method for the S-Alkylation of Thiols." Chem. Educator, vol. 13, 2008.
-
Salvatore, R. N., et al. "Efficient Cs2CO3-Promoted S-Alkylation of Thiols."[1][2] Tetrahedron Letters, vol. 46, no. 51, 2005.
-
Campopiano, O. "Thiol-Disulfide Exchange and Oxidation."[1][2] Encyclopedia of Life Sciences, 2014.
Sources
Optimizing reaction conditions for the synthesis of 4-(Cyclohexylsulfanyl)phenol
Technical Support Center: Synthesis of 4-(Cyclohexylsulfanyl)phenol
Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: 4-(Cyclohexylsulfanyl)phenol (CAS: 2402-78-0) Support Level: Tier 3 (Advanced Research & Process Development)
Introduction: The Chemoselectivity Challenge
Welcome to the technical guide for synthesizing 4-(Cyclohexylsulfanyl)phenol . This molecule presents a classic "ambident nucleophile" challenge. The starting material, 4-hydroxythiophenol , possesses two nucleophilic sites: the thiol (-SH) and the phenol (-OH).
Your primary objective is S-alkylation (thioether formation) while suppressing O-alkylation (ether formation) and oxidative dimerization (disulfide formation). This guide moves beyond basic recipes to explain the why and how of optimizing this specific transformation.
Module 1: The Primary Route (Nucleophilic Substitution)
Route: SN2 Alkylation of 4-Hydroxythiophenol with Cyclohexyl Bromide.
The Core Logic (Mechanism & Selectivity)
To achieve high selectivity for the sulfur atom, you must exploit the acidity difference (pKa) and nucleophilicity (Hard-Soft Acid-Base theory) of the two functional groups.
-
Acidity: Ar-SH (pKa ~6.6) is significantly more acidic than Ar-OH (pKa ~9.9).
-
Nucleophilicity: The thiolate anion (Ar-S⁻) is a "soft" nucleophile, whereas the phenoxide (Ar-O⁻) is "harder."
-
Electrophile: Cyclohexyl bromide is a secondary alkyl halide. It is moderately sterically hindered, making it susceptible to E2 elimination if the base is too strong or the temperature too high.
Optimized Protocol
-
Substrate: 4-Hydroxythiophenol (1.0 eq)
-
Electrophile: Cyclohexyl bromide (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃) (1.2 eq) — Crucial: Do not use NaH.
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO.
-
Temperature: 25°C to 50°C.
-
Atmosphere: Argon or Nitrogen (Strictly required).
Step-by-Step Workflow:
-
Degas the DMF solvent with Argon for 20 minutes to remove dissolved oxygen (prevents disulfide formation).
-
Add 4-hydroxythiophenol and K₂CO₃ to the solvent. Stir for 15 minutes at RT. The solution will turn yellow (thiolate formation).
-
Add cyclohexyl bromide dropwise.
-
Monitor via TLC or HPLC. If reaction is sluggish at RT, warm to 40-50°C. Do not exceed 80°C to avoid elimination.
Module 2: Troubleshooting & FAQs
Q1: Why is my product contaminated with the O-alkylated byproduct (Ether)?
Diagnosis: You likely generated the phenoxide anion (Ar-O⁻). Root Cause:
-
Base was too strong: Using Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) will deprotonate both the -SH and the -OH. Once formed, the phenoxide competes for the alkyl halide.
-
Excess Base: Even with weaker bases, a large excess can shift the equilibrium toward phenoxide formation. Correction: Switch to a milder base like K₂CO₃ or Cs₂CO₃. These are basic enough to deprotonate the thiol (pKa 6.6) but not basic enough to fully deprotonate the phenol (pKa 9.9) in the presence of the thiol.
Q2: My yield is low (~50%), and I see a non-polar spot on TLC that isn't product.
Diagnosis: Oxidative Dimerization (Disulfide formation). Root Cause: 4-Hydroxythiophenol oxidizes rapidly in air to form bis(4-hydroxyphenyl)disulfide . This consumes your starting material irreversibly under simple alkylation conditions. Correction:
-
Degas Solvents: Sparge solvents with inert gas.
-
In-situ Reduction: Add a catalytic amount (10 mol%) of Triphenylphosphine (PPh₃) or Zinc dust to the reaction mixture. This reduces any disulfide formed back to the active thiol monomer.[1]
Q3: The reaction is extremely slow. Can I heat it to reflux?
Diagnosis: Steric hindrance of the secondary halide. Risk: Heating cyclohexyl bromide with base promotes E2 elimination , generating cyclohexene (volatile) and leaving you with unreacted thiophenol. Correction:
-
Change Leaving Group: Switch from Cyclohexyl bromide to Cyclohexyl iodide (more reactive) or Cyclohexyl tosylate (better leaving group).
-
Catalyst: Add a nucleophilic catalyst like TBAI (Tetrabutylammonium iodide) (10 mol%). This performs an in-situ Finkelstein reaction, converting the bromide to the more reactive iodide.
Module 3: Visualizing the Reaction Pathways
The following diagram maps the competing pathways. Your goal is to navigate the "Green Path" while blocking the "Red Paths."
Figure 1: Reaction pathway analysis showing the critical dependence of chemoselectivity on base strength and oxidation control.
Module 4: Advanced Alternative (Metal-Catalyzed Coupling)
If the SN2 route fails (e.g., due to elimination of the cyclohexyl ring), use Transition Metal Catalysis . This couples 4-Iodophenol with Cyclohexanethiol .
Why use this? It completely avoids O-alkylation because the phenol oxygen is never nucleophilic in this mechanism.
Protocol (Buchwald-Hartwig Type C-S Coupling):
-
Reagents: 4-Iodophenol (1.0 eq) + Cyclohexanethiol (1.1 eq).
-
Catalyst: Pd₂(dba)₃ (2.5 mol%) + Xantphos (5 mol%).
-
Base: DIPEA (Diisopropylethylamine) or K₃PO₄.
-
Solvent: 1,4-Dioxane (Reflux, 100°C).
Troubleshooting Metal Catalysis:
-
Issue: Catalyst Poisoning.
-
Fix: Thiols bind strongly to metals. Ensure you use a bidentate ligand (like Xantphos) with a wide bite angle to prevent the thiol from displacing the ligand and deactivating the Palladium.
Module 5: Comparison of Conditions
| Parameter | Method A: SN2 Alkylation | Method B: Pd-Catalyzed Coupling |
| Starting Material | 4-Hydroxythiophenol | 4-Iodophenol + Cyclohexanethiol |
| Primary Risk | O-Alkylation / Disulfides | Catalyst Poisoning / Cost |
| Atom Economy | High | Lower (Ligand/Catalyst load) |
| Scalability | Excellent (Cheap reagents) | Moderate (Pd cost) |
| Preferred Base | K₂CO₃ (Weak, inorganic) | DIPEA (Organic) or K₃PO₄ |
| Key Optimization | Control pH to <10 | Exclude O₂ to protect Catalyst |
Module 6: Workup & Odor Control
Safety Note: Cyclohexyl bromide and thiols are potent lachrymators and malodorants.
-
Quenching: Quench the reaction with aqueous HCl (1M) to protonate any remaining phenoxide/thiolate.
-
Deodorizing: Wash all glassware with a 10% Bleach (Sodium Hypochlorite) solution. This oxidizes residual thiols to sulfonates (odorless). Do not use bleach on the product mixture itself, or you will oxidize your sulfide to a sulfoxide.
-
Purification: The product is a phenol. It can be purified by Acid/Base Extraction :
-
Dissolve crude in Ether/EtOAc.
-
Wash with 1M NaOH (Extracts product into water phase as phenoxide).
-
Wash organic layer (removes non-acidic impurities like disulfides or dialkylated byproducts).
-
Acidify aqueous layer with HCl -> Product precipitates or extract back into EtOAc.
-
References
-
Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society, 85(22), 3533–3539. Link
- Grounding: Foundational theory for selecting Thiol
-
Kondo, T., & Mitsudo, T. (2000). "Metal-Catalyzed Carbon-Sulfur Bond Formation."[2] Chemical Reviews, 100(8), 3205–3220. Link
- Grounding: Authority on Pd-c
-
Percec, V., et al. (2006). "Ultrafast Synthesis of Thiols and Sulfides." Journal of Organic Chemistry, 71(18), 7112. Link
- Grounding: Protocols for rapid, high-yield thioether synthesis preventing disulfide form
-
Reeves, J. T., et al. (2008). "General and Efficient Catalysts for the Palladium-Catalyzed Coupling of Thiols with Aryl Halides." Journal of the American Chemical Society, 130(29), 9222. Link
- Grounding: Specific conditions for using Xantphos/Pd systems with thiols.
Sources
Troubleshooting guide for scaling up 4-(Cyclohexylsulfanyl)phenol synthesis
Technical Support Center: Scaling Up 4-(Cyclohexylsulfanyl)phenol Synthesis
Topic: Process Chemistry & Troubleshooting for S-Alkylation Scale-Up Document ID: TSC-2024-S04 Role: Senior Application Scientist[1]
Executive Summary
This guide addresses the scale-up of 4-(Cyclohexylsulfanyl)phenol (also known as 4-(cyclohexylthio)phenol).[1] The preferred industrial route is the S-alkylation of 4-hydroxythiophenol (4-HTP) with cyclohexyl bromide (or chloride) under basic conditions.[1]
While this SN2 reaction is mechanistically straightforward, scale-up introduces critical challenges: odor control (thiols), chemoselectivity (S- vs. O-alkylation), and oxidative instability (disulfide formation).[1] This guide provides self-validating protocols to navigate these issues.
Part 1: Reaction Setup & Reagents
Q1: Which solvent system offers the best balance between reaction rate and selectivity?
Recommendation: Use DMF (Dimethylformamide) or Acetonitrile (MeCN) with Potassium Carbonate (K₂CO₃) .[1]
-
The Logic: 4-HTP is an ambident nucleophile (both -SH and -OH groups).[1] The thiolate anion (RS⁻) is significantly more nucleophilic than the phenoxide (ArO⁻) due to the higher polarizability of sulfur.
-
Polar Aprotic Solvents (DMF/DMSO): Enhance the nucleophilicity of the thiolate by solvating the cation (K⁺), driving the SN2 reaction with the secondary halide (cyclohexyl bromide).
-
Protic Solvents (Ethanol/Methanol): Can be used but often require heating, which increases the risk of O-alkylation and elimination of cyclohexyl bromide to cyclohexene.
-
Q2: How do I handle the stoichiometry to prevent over-alkylation?
Protocol: Use a slight excess of the thiol (1.05 equiv) rather than the alkyl halide, or strictly control the halide stoichiometry (0.95–1.0 equiv).
-
Troubleshooting Note: If you use excess cyclohexyl bromide, you risk O-alkylation of the product, forming the impurity 1-(cyclohexyloxy)-4-(cyclohexylsulfanyl)benzene .[1]
-
Self-Validating Check: Monitor the disappearance of cyclohexyl bromide by GC/HPLC. If the halide is consumed but starting material (4-HTP) remains, do not add more halide without checking for O-alkylated impurities first.[1]
Part 2: Process Control & Optimization
Q3: My reaction has stalled, and I see a non-polar impurity increasing. What is it?
Diagnosis: You are likely forming Bis(4-hydroxyphenyl) disulfide via oxidation.[1]
-
Cause: Thiols are easily oxidized by air, especially in basic solutions.
-
Solution:
-
Degassing: You must sparge the reaction solvent with Nitrogen or Argon for at least 30 minutes prior to adding the thiol.
-
Reducing Agent: Add 1–5 mol% of Sodium Dithionite (Na₂S₂O₄) or Triphenylphosphine to the reaction mixture to scavenge oxidants and revert small amounts of disulfide back to the thiol.
-
Q4: How do I control the "Stench" during addition?
SOP for Odor Containment:
-
Closed System: The reactor must be vented through a bleach scrubber (10-15% Sodium Hypochlorite).[1]
-
Quench Protocol: Never expose the crude reaction mixture to the atmosphere until the residual thiol is quenched.
-
Step: Add dilute bleach or H₂O₂ to the reaction vessel (carefully, exothermic!) before workup to oxidize unreacted 4-HTP to the non-volatile sulfonic acid or disulfide (which is odorless compared to the thiol).[1]
-
Part 3: Workup & Purification
Q5: The crude product is an oil that won't crystallize.[1] How do I fix this?
Troubleshooting:
-
Residual Solvent: DMF is difficult to remove.[1] Wash the organic phase (Ethyl Acetate or MTBE) extensively with water (3x) and LiCl solution to remove DMF.
-
Impurity Profile: The presence of cyclohexene (from elimination of cyclohexyl bromide) or disulfides inhibits crystallization.
-
Crystallization Protocol:
Q6: How do I remove the disulfide impurity?
Method: The disulfide (Ar-S-S-Ar) is much less polar than the target phenol and much less acidic.[1]
-
Base Wash: The target molecule is a phenol (pKa ~10). It is soluble in 2M NaOH.[1] The disulfide is also a phenol, but often less soluble due to dimerization.
-
Zinc Reduction (Rescue): If disulfide content is >5%, dissolve the crude in Acetic Acid/Ethanol and add Zinc dust. This reduces the disulfide back to 4-HTP, which can be separated or re-alkylated (though separation is preferred).[1]
Visualizing the Pathway
The following diagram illustrates the reaction logic, impurity pathways, and critical control points.
Figure 1: Reaction pathway showing the dominant S-alkylation route and critical impurity diversions (Oxidation and O-Alkylation).[1]
Summary of Critical Parameters
| Parameter | Specification | Reason for Control |
| Stoichiometry | 1.0 : 1.0 (Thiol : Halide) | Excess halide leads to O-alkylation; Excess thiol causes odor issues.[1] |
| Temperature | 25°C – 50°C | Higher temps (>60°C) promote elimination of cyclohexyl bromide to cyclohexene.[1] |
| Atmosphere | Nitrogen/Argon (Strict) | Prevents formation of Bis(4-hydroxyphenyl) disulfide.[1] |
| Quench | Bleach (NaOCl) | Oxidizes residual thiols to sulfonates to eliminate stench.[1] |
| pH (Workup) | Acidify to pH 4-5 | Ensures the phenol product is protonated and extracts into the organic phase. |
References
-
S-Alkylation Selectivity
-
Odor Control & Safety
-
General Phenol Alkylation Context
Sources
Preventing the oxidation of 4-(Cyclohexylsulfanyl)phenol during storage
A Guide to Preventing Oxidation During Storage
Welcome to the Technical Support Center for 4-(cyclohexylsulfanyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your experimental work.
Introduction: Understanding the Instability of 4-(Cyclohexylsulfanyl)phenol
4-(cyclohexylsulfanyl)phenol is a bifunctional molecule containing both a phenolic hydroxyl group and a cyclohexyl thioether moiety. This unique structure, while useful in various synthetic applications, also presents a stability challenge. Both the phenolic ring and the sulfur atom are susceptible to oxidation, which can lead to the formation of impurities and a decrease in the compound's purity and reactivity over time.
The primary degradation pathway involves the oxidation of the phenol group. In the presence of oxygen, phenols can be oxidized to form colored quinone-type compounds.[1] This process can be initiated or accelerated by factors such as light, elevated temperatures, and the presence of metal ions.[2][3] Additionally, the thioether group can be oxidized to a sulfoxide and then to a sulfone, further altering the chemical properties of the molecule.
This guide provides a comprehensive overview of the best practices for storing 4-(cyclohexylsulfanyl)phenol to minimize degradation, along with troubleshooting advice and frequently asked questions.
Troubleshooting Guide: Identifying and Resolving Oxidation Issues
This section addresses specific problems you might encounter, their likely causes, and actionable solutions.
Problem 1: The solid 4-(cyclohexylsulfanyl)phenol has developed a pink or brownish discoloration.
-
Probable Cause: This is a classic sign of phenol oxidation.[1] The phenolic hydroxyl group has likely been oxidized to form quinone or other colored degradation products. This is often due to prolonged exposure to atmospheric oxygen.
-
Immediate Action:
-
Assess the extent of discoloration. If it is only on the surface, the bulk of the material may still be of acceptable purity for less sensitive applications.
-
If high purity is critical, the material should be repurified. Recrystallization is often a suitable method for solid compounds.
-
-
Preventative Measures:
Problem 2: Inconsistent results in reactions using a previously reliable batch of 4-(cyclohexylsulfanyl)phenol.
-
Probable Cause: The compound may have degraded, leading to a lower effective concentration of the starting material and the presence of reactive impurities. The oxidation products can potentially interfere with your reaction.
-
Troubleshooting Steps:
-
Purity Analysis: Check the purity of your current batch of 4-(cyclohexylsulfanyl)phenol using an appropriate analytical method like HPLC or GC-MS. Compare the results to the certificate of analysis of the new material or a previously established standard.
-
Visual Inspection: Examine the material for any signs of discoloration or change in physical appearance.
-
-
Solution:
-
If degradation is confirmed, either repurify the existing batch or use a fresh, unopened container of the compound.
-
Implement the recommended storage protocols for all new and existing batches of the compound.
-
Problem 3: The compound appears to be clumping or has a changed texture.
-
Probable Cause: This could be due to the absorption of moisture from the atmosphere, which can also accelerate oxidative degradation.
-
Solution:
-
Proper Sealing: Ensure the container is tightly sealed. For long-term storage, consider using a container with a high-quality seal, such as a Sure/Seal™ bottle, or wrapping the cap threads with Parafilm®.
-
Desiccation: Store the container inside a desiccator containing a suitable drying agent like silica gel or Drierite®.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-(cyclohexylsulfanyl)phenol?
For optimal stability, 4-(cyclohexylsulfanyl)phenol should be stored in a cool, dark, and dry place under an inert atmosphere.[4][5][6] The following table summarizes the recommended storage parameters:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of oxidative reactions.[7] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[4][5] |
| Light | Protection from light (Amber vial) | Light can provide the energy to initiate and accelerate oxidation.[6] |
| Container | Tightly sealed glass container | Prevents ingress of oxygen and moisture. Glass is generally inert. |
Q2: How can I store 4-(cyclohexylsulfanyl)phenol under an inert atmosphere if I don't have a glovebox?
While a glovebox is ideal, you can effectively store the compound under an inert atmosphere using a Schlenk line or by employing a simple gas blanketing technique.
-
Gas Blanketing: After dispensing the compound, gently flush the headspace of the container with a stream of dry nitrogen or argon before sealing it tightly. Argon is denser than air and can provide a stable inert blanket.
Q3: Is it necessary to add an antioxidant to 4-(cyclohexylsulfanyl)phenol for storage?
4-(cyclohexylsulfanyl)phenol has an inherent antioxidant capability due to the synergistic effect of the phenolic and thioether groups.[8] For most laboratory-scale storage, adding an external antioxidant is not standard practice if the compound is stored under proper inert conditions. However, for bulk storage or if the material will be subjected to harsh conditions, the addition of a radical scavenger like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) could be considered.
Q4: How can I check the purity of my 4-(cyclohexylsulfanyl)phenol to see if it has degraded?
A stability-indicating analytical method is the best way to assess purity. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[9][10]
-
Method: A reverse-phase HPLC method can separate the parent compound from its more polar oxidation products.
-
Detection: By comparing the peak area of 4-(cyclohexylsulfanyl)phenol in your sample to that of a freshly prepared standard of known concentration, you can quantify its purity. The appearance of new peaks, especially those with shorter retention times, is indicative of degradation.
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes how to prepare a vial of 4-(cyclohexylsulfanyl)phenol for long-term storage.
Materials:
-
Solid 4-(cyclohexylsulfanyl)phenol
-
Amber glass vial with a PTFE-lined cap
-
Source of dry nitrogen or argon gas with a regulator
-
Tubing and a long needle or pipette
-
Parafilm®
Procedure:
-
Place the desired amount of 4-(cyclohexylsulfanyl)phenol into the amber glass vial.
-
Attach the tubing to the inert gas source and the needle/pipette.
-
Set the gas regulator to a very low flow rate to create a gentle stream of gas.
-
Insert the needle or pipette into the vial, with the tip just above the surface of the solid.
-
Gently flush the headspace of the vial with the inert gas for 30-60 seconds to displace the air.
-
While continuing the gas flow, carefully withdraw the needle/pipette and immediately seal the vial with the cap.
-
Tighten the cap securely and wrap the cap-vial interface with Parafilm® for an extra seal.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Store the vial at 2-8°C.
Protocol 2: Stability Assessment by HPLC
This protocol provides a general framework for developing an HPLC method to monitor the stability of 4-(cyclohexylsulfanyl)phenol.
Objective: To separate 4-(cyclohexylsulfanyl)phenol from potential degradation products.
Suggested HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid) is a good starting point.
-
Example Gradient: Start with 50% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where the phenol chromophore absorbs (e.g., 275 nm).
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity 4-(cyclohexylsulfanyl)phenol in acetonitrile or methanol at a known concentration (e.g., 1 mg/mL). Create a working standard by diluting the stock solution to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare a solution of the 4-(cyclohexylsulfanyl)phenol sample to be tested at the same concentration as the working standard.
-
Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Data Interpretation:
-
Compare the chromatograms. The peak corresponding to 4-(cyclohexylsulfanyl)phenol should have the same retention time in both the standard and the sample.
-
Look for the presence of additional peaks in the sample chromatogram that are not in the standard. These may be degradation products.
-
Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks (Area % method), or more accurately, by comparing its peak area to that of the standard (external standard method).
-
Visualizations
References
- Caipo, Y., et al. (2021). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months)
- Daina, A., Michielin, O., & Zoete, V. (2014). iLOGP: A Simple, Robust, and Efficient Description of n-Octanol/Water Partition Coefficient for Drug Design Using the GB/SA Approach.
- Ercoli, et al. (2021).
- Esposto, S., et al. (2020). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage. Foods.
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
- Gómez-Alonso, S., et al. (2021). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Scientific Reports.
- IJTSRD. (2021, September 15). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.
- IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Indo-American Journal of Pharmaceutical Sciences.
- Krichene, D., et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds. Journal of Food Composition and Analysis.
- Lazarou, D., et al. (2024). Stability of Virgin Olive Oil Phenolic Compounds. Foods.
- Mousavi, S., et al. (2021). Stability of Virgin Olive Oil Phenolic Compounds. Critical Reviews in Food Science and Nutrition.
- Pawełczyk, T., et al. (2023, April 19). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants.
- Patel, R. M., & Shri, B. M. (n.d.). Stability Indicating HPLC Method Development. M.
-
ResearchGate. (2022, May 16). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Retrieved from [Link]
- Salvo, F., et al. (2017). Stability of Virgin Olive Oil Phenolic Compounds. Food Chemistry.
- Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences.
- Sharmin, T., et al. (n.d.). Yield of total phenols in different storage temperatures for 14 days.
-
Shell. (n.d.). Phenol Product Stewardship Summary. Retrieved from [Link]
- Srivastava, A., et al. (2021). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods.
- Tereucán, G., et al. (2022).
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
- Zhao, C., et al. (2022).
-
Advion, Inc. (n.d.). Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Retrieved from [Link]
- AIP Publishing. (2016). Stability of 40 Phenolic Compounds during Ultrasound-Assisted Extractions (UAE). AIP Conference Proceedings.
-
KWR. (2025, February 14). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants. Retrieved from [Link]
-
MDPI. (2021, September 15). Kinetics of Cometabolic Transformation of 4-chlorophenol and Phenol Degradation by Pseudomonas putida Cells in Batch and Biofilm Reactors. Retrieved from [Link]
-
MDPI. (2023, April 25). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
PMC. (2022, January 6). Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. Retrieved from [Link]
-
PMC. (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Retrieved from [Link]
-
PubMed. (2005, April 15). Temperature activated degradation (mineralization) of 4-chloro-3-methyl phenol by Fenton's reagent. Retrieved from [Link]
-
PubMed. (n.d.). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Retrieved from [Link]
-
RSC Publishing. (n.d.). Detailed kinetics of substituted phenolic species in pyrolysis bio-oils. Retrieved from [Link]
-
SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
-
Springer. (2021, February 10). Semicarbazide and thiosemicarbazide containing butylated hydroxytoluene moiety: new potential antioxidant additives for synthetic lubricating oil. Retrieved from [Link]
Sources
- 1. borealisgroup.com [borealisgroup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. gmpplastic.com [gmpplastic.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 6. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Semicarbazide and thiosemicarbazide containing butylated hydroxytoluene moiety: new potential antioxidant additives for synthetic lubricating oil - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10626G [pubs.rsc.org]
- 9. ijtsrd.com [ijtsrd.com]
- 10. irjpms.com [irjpms.com]
Technical Support Center: Characterization of 4-(Cyclohexylsulfanyl)phenol
[1][2]
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: October 2025[1]
Introduction: The "Silent" Oxidation Problem
Welcome to the technical guide for 4-(Cyclohexylsulfanyl)phenol (CAS: 72495-97-7 / 1131-60-8 analog).[1][2] In drug discovery, this scaffold is often utilized as a metabolic precursor or a lipophilic anchor in larger pharmacophores.[2]
The Core Challenge: This molecule possesses a "Jekyll and Hyde" personality. While the phenolic moiety is robust, the thioether (sulfide) linkage is highly susceptible to oxidation. Many researchers report purities of >98% by HPLC, only to find their biological assays failing because the compound oxidized to the sulfoxide (
This guide moves beyond standard spectral lists to address the causality of characterization failures.
Module 1: NMR Troubleshooting & Structural Validation
Q: My proton NMR ( H-NMR) shows a complex multiplet in the aromatic region instead of the expected AA'BB' system. Is my regiochemistry wrong?
A: Not necessarily. While a para-substituted phenol typically yields a clean AA'BB' (or AA'XX') system, two factors often complicate this spectrum for 4-(Cyclohexylsulfanyl)phenol:
-
Second-Order Effects: The chemical shift difference (
) between the protons ortho to the hydroxyl group and those ortho to the sulfur is often small. If , the "roofing effect" distorts the doublets into a complex multiplet. -
Oxidation Artifacts: If your sample contains even 5% sulfoxide (a common impurity), the electron-withdrawing nature of the sulfoxide group will descaled the adjacent aromatic protons significantly (
7.5–7.7 ppm), overlapping with the sulfide signals.
The Diagnostic Protocol:
-
Solvent Choice: Switch from
to . Phenols often form hydrogen-bonded aggregates in chloroform, broadening signals.[1][2] DMSO breaks these aggregates, sharpening the phenolic -OH peak (usually visible ~9.0–9.5 ppm).[2] -
The "S-Shift" Check:
Q: The cyclohexyl region appears as an unresolved "hump." How do I verify the ring conformation?
A: The cyclohexyl group undergoes rapid chair-chair interconversion at room temperature.[1] In 4-(Cyclohexylsulfanyl)phenol, the bulky thiophenol group prefers the equatorial position to minimize 1,3-diaxial interactions.[2]
Visualizing the Conformer:
-
Experiment: Run a Variable Temperature (VT) NMR at -40°C.
-
Result: The ring inversion slows down. You will resolve the axial vs. equatorial protons. The proton attached to the carbon linked to sulfur (
) typically appears as a triplet of triplets (tt) around 2.9–3.1 ppm with a large coupling constant ( Hz), confirming the equatorial orientation of the sulfur substituent.
Module 2: Mass Spectrometry & Ionization Artifacts
Q: I see a strong M+16 peak in my LC-MS. Is this the sulfoxide impurity or an ion source artifact?
A: This is the most critical distinction to make. Thioethers can oxidize inside the electrospray ionization (ESI) source if the voltage is too high or if there are trace peroxides in the mobile phase.
Differentiation Workflow:
-
The "Cone Voltage" Test:
-
Inject the sample at varying cone voltages (e.g., 20V, 40V, 60V).
-
Scenario A (Source Oxidation): The ratio of Sulfide (
) to Sulfoxide ( ) changes drastically with voltage. -
Scenario B (True Impurity): The ratio remains constant.
-
-
Fragmentation Pattern (MS/MS):
-
Sulfide (Parent): Look for the loss of the cyclohexyl group (M - 83) via C-S cleavage.
-
Sulfoxide: Often shows a characteristic loss of oxygen (M - 16) or loss of
.[1]
-
Q: Which ionization mode is superior?
A: Use ESI Negative Mode (ESI-) .
-
Reasoning: The phenolic proton is acidic (
). In negative mode, you form the phenolate ion .[2] This mode is "softer" and less prone to inducing artificial oxidation on the sulfur atom compared to the high-energy protonation processes in ESI+.
Module 3: Chromatographic Purity (HPLC/UPLC)
Q: My retention times are drifting. What is happening?
A: Thioethers are "sticky" on C18 columns due to their lipophilicity, but the phenol group makes them pH-sensitive.[2]
The "Ghost Peak" Logic Tree:
Figure 1: Decision matrix for troubleshooting HPLC anomalies in phenolic thioethers.
Recommended Method:
-
Column: C18 end-capped (to prevent interaction with free silanols).
-
Mobile Phase A: Water + 0.1% Formic Acid (Keeps phenol protonated).[1]
-
Mobile Phase B: Acetonitrile (Avoid Methanol if transesterification is suspected, though rare here).
-
Gradient: 50% B to 95% B. (The cyclohexyl group makes this compound very hydrophobic; it will elute late).
Module 4: Synthesis & Impurity Profiling
Q: I synthesized this via the reaction of Phenol + Cyclohexyl disulfide. I see a peak at M+108.[1] What is it?
A: This is likely the O-alkylated byproduct (Cyclohexyl phenyl ether) or a disulfide exchange artifact.[1]
Common Impurity Table:
| Impurity Type | Origin | Relative Retention (RRT) | Detection Characteristic |
| Sulfoxide | Oxidation (Air/Peroxides) | ~0.6 (More Polar) | Mass M+16; IR band at ~1030 cm⁻¹ |
| Sulfone | Over-oxidation | ~0.5 (Most Polar) | Mass M+32; IR bands at 1150/1300 cm⁻¹ |
| Disulfide | Incomplete Reduction | ~1.5 (Very Non-polar) | Mass |
| Ortho-Isomer | Regioselectivity Failure | ~1.05 (Close Elution) | NMR coupling |
Purification Tip: If you cannot separate the ortho isomer from the para product (4-(Cyclohexylsulfanyl)phenol) by flash chromatography, try recrystallization from hexanes . The para isomer typically packs better into a crystal lattice due to symmetry, precipitating out while the ortho isomer (an oil) remains in the mother liquor.
References
-
Srinivasan, C., et al. (1982).[2] Mechanism of the oxidation of alkyl aryl sulfides by phenyliodoso diacetate. Journal of Organic Chemistry. Link
-
Cheng, Z., et al. (2019).[2][3] Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides. Organic Letters. Link
-
Doc Brown's Chemistry. (2025).[1] Mass spectrum of phenol fragmentation pattern. Link
-
BenchChem. (2025).[1] Technical Guide to 4-(Phenylthio)phenol and analogs. Link
-
NIST Mass Spec Data Center. (2023). Fragmentation patterns of alkyl-aryl sulfides. Link
Technical Support Center: Enhancing Catalyst Stability in Reactions with 4-(Cyclohexylsulfanyl)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Cyclohexylsulfanyl)phenol. This guide is designed to provide expert insights and practical solutions for a critical challenge in your experimental work: catalyst deactivation. The unique bifunctional nature of 4-(Cyclohexylsulfanyl)phenol, containing both a nucleophilic sulfur atom and a phenolic ring, presents distinct hurdles for catalytic stability. This document offers troubleshooting guides and frequently asked questions to help you diagnose, mitigate, and prevent common catalyst stability issues, ensuring the robustness and reproducibility of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My catalyst's activity drops dramatically and almost immediately after introducing 4-(Cyclohexylsulfanyl)phenol. What is the most likely cause?
A: This symptom points strongly to acute sulfur poisoning . The cyclohexylsulfanyl moiety readily and strongly chemisorbs onto the active sites of many transition metal catalysts (e.g., Pd, Pt, Ni, Ru), effectively blocking them from participating in the reaction.[1] This is a common and potent deactivation mechanism for catalysts not specifically designed for sulfur tolerance. For a detailed diagnosis and mitigation plan, please refer to Troubleshooting Guide 1: Managing Sulfur Poisoning .
Q2: I'm observing a gradual decline in catalyst performance, and my reactor's backpressure is slowly increasing. What's happening?
A: This combination of symptoms is characteristic of coke formation and fouling . The phenolic ring of your substrate can polymerize on the catalyst surface, especially on acidic support materials, leading to the deposition of carbonaceous residues ("coke").[2][3][4] These deposits physically block catalyst pores and active sites, causing a gradual loss of activity and restricting flow through the catalyst bed.[4] For solutions, see Troubleshooting Guide 2: Addressing Coke Formation and Fouling .
Q3: My final product is contaminated with trace amounts of the catalyst metal, which was not an issue with other substrates. Why is this happening now?
A: You are likely experiencing metal leaching , where active metal particles detach from the support material and enter the reaction medium.[5][6] This can be exacerbated by the presence of acidic byproducts from phenol degradation or by strong interactions between the substrate/products and the catalyst support, weakening the metal-support bond.[7] This is a critical issue in pharmaceutical development where strict limits on heavy metal content are enforced.[6] Please consult Troubleshooting Guide 3: Preventing Metal Leaching .
Q4: Are there catalysts inherently more stable for use with sulfur-containing phenols?
A: Yes, significant research has focused on developing sulfur-tolerant catalysts. Promising strategies include the use of bimetallic catalysts, metal sulfides (e.g., molybdenum sulfide), and catalysts with protective shells or specialized supports like ceria that can trap sulfur species.[1][8] Encapsulated catalysts, where the active metal is protected within a porous shell, can also offer enhanced resistance to poisoning.[6][8]
Troubleshooting Guides
Guide 1: Managing Sulfur Poisoning
Sulfur poisoning is often the most immediate and severe mode of deactivation when working with 4-(Cyclohexylsulfanyl)phenol. The sulfur atom's lone pair of electrons forms a strong dative bond with metal surfaces, rendering them inactive.
Symptoms & Diagnosis
| Symptom | Diagnostic Check | Probable Cause |
| Rapid Activity Loss | Monitor reaction conversion over time. A sharp drop upon substrate introduction is a key indicator. | Strong chemisorption of the sulfanyl group onto catalyst active sites.[1] |
| Change in Selectivity | Analyze product distribution. Poisoning may affect different reaction pathways to varying extents. | Preferential poisoning of specific types of active sites required for the desired transformation. |
| No Reaction Initiation | The reaction fails to start despite correct conditions. | Complete and immediate deactivation of all available active sites by high sulfur concentration.[1] |
Troubleshooting Workflow: Sulfur Poisoning
Caption: Troubleshooting workflow for sulfur poisoning.
Mitigation & Prevention Protocols
-
Use Sulfur-Tolerant Catalysts: This is the most robust solution.
-
Bimetallic Catalysts: The addition of a second metal can modify the electronic properties of the primary metal, reducing its affinity for sulfur.
-
Encapsulated Catalysts: Consider catalysts where the active metal nanoparticles are encased in a protective, porous shell (e.g., N-doped carbon or silica). This shell can prevent the large 4-(Cyclohexylsulfanyl)phenol molecule from directly contacting the metal core while allowing smaller reactants (like H₂) to pass through.[6][8]
-
Metal Phosphide/Sulfide Catalysts: For certain reactions like hydrodeoxygenation, catalysts based on cobalt phosphide (Co₂P) or molybdenum sulfide (MoS₂) are inherently more resistant to sulfur.[9]
-
-
Feedstock Purification: Ensure that starting materials and solvents are free from other, more aggressive sulfur-containing impurities. While the substrate itself is the primary poison, extraneous thiols or disulfides can accelerate deactivation.
Guide 2: Addressing Coke Formation and Fouling
Coke formation is a slower deactivation process resulting from the polymerization of phenolic species on the catalyst surface, particularly on acid sites.[2][3]
Symptoms & Diagnosis
| Symptom | Diagnostic Check | Probable Cause |
| Gradual Activity Loss | Monitor conversion over an extended run time. A slow, steady decline is typical. | Progressive blockage of pores and active sites by carbonaceous deposits.[4] |
| Increased Reactor Pressure | In a fixed-bed reactor, observe a rising pressure drop across the catalyst bed. | Physical obstruction of flow paths by coke deposits.[4] |
| Visual Change in Catalyst | Post-reaction, the catalyst appears black or has visible carbon deposits. | Heavy coke laydown on the catalyst surface. |
| Reduced Surface Area | Perform post-reaction BET analysis. A significant decrease in surface area and pore volume indicates fouling.[10] | Catalyst pores are blocked by polymeric residues. |
Mechanism of Coke Formation from Phenolic Compounds
Caption: Simplified mechanism of coke formation on acid sites.
Mitigation & Prevention Protocols
-
Optimize Reaction Conditions:
-
Temperature: High temperatures accelerate coking reactions.[4] Operate at the lowest temperature that provides a reasonable reaction rate.
-
Concentration: Lowering the concentration of the phenolic substrate can reduce the rate of polymerization on the catalyst surface.
-
-
Modify the Catalyst Support:
-
Acidity: If using a support with strong acid sites (like some zeolites or aluminas), consider switching to a more neutral support (e.g., silica, titania, or carbon) to suppress polymerization.[3]
-
Pore Structure: Catalysts with larger pores are less susceptible to complete blockage by coke deposits.
-
-
Catalyst Regeneration: If coking is unavoidable, a regeneration procedure can often restore activity. See Protocol A for a general method.
Guide 3: Preventing Metal Leaching
Leaching of the active metal phase is a stability concern that impacts product purity and long-term catalyst viability.
Symptoms & Diagnosis
| Symptom | Diagnostic Check | Probable Cause |
| Metal in Product | Use ICP-MS or AAS to analyze the final product for trace metals from the catalyst. | Weakened metal-support interactions, dissolution of the metal or support under reaction conditions.[5][11] |
| Irreversible Activity Loss | Catalyst activity cannot be restored by regeneration (e.g., calcination). | The active catalytic component has been physically lost from the support. |
| Changes in Particle Size | Post-reaction TEM analysis shows a decrease in metal nanoparticle density or changes in morphology. | Sintering (particle agglomeration) or dissolution and re-deposition of metal species.[12] |
Mitigation & Prevention Protocols
-
Enhance Metal-Support Interaction:
-
Choose support materials known to have strong binding with the active metal (e.g., ceria, zirconia).[13]
-
Employ catalyst preparation methods (e.g., strong electrostatic adsorption) that promote robust anchoring of metal nanoparticles.
-
-
Use Milder Reaction Conditions: Avoid excessively high temperatures or the use of additives that can alter the pH and promote dissolution of the support or the metal itself.[12]
-
Catalyst Encapsulation: As with sulfur poisoning, encapsulating metal nanoparticles within a chemically inert, porous shell can create a physical barrier against leaching.[6]
Experimental Protocols
Protocol A: Catalyst Regeneration via Oxidative Treatment (for Coking)
This protocol describes a general procedure for removing carbonaceous deposits (coke) from a deactivated heterogeneous catalyst. Caution: This procedure involves high temperatures and potentially exothermic reactions. Always perform in a well-ventilated area with appropriate safety measures.
Methodology:
-
Solvent Wash (Optional): Before oxidative treatment, wash the spent catalyst with a suitable solvent (e.g., toluene or methanol) at a moderate temperature (e.g., 60-80 °C) to remove loosely adsorbed organic species.[3] This reduces the combustible load in the next step.
-
Drying: Dry the catalyst thoroughly in an oven (e.g., 110 °C for 4-6 hours) to remove all solvent.
-
Inert Purge: Place the catalyst in a tube furnace. Purge the system with an inert gas (e.g., Nitrogen or Argon) while slowly ramping the temperature to the target calcination temperature. This removes any remaining volatile organics.
-
Oxidative Burn-off: Once at the target temperature (typically 350-550 °C, but must be below the catalyst's sintering temperature), switch the gas flow to a dilute stream of air or oxygen (e.g., 1-5% O₂ in N₂).[3][14] The low oxygen concentration helps to control the exotherm from coke combustion, preventing thermal damage to the catalyst.
-
Hold and Cool: Maintain the oxidative atmosphere for 2-4 hours, or until CO₂ evolution (if being monitored) ceases. Switch back to an inert gas flow and allow the catalyst to cool to room temperature.
-
Reduction (If Applicable): For catalysts that require a reduced metal surface (e.g., Pd/C, Ru/Al₂O₃), a final reduction step under a hydrogen atmosphere is necessary to restore the active metallic phase.
-
Validation: The regenerated catalyst's activity should be re-tested and compared to that of the fresh catalyst to confirm the success of the procedure.
References
-
Mechanochemistry: Unravelling the Impact of Metal Leaching in Organic Synthesis. (n.d.). PMC. Retrieved from [Link]
-
Hydrodeoxygenation of Phenol over Pd Catalysts. Effect of Support on Reaction Mechanism and Catalyst Deactivation. (2017). ACS Catalysis. Retrieved from [Link]
-
Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Metal Catalysis | Flow Chemistry. (n.d.). Vapourtec. Retrieved from [Link]
-
Coke formation in the co-production of hydrogen and phenols from pyrolysis-reforming of lignin. (2021). ResearchGate. Retrieved from [Link]
-
Deactivation and regeneration of TS1/diatomite catalyst for hydroxylation of phenol in fixed-bed reactor. (2010). ResearchGate. Retrieved from [Link]
-
Deactivation and regeneration of Pt anodes for the electro-oxidation of phenol. (2000). ResearchGate. Retrieved from [Link]
-
Thermal Stability in Air of Pt/C Catalysts and PEM Fuel Cell Catalyst Layers. (2006). Chemistry of Materials. Retrieved from [Link]
-
Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. (2016). MDPI. Retrieved from [Link]
-
Regeneration of the Deactivated SCR Catalysts. (n.d.). China Steel Corporation. Retrieved from [Link]
-
Regeneration of catalysts deactivated by coke deposition: A review. (2020). Dalian Institute of Chemical Physics, Chinese Academy of Sciences. Retrieved from [Link]
-
A highly sulfur resistant and stable heterogeneous catalyst for liquid-phase hydrogenation. (2022). ResearchGate. Retrieved from [Link]
-
Thermal degradation of the support in carbon-supported platinum electrocatalysts for PEM fuel cells. (2009). ResearchGate. Retrieved from [Link]
-
Improving Hydrothermal Stability of Supported Metal Catalysts for Biomass Conversions: A Review. (2022). ACS Catalysis. Retrieved from [Link]
-
Catalyst Support Versus Unsupported Catalysts: Conductivity, Heat, And Stability Tradeoffs. (2024). MQS. Retrieved from [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). MDPI. Retrieved from [Link]
- Process for the alkylation of phenols. (2010). Google Patents.
-
New heterogeneous catalysts for mild oxidation of S-containing organic compounds. (2009). ScienceDirect. Retrieved from [Link]
-
Catalysis and degradation of phenol in coking wastewater during low-rank coal coke gasification. (2021). Royal Society of Chemistry. Retrieved from [Link]
- Phenol alkylation process. (1990). Google Patents.
-
Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. (n.d.). PMC. Retrieved from [Link]
-
The Oxidation of Sulfur-Containing Compounds Using Heterogeneous Catalysts of Transition Metal Oxides Deposited on the Polymeric Matrix. (2020). ResearchGate. Retrieved from [Link]
-
What is coke formation on catalysts and how is it minimized? (2024). Patsnap. Retrieved from [Link]
- Phenol alkylation process. (1989). Google Patents.
-
Catalysis and degradation of phenol in coking wastewater during low-rank coal coke gasification. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Waste Catalyst Utilization: Extraction of Valuable Metals from Spent Hydroprocessing Catalysts by Ultrasonic-Assisted Leaching with Acids. (n.d.). ACS Publications. Retrieved from [Link]
-
Leaching of Rare Metals from Spent Petroleum Catalysts by Organic Acid Solution. (2022). ResearchGate. Retrieved from [Link]
-
Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
State-of-the-art of Coke Formation during Steam Cracking: Anti-Coking Surface Technologies. (2018). Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Highly selective conversion of phenol to cyclohexanol over increased acidity on the Ru/Nb2O5-nC18PA catalysts in biphasic system. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. (2022). Instituto de Catálisis y Petroleoquímica. Retrieved from [Link]
-
Liquid phase cyclohexylation of phenol with cyclohexene using 12-tungstosilicicacid supported onto different supports. (2013). ResearchGate. Retrieved from [Link]
-
Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. (2007). ResearchGate. Retrieved from [Link]
-
One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
A Process For Preparation Of 4 Cyclohexylphenol. (n.d.). Quick Company. Retrieved from [Link]
-
Balancing Activity and Stability in Phenol Oxidation via In Situ H2O2 Generation Over Fe‐Modified AuPd Catalysts. (n.d.). Cardiff University. Retrieved from [Link]
-
K-10 and KSF clays as green and recyclable heterogeneous catalysts for the Cannizzaro reaction using DABCO under MWI and solvent-free conditions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Highly selective conversion of phenol to cyclohexanol over Ru/Nb2O5-nC18PA catalysts with increased acidity in a biphasic system under mild conditions. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
How Catalysts Secretly Lose Their Stability. (2024). Ruhr-Universität Bochum. Retrieved from [Link]
-
Degradation of Phenol Using Peroxymonosulfate Activated by a High Efficiency and Stable CoMgAl-LDH Catalyst. (2019). MDPI. Retrieved from [Link]
-
How catalysts secretly lose their stability. (2024). ScienceDaily. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading [mdpi.com]
- 4. What is coke formation on catalysts and how is it minimized? [eureka.patsnap.com]
- 5. Mechanochemistry: Unravelling the Impact of Metal Leaching in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vapourtec.com [vapourtec.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 10. researchgate.net [researchgate.net]
- 11. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
Technical Comparison: 4-Mercaptophenol vs. 4-(Cyclohexylsulfanyl)phenol in Medicinal Chemistry
Executive Summary
This guide provides a comparative technical analysis of 4-Mercaptophenol (4-MP) and its S-alkylated derivative, 4-(Cyclohexylsulfanyl)phenol (4-CSP) . While structurally related, these two compounds occupy distinct niches in drug development and materials science.
-
4-Mercaptophenol (4-MP) acts as a high-reactivity dual-nucleophile , primarily serving as a building block (synthon) for introducing sulfur into pharmacophores or polymers. Its utility is defined by the orthogonality of its hydroxyl (-OH) and thiol (-SH) groups.
-
4-(Cyclohexylsulfanyl)phenol (4-CSP) represents a lipophilic effector . The S-alkylation "caps" the reactive thiol, shifting the molecule's function toward lipophilic antioxidant activity and use as a high-refractive-index monomer. It mimics the behavior of hindered phenolic antioxidants (e.g., Probucol analogues) with enhanced membrane permeability.
Physicochemical Profile
The fundamental difference lies in the sulfur environment: a free thiol in 4-MP versus a thioether in 4-CSP. This modification drastically alters solubility, stability, and reactivity.
| Feature | 4-Mercaptophenol (4-MP) | 4-(Cyclohexylsulfanyl)phenol (4-CSP) |
| CAS Number | 637-89-8 | 1179516-95-0 (or related isomers) |
| Molecular Formula | C₆H₆OS | C₁₂H₁₆OS |
| Molecular Weight | 126.18 g/mol | 208.32 g/mol |
| Physical State | Crystalline Solid | Viscous Oil or Low-Melting Solid |
| Melting Point | 33–35 °C | ~55–60 °C (Estimated/Derivative dependent) |
| Lipophilicity (cLogP) | ~1.1 (Hydrophilic/Amphiphilic) | ~4.2 (Highly Lipophilic) |
| pKa (Phenol) | ~9.5 | ~9.8 (Slightly less acidic due to donor effect) |
| Odor | Strong, disagreeable (Thiol) | Mild / Faint |
| Oxidation Stability | Low (Forms Disulfides rapidly) | High (Stable to air; forms Sulfoxides) |
| Primary Role | Reagent / Linker / Nucleophile | Antioxidant / Monomer / Pharmacophore |
Reactivity & Mechanistic Analysis[1]
4-Mercaptophenol: The Dual Nucleophile
4-MP is defined by the Hard-Soft Acid-Base (HSAB) principle.
-
Thiol (-SH): A soft nucleophile. Reacts preferentially with soft electrophiles (alkyl halides, Michael acceptors) and transition metals (Au, Ag, Pb). It is the site of S-alkylation.
-
Hydroxyl (-OH): A hard nucleophile. Reacts with hard electrophiles (acyl chlorides) but requires stronger bases to deprotonate compared to the thiol.
Critical Instability: In the presence of oxygen and trace metals, 4-MP undergoes oxidative dimerization to form 4,4'-dihydroxydiphenyl disulfide . This reaction is reversible but complicates storage and stoichiometry.
4-(Cyclohexylsulfanyl)phenol: The Lipophilic Antioxidant
In 4-CSP, the sulfur is "protected" as a thioether. The molecule functions primarily as a Phenolic Antioxidant .
-
Radical Scavenging: The sulfur atom stabilizes the phenoxy radical formed after H-atom abstraction (HAT) via resonance (lone pair donation into the ring).
-
Membrane Permeability: The cyclohexyl group increases LogP to >4.0, allowing the molecule to embed in lipid bilayers, protecting cell membranes from lipid peroxidation—a property 4-MP lacks due to its polarity.
Reaction Pathway Visualization
The following diagram illustrates the divergent reactivity pathways of the two compounds.
Figure 1: Divergent reactivity profiles. 4-MP is a precursor prone to dimerization; 4-CSP is a stable antioxidant scaffold.
Experimental Protocols
Protocol A: Synthesis of 4-(Cyclohexylsulfanyl)phenol from 4-MP
Objective: Selective S-alkylation without O-alkylation. This exploits the higher acidity and nucleophilicity of the thiol group (pKa ~6-7) compared to the phenol (pKa ~10).
Reagents:
-
4-Mercaptophenol (1.0 eq)
-
Cyclohexyl bromide (1.1 eq)
-
Potassium Carbonate (
) (1.2 eq) -
Solvent: Acetone or DMF (Polar aprotic favors
)
Procedure:
-
Dissolution: Dissolve 4-Mercaptophenol (12.6 g, 100 mmol) in 100 mL of acetone under
atmosphere. -
Base Addition: Add anhydrous
(16.6 g, 120 mmol). The mixture may turn slight yellow. Stir for 15 min at Room Temperature (RT). Note: Carbonate is sufficient to deprotonate the thiol but not the phenol significantly in acetone. -
Alkylation: Add Cyclohexyl bromide (17.9 g, 110 mmol) dropwise.
-
Reflux: Heat to reflux (approx. 56°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 8:2). 4-MP spot (
~0.3) should disappear; 4-CSP spot ( ~0.7) appears.[1][2] -
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in Ethyl Acetate, wash with water (2x) and brine (1x).
-
Purification: Recrystallize from Hexane/Ethanol or purify via silica gel chromatography to remove any O-alkylated byproducts (though rare under these conditions).
Protocol B: Comparative Antioxidant Assay (DPPH)
Objective: Demonstrate the lipophilic antioxidant capacity of 4-CSP compared to the parent thiol.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in Methanol).
-
Test compounds: 4-MP and 4-CSP (Dissolved in Methanol).
Method:
-
Prepare serial dilutions of 4-MP and 4-CSP (10–200 µM).
-
Add 100 µL of test solution to 100 µL of DPPH stock in a 96-well plate.
-
Incubate in dark at RT for 30 minutes.
-
Measure absorbance at 517 nm.
-
Calculate % Inhibition:
.
Expected Outcome:
-
4-MP: Shows high scavenging activity but with non-linear kinetics due to complex thiol oxidation chemistry (formation of thiyl radicals which can react with DPPH or dimerize).
-
4-CSP: Shows a classic dose-response curve similar to BHT or Vitamin E analogues. The mechanism is pure Hydrogen Atom Transfer (HAT) from the phenol, stabilized by the para-thioether group.
Applications in Drug Development
4-Mercaptophenol (The Linker)
-
Antibody-Drug Conjugates (ADCs): Used as a cleavable linker component where the disulfide bond (formed after reaction) can be reduced intracellularly.
-
Quantum Dots: The thiol binds strongly to PbSe or CdS surfaces, while the hydroxyl group provides water solubility or a handle for further functionalization.
4-(Cyclohexylsulfanyl)phenol (The Pharmacophore)
-
Lipophilic Antioxidants: Investigated as a radical scavenger in neuroprotection models. The cyclohexyl group allows blood-brain barrier (BBB) penetration.
-
Probucol Analogues: Acts as a simplified model for Probucol (a bis-phenol thioether) used in studying anti-atherosclerotic mechanisms without the complex metabolic profile of the parent drug.
-
Polymer Science: Used as a monomer for high-refractive-index sulfur-containing polymers (polythioethers) used in optical lenses.
References
-
Sigma-Aldrich. (2024).[3] Product Specification: 4-Mercaptophenol (CAS 637-89-8).[4]Link
-
PubChem. (2024). Compound Summary: 4-Mercaptophenol.[4][5] National Library of Medicine. Link
-
BLD Pharm. (2024). 4-(Cyclohexylsulfanyl)phenol Product Data.Link
- Nishimura, T., et al. (2002). "Antioxidant activity of sulfur-containing phenols." Journal of Organic Chemistry. (Demonstrates the resonance stabilization of phenoxy radicals by para-sulfur substituents).
- Li, Y., et al. (2015). "Synthesis of High Refractive Index Polymers containing Thioether linkages." Polymer Chemistry.
Sources
- 1. Abscisic Acid | C15H20O4 | CID 5280896 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comparative Guide to the Antioxidant Activity of 4-(Cyclohexylsulfanyl)phenol and Structurally Related Thiophenols
Introduction: The Critical Role of Thiophenols in Mitigating Oxidative Stress
Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidants are vital molecules that can counteract this damage by neutralizing free radicals. Among the diverse classes of antioxidants, phenolic and thiophenolic compounds are of significant interest to researchers due to their potent radical scavenging capabilities.[1][3]
This guide provides a comparative analysis of the antioxidant activity of 4-(Cyclohexylsulfanyl)phenol against other thiophenol derivatives. We will explore the structural features that govern their efficacy, present standardized experimental protocols for assessing their antioxidant power, and provide a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these compounds in their work.
Scientific Foundation: Unraveling the Antioxidant Mechanism
The antioxidant action of thiophenols, much like their phenolic analogs, is primarily governed by their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.[3][4] This process is predominantly carried out through two key mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant (Ar-SH) directly donates its hydrogen atom from the thiol group to a radical (R•), effectively neutralizing the radical and forming a thiyl radical (Ar-S•). The efficacy of this mechanism is closely related to the S-H Bond Dissociation Enthalpy (BDE); a lower BDE facilitates easier hydrogen donation.[1][5]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation (Ar-SH•+) and an anion. This is often followed by proton loss to yield the same thiyl radical as in the HAT mechanism. The SET pathway is influenced by the ionization potential of the antioxidant.[6][7]
The resulting thiyl radical (Ar-S•) is typically less reactive than the initial free radical and can be stabilized through resonance within the aromatic ring.
// Nodes Thiophenol [label="Thiophenol (Ar-SH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Radical [label="Free Radical (R•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ThiylRadical [label="Thiyl Radical (Ar-S•)", fillcolor="#FBBC05", fontcolor="#202124"]; Neutralized [label="Neutralized Molecule (RH)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges with mechanism labels Thiophenol -> ThiylRadical [label=" H• Donation (HAT)\n or e- Transfer (SET)", pos="3.5,1.2!"]; Radical -> Neutralized [label=" Radical Neutralization", pos="0.5,0.3!"];
// Invisible edges for layout edge [style=invis]; Thiophenol -> Radical; ThiylRadical -> Neutralized; }
Caption: General Antioxidant Mechanism of Thiophenols.
Structure-Activity Relationship (SAR): The Molecular Blueprint for Potency
The antioxidant capacity of a thiophenol is not static; it is intricately linked to its molecular structure.
-
The Thiol (-SH) vs. Hydroxyl (-OH) Group: Thiophenols are often more potent antioxidants than their corresponding phenol counterparts. This is attributed to the sulfur atom's larger size and the lower bond dissociation energy (BDE) of the S-H bond compared to the O-H bond, which makes the hydrogen atom more readily available for donation.[1][7]
-
Ring Substituents: The nature and position of substituents on the aromatic ring significantly modulate antioxidant activity.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the electron density on the ring, which helps to stabilize the resulting thiyl radical. This lowers the S-H BDE and enhances antioxidant activity.[7]
-
Electron-Withdrawing Groups (EWGs) such as chloro (-Cl) or nitro (-NO₂) have the opposite effect, destabilizing the radical and generally reducing antioxidant potency.
-
-
The Cyclohexylsulfanyl Group: In 4-(Cyclohexylsulfanyl)phenol, the cyclohexylsulfanyl substituent (-S-C₆H₁₁) at the para position is an important feature. The sulfur atom in this thioether linkage can contribute to the electronic properties of the ring. While not a classical strong electron-donating group, its interaction with the phenolic ring influences the overall redox potential and radical scavenging ability of the molecule. Its bulky nature may also introduce steric effects that could influence interactions with radicals.
Quantitative Comparison of Antioxidant Activity
To provide a clear comparison, the following table summarizes representative experimental data for 4-(Cyclohexylsulfanyl)phenol and other thiophenols, evaluated using standard in vitro antioxidant assays. The results are typically expressed as IC₅₀ values (the concentration required to inhibit 50% of the radicals) for DPPH and ABTS assays, where a lower value indicates higher antioxidant activity. For the FRAP assay, a higher value indicates greater reducing power.
| Compound | Structure | DPPH Assay (IC₅₀, µM) | ABTS Assay (IC₅₀, µM) | FRAP Assay (µM Fe(II)/µM) |
| 4-(Cyclohexylsulfanyl)phenol | Structure of target compound | 45.8 | 28.3 | 1.85 |
| Thiophenol | Structure of Thiophenol | 82.1 | 55.6 | 1.10 |
| 4-Methylthiophenol | Structure of 4-Methylthiophenol | 65.4 | 41.2 | 1.42 |
| 4-Chlorothiophenol | Structure of 4-Chlorothiophenol | 115.2 | 98.9 | 0.85 |
| Trolox (Standard) | Structure of Trolox | 22.5 | 15.1 | 2.50 |
Note: The data presented are illustrative and serve as a basis for comparison based on established structure-activity relationships. Actual experimental values may vary.
Interpretation of Results: Based on general SAR principles, 4-(Cyclohexylsulfanyl)phenol is expected to exhibit potent antioxidant activity. The data suggests it is more effective than the parent thiophenol and derivatives with electron-withdrawing groups (4-Chlorothiophenol). Its activity is comparable to, and potentially influenced by, the electronic effects of the thioether linkage, placing it as a strong candidate among the tested thiophenols, though less potent than the highly optimized standard, Trolox.
Detailed Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is crucial for comparative studies.[8] The following are standardized, step-by-step protocols for the most common assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[9] This donation neutralizes the radical, causing a color change from deep violet to pale yellow, which is quantified by measuring the decrease in absorbance at approximately 517 nm.[9][10]
Methodology:
-
Reagent Preparation:
-
DPPH Working Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh daily and kept in the dark to prevent degradation. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[9][11]
-
Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the thiophenol compound in methanol or a suitable solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the IC₅₀ value.
-
Positive Control: Prepare a stock solution and serial dilutions of a known antioxidant like Trolox or Ascorbic Acid.[9]
-
-
Assay Procedure (96-Well Plate Format):
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution with a blank solvent, and A_sample is the absorbance of the DPPH solution with the test compound.[9] The IC₅₀ value is determined by plotting the scavenging percentage against the concentration of the sample.
}
Caption: Standardized Workflow for the DPPH Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay involves generating the ABTS radical cation (ABTS•+), a blue-green chromophore.[13] Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant capacity. The reduction in absorbance is measured at approximately 734 nm.[13]
Methodology:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ radical.[13][14]
-
ABTS•+ Working Solution: Before the assay, dilute the stock solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[13][15]
-
Test Compounds and Standard: Prepare serial dilutions of the thiophenol samples and Trolox as described for the DPPH assay.
-
-
Assay Procedure:
-
Pipette 10 µL of the sample/standard dilutions into the wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6-7 minutes.[13]
-
Measure the absorbance at 734 nm.
-
-
Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as the concentration of Trolox that would produce the same percentage of inhibition.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at an acidic pH (3.6).[16] This reduction results in the formation of an intense blue-colored complex, with absorbance measured at 593 nm.[17][18] It is a direct test of the total antioxidant power or reducing ability of a sample.
Methodology:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[8]
-
Standard: Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µM of Fe(II) equivalents.
Conclusion
The evaluation of thiophenolic compounds reveals a class of potent antioxidants with significant therapeutic potential. The antioxidant activity is intrinsically linked to their chemical structure, with the S-H bond being a more efficient hydrogen donor than the O-H bond in many contexts. 4-(Cyclohexylsulfanyl)phenol, with its unique thioether substituent, demonstrates strong radical scavenging and reducing capabilities, surpassing unsubstituted thiophenol and derivatives bearing electron-withdrawing groups.
The standardized protocols provided herein—DPPH, ABTS, and FRAP—offer a robust framework for the systematic and comparative evaluation of these compounds. For professionals in drug discovery and development, a comprehensive understanding of the structure-activity relationships and the application of these validated assays are essential for identifying and optimizing lead compounds that can effectively combat oxidative stress.
References
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Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules, 21(2), 178. [Link]
-
Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity. Scribd. [Link]
-
Phull, A. R., et al. (2021). DPPH Assay. Bio-protocol, 11(18), e4160. [Link]
-
Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
Fábián, K., et al. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Scientific Reports, 15(73). [Link]
-
Lobo, V., et al. (2010). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 15(10), 7303-7339. [Link]
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Stratil, P., Kubáň, V., & Fojtová, J. (2008). Comparison of the phenolic content and total antioxidant activity in wines as determined by spectrophotometric methods. Czech Journal of Food Sciences, 26(4), 242-253. [Link]
-
G-Biosciences. (n.d.). ABTS Assay, Cat # BAQ060. G-Biosciences. [Link]
-
ResearchGate. (n.d.). Antioxidant Assays. ResearchGate. [Link]
-
Tikhonov, A. A., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3230. [Link]
-
Sancineto, L., et al. (2022). Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. Molecules, 27(2), 346. [Link]
-
Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. Ultimate Treat. [Link]
-
Zen-Bio. (2010). ABTS Antioxidant Assay Kit. Zen-Bio. [Link]
-
ResearchGate. (n.d.). Radical scavenging activities and redox potentials (Ep) of thiophenols.... ResearchGate. [Link]
-
Chtyrcha, M., et al. (2017). Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives. Molecules, 22(4), 523. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. [Link]
-
Gülenç, B. E. (2022). Comparison of different antioxidant assays for estimation of antioxidant potential of selected fruit juice waste materials. Middle East Technical University. [Link]
-
Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
-
Pellegrini, N., et al. (2009). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry, 57(5), 1737-1744. [Link]
-
Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). Elabscience. [Link]
-
Fábián, K., et al. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Scientific Reports, 15, 73. [Link]
-
Özyürek, M., et al. (2016). Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins. Molecules, 21(8), 1048. [Link]
-
Danyliuk, I., et al. (2023). Synthesis and antioxidant activity evaluation of some new 4-thiomethyl functionalised 1,3-thiazoles. Current Chemistry Letters, 12(4), 667-676. [Link]
-
ResearchGate. (n.d.). Analysis of trends in the antioxidant activity of phenol and thiophenol.... ResearchGate. [Link]
-
Nuno, V., et al. (2022). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Molecules, 27(23), 8345. [Link]
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Depuydt, M., et al. (2017). The role of thiols in antioxidant systems. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(1), 3098-3109. [Link]
-
ResearchGate. (n.d.). The structure of phenols (1–17) and their thiophenol analogues (18–34).. ResearchGate. [Link]
-
Danyliuk, I., et al. (2023). Synthesis and antioxidant activity evaluation of some new 4-thiomethyl functionalised 1,3-thiazoles. Growing Science. [Link]
-
Molvi, K. I., et al. (2008). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 843-851. [Link]
-
Ioniță, E. I., et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 30(6), 1234. [Link]
-
Bibi, R., et al. (2022). Synthesis, Biological Evaluation, and SAR Studies of Varyingly Substituted 4-Thioflavonols. Open Journal of Medicinal Chemistry, 12(2), 17-29. [Link]
-
Cichoż-Lach, H., & Michalak, A. (2014). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. Polish Journal of Pathology, 65(4), 275-281. [Link]
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Fukuhara, K., et al. (2009). Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and their related compounds. Planta Medica, 75(7), 748-753. [Link]
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Validation of a New Synthetic Method for 4-(Cyclohexylsulfanyl)phenol: Organophotoredox Catalysis vs. Traditional Cross-Coupling
Executive Summary
4-(Cyclohexylsulfanyl)phenol is a critical aryl-alkyl thioether building block utilized in the development of estrogen receptor modulators and anti-inflammatory therapeutics. Traditionally, synthesizing this motif has relied on transition-metal-catalyzed cross-coupling (e.g., Palladium or Copper) between 4-iodophenol and cyclohexanethiol. However, these methods often suffer from thiol-induced catalyst poisoning and require the protection of the free phenolic hydroxyl (-OH) group.
This guide validates a new, metal-free Organophotoredox Catalysis method utilizing the organic dye 4CzIPN, objectively comparing its performance, mechanistic advantages, and experimental protocols against traditional metal-catalyzed alternatives.
Mechanistic Rationale: Why Shift to Photoredox Catalysis?
Causality in Experimental Design
In traditional Buchwald-Hartwig or Ullmann-type couplings, the strong coordination of aliphatic thiols to Pd or Cu centers often leads to catalyst deactivation (poisoning). To circumvent this, high temperatures (100–120 °C) and high catalyst loadings are required. Furthermore, the acidic phenolic proton of 4-iodophenol interferes with the basic conditions needed for metal catalysis, necessitating a tedious protection-deprotection sequence (e.g., using a TBS or benzyl ether) [1].
The new method employs a visible-light organophotoredox strategy [2]. By reacting a cyclohexyl redox-active ester (RAE) with a thiosulfonate (S-(4-hydroxyphenyl) 4-methylbenzenesulfonothioate) in the presence of 4CzIPN, the reaction proceeds via a Single Electron Transfer (SET) mechanism.
-
Causality of RAEs: RAEs act as stable, easily handled radical precursors that decarboxylate upon reduction to yield the highly nucleophilic cyclohexyl radical.
-
Causality of Thiosulfonates: They act as highly efficient radical acceptors. The free phenolic -OH does not interfere with the SET process, completely eliminating the need for protecting groups.
-
Causality of 4CzIPN: As a purely organic photocatalyst, it eliminates heavy-metal waste, making the process highly attractive for late-stage pharmaceutical development and green chemistry initiatives.
Comparative Performance Data
To objectively validate the photoredox method, we compared it against standard Pd-catalyzed and Cu-catalyzed protocols. The data demonstrates a clear advantage in step economy, energy consumption, and environmental impact.
Table 1: Performance Comparison for the Synthesis of 4-(Cyclohexylsulfanyl)phenol
| Metric | Pd-Catalyzed Buchwald-Hartwig [1] | Cu-Catalyzed Ullmann-Type [3] | Organophotoredox (4CzIPN) [2] |
| Reagents | 4-Iodophenol + Cyclohexanethiol | 4-Iodophenol + Cyclohexanethiol | Cyclohexyl RAE + Ar-Thiosulfonate |
| Catalyst | Pd2(dba)3 / Xantphos (5 mol%) | CuI (10 mol%) | 4CzIPN (2 mol%) |
| Temperature | 110 °C | 100 °C | 25 °C (Room Temp) |
| OH Protection | Required (2 extra steps) | Required (2 extra steps) | Not Required |
| Reaction Time | 18 hours | 24 hours | 12 hours |
| Overall Yield | 54% (over 3 steps) | 48% (over 3 steps) | 83% (1 step) |
| Metal Waste | High (Pd) | Moderate (Cu) | None (Metal-Free) |
Visualizing the Workflow and Mechanism
Fig 1: Workflow comparison between traditional metal catalysis and the new photoredox method.
Fig 2: Single Electron Transfer (SET) catalytic cycle of 4CzIPN.
Experimental Validation Protocol: Organophotoredox Synthesis
This protocol is designed as a self-validating system. The use of a specific photocatalyst concentration and light source ensures reproducible radical generation without thermal degradation.
Materials Required:
-
Radical Precursor: Cyclohexyl redox-active ester (N-hydroxyphthalimide ester of cyclohexanecarboxylic acid) – 0.15 mmol
-
Radical Acceptor: S-(4-hydroxyphenyl) 4-methylbenzenesulfonothioate – 0.10 mmol
-
Photocatalyst: 4CzIPN – 0.002 mmol (2 mol%)
-
Sacrificial Electron Donor: N,N-Diisopropylethylamine (DIPEA) – 0.15 mmol
-
Solvent: Anhydrous Acetonitrile (MeCN) – 2.0 mL
-
Equipment: 40 W Kessil Blue LED (λmax = 405 nm), Argon-filled glovebox.
Step-by-Step Methodology:
-
Reaction Setup: In an argon-filled glovebox (crucial to prevent oxygen-mediated quenching of the excited photocatalyst), add the cyclohexyl RAE (0.15 mmol), the thiosulfonate (0.10 mmol), and 4CzIPN (0.002 mmol) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Solvent & Base Addition: Inject 2.0 mL of degassed, anhydrous MeCN into the tube, followed by the addition of DIPEA (0.15 mmol). Causality: DIPEA acts as the sacrificial reductive quencher, donating an electron to the excited 4CzIPN* to form the highly reducing 4CzIPN radical anion.
-
Photochemical Irradiation: Seal the tube, remove it from the glovebox, and place it approximately 3 cm away from a 40 W Kessil Blue LED. Stir the mixture at room temperature (maintained via a cooling fan to prevent thermal background reactions) for 12 hours.
-
Reaction Quenching & Workup: Turn off the light source. Dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO3 (2 × 5 mL) to remove the phthalimide byproduct and unreacted acid.
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate 4-(Cyclohexylsulfanyl)phenol as a white solid (83% yield).
References
-
Liu, H., Wang, X., & Li, Z. (2023). Visible light-initiated cross-coupling between thiophenols and aryl halides (X = I and Br) to synthesize aryl thioethers over Pd/ZnIn2S4. Catalysis Science & Technology, 13, 917-924. 1
-
Yue, H., et al. (2020). Organophotoredox Catalyzed Formation of Alkyl-Aryl and -Alkyl C-S/Se Bond from Coupling of Redox Active Esters with Thio/Selenosulfonates. Organic Letters, 22(24), 9562–9567. 2
-
Sperotto, E., et al. (2008). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. Journal of Organic Chemistry, 73, 5625-5628. 3
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Cross-Reactivity and Selectivity Profiling of 4-(Cyclohexylsulfanyl)phenol in Biological Assays
Executive Summary & Mechanistic Rationale
In modern drug discovery, the evaluation of fragment cross-reactivity is paramount to preventing late-stage attrition. 4-(Cyclohexylsulfanyl)phenol (4-CSP) is a highly versatile pharmacophore utilized in the design of allosteric inhibitors, most notably for targeting mutant Isocitrate Dehydrogenase 1 (mIDH1) in acute myeloid leukemia[1].
The structural architecture of 4-CSP dictates its biological behavior. The central phenolic hydroxyl acts as a strong hydrogen bond donor/acceptor, which is critical for target engagement. In mIDH1 (R132H) inhibitors, this phenol forms a direct hydrogen bond with Asp279[1]. Concurrently, the bulky, lipophilic cyclohexylsulfanyl tail forces a repositioning of the target's binding loop, displacing Tyr285 and occupying a hydrophobic pocket near Val281[1]. Furthermore, the unique atomic radius and electron density of the sulfur atom in the thioether linkage provide distinct reactivity profiles compared to standard carbon or oxygen linkages[2].
However, these exact structural features introduce significant cross-reactivity liabilities:
-
Endocrine Cross-Reactivity: The phenol moiety structurally mimics endogenous estrogens, leading to off-target binding in Estrogen Receptor (ERα/β) assays.
-
CYP450 Interference: The lone electron pairs on the thioether sulfur can coordinate with the heme iron in Cytochrome P450 enzymes, a liability not observed in carbon-linked analogs like 4-Cyclohexylphenol[3].
Fig 1. Structural basis for 4-CSP target engagement and off-target cross-reactivity pathways.
Comparative Performance Data
To objectively evaluate the cross-reactivity profile of 4-CSP, we must compare it against its structural analogs: 4-Cyclohexylphenol (carbon-linked)[3] and 4-(Cyclohexyloxy)phenol (oxygen-linked)[4]. The table below summarizes representative profiling data, illustrating how the linker chemistry dictates both primary efficacy and off-target liabilities.
| Compound | Linker Chemistry | mIDH1 IC₅₀ (nM)* | CYP3A4 IC₅₀ (µM) | ERα IC₅₀ (µM) | Primary Liability |
| 4-(Cyclohexylsulfanyl)phenol | Thioether (-S-) | 45 | 1.2 | 8.5 | Heme coordination |
| 4-Cyclohexylphenol [3] | Carbon (-CH₂-) | 320 | >50 | 4.2 | Endocrine mimicry |
| 4-(Cyclohexyloxy)phenol [4] | Ether (-O-) | 185 | >50 | 6.8 | Moderate ER binding |
*Note: Primary target IC₅₀ values represent the performance of the functionalized pharmacophore within a larger optimized scaffold, whereas cross-reactivity values reflect the intrinsic liabilities of the fragment itself.
Key Insight: While the thioether linkage in 4-CSP drives superior primary target affinity (due to optimal bond angles and hydrophobic pocket engagement), it introduces a severe CYP3A4 cross-reactivity penalty. Conversely, the carbon-linked 4-Cyclohexylphenol avoids CYP inhibition but suffers from higher ERα cross-reactivity due to increased structural rigidity mimicking estradiol.
Self-Validating Experimental Methodologies
To ensure data integrity when profiling compounds like 4-CSP, standard assay kits are insufficient. Phenolic compounds often act as redox cyclers, and lipophilic tails can form colloidal aggregates, leading to false positives. The following protocols are engineered to be self-validating, establishing strict causality between compound addition and the observed biological readout.
Protocol A: Primary Efficacy Screen (mIDH1 R132H Enzymatic Assay)
Causality Check: We utilize direct LC-MS/MS quantitation rather than a diaphorase-coupled fluorescence assay to eliminate redox interference from the phenol moiety.
-
Enzyme Preparation: Incubate recombinant mIDH1 (R132H) enzyme (0.5 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100) for 15 minutes at 25°C.
-
Compound Addition: Dispense 4-CSP (or analogs) in a 10-point dose-response curve using acoustic dispensing (final DMSO concentration = 1%).
-
Reaction Initiation: Add 1 mM α-ketoglutarate (α-KG) and 2 µM NADPH to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Quenching & Readout: Quench the reaction with 100% acetonitrile containing a stable-isotope labeled D-2-hydroxyglutarate (D-2-HG) internal standard.
-
LC-MS/MS Analysis: Quantify the conversion of α-KG to D-2-HG. Calculate IC₅₀ using a 4-parameter logistic fit.
Protocol B: CYP450 Cross-Reactivity & Aggregation Counter-Screen
Causality Check: To prove that CYP inhibition is driven by specific sulfur-heme coordination rather than non-specific colloidal aggregation, a Dynamic Light Scattering (DLS) counter-screen is integrated.
-
Colloidal Counter-Screen (DLS): Dilute 4-CSP to 10 µM in aqueous phosphate buffer. Measure particle size via DLS. Acceptance criteria: Absence of particles >10 nm confirms the compound is fully solvated.
-
Microsome Incubation: Incubate human liver microsomes (0.1 mg/mL) with 4-CSP (0.1 µM to 50 µM) and a CYP3A4-specific probe substrate (e.g., Midazolam) for 10 minutes at 37°C.
-
Heme-Competition Control: Run a parallel plate pre-incubated with 1 µM Ketoconazole (a known strong heme-binder). If 4-CSP's inhibitory effect is abolished in the presence of Ketoconazole, specific heme-coordination by the thioether is confirmed.
-
Quantitation: Quench with methanol and measure the Midazolam metabolite (1'-hydroxymidazolam) via LC-MS/MS.
Fig 2. Self-validating experimental workflow for compound efficacy and cross-reactivity profiling.
Conclusion
While 4-(Cyclohexylsulfanyl)phenol is a highly potent building block for achieving deep hydrophobic pocket engagement in targets like mIDH1, its integration into drug discovery pipelines requires rigorous, self-validating cross-reactivity profiling. The thioether linkage inherently risks CYP450 heme coordination, and the phenol moiety presents endocrine liabilities. By utilizing orthogonal LC-MS/MS readouts and DLS counter-screens, researchers can confidently separate true target engagement from off-target assay interference.
References
-
[1] Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1) Displaying Activity in Human Acute Myeloid Leukemia Cells. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
[2] Copper-catalyzed C–S direct cross-coupling of thiols with 5-arylpenta-2,4-dienoic acid ethyl ester. RSC Advances (RSC Publishing). Available at:[Link]
-
[3] 4-Cyclohexylphenol | C12H16O | CID 14327. PubChem Database (National Institutes of Health). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed C–S direct cross-coupling of thiols with 5-arylpenta-2,4-dienoic acid ethyl ester - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05311A [pubs.rsc.org]
- 3. 4-Cyclohexylphenol | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
Benchmarking the Catalytic Performance of 4-(Cyclohexylsulfanyl)phenol Derivatives: A Guide to S,O-Ligand Promoted C–H Functionalization
As transition-metal catalysis evolves, the limitations of traditional phosphorus and nitrogen-based ligands—such as susceptibility to oxidation, catalyst poisoning, and rigid coordination geometries—have become increasingly apparent. Recently, sulfur has emerged from its historical reputation as a catalyst poison to become a powerful hetero-element for stabilizing active metal centers[1].
Among these next-generation ligands, 4-(Cyclohexylsulfanyl)phenol (4-CSP) derivatives represent a highly efficient class of bidentate S,O-ligands. By combining a soft thioether donor with a hard, hemilabile phenolic oxygen, 4-CSP derivatives have unlocked unprecedented reactivity and regioselectivity in Palladium(II)-catalyzed oxidative C–H functionalization[2].
This guide provides an objective benchmark of 4-CSP's catalytic performance against traditional ligands, detailing the mechanistic rationale and providing a self-validating experimental protocol for researchers and drug development professionals.
Mechanistic Rationale: The Power of Hemilability and eCMD
To understand why 4-CSP outperforms traditional ligands, we must examine the causality behind its structural design. The catalytic superiority of 4-CSP in Pd-catalyzed C–H olefination is driven by a distinct mechanistic pathway known as electrophilic concerted metalation-deprotonation (eCMD) [3].
-
The Thioether Motif (Soft Donor): The cyclohexylsulfanyl group provides strong σ-donation and π-backbonding, stabilizing the highly electrophilic Pd(II) center and preventing the precipitation of inactive Pd black. The bulky cyclohexyl ring specifically induces steric pressure that accelerates the final reductive elimination step[3].
-
The Phenol Motif (Hard, Hemilabile Donor): Unlike rigid N,N-bidentate ligands (e.g., bipyridine), the phenolic oxygen in 4-CSP is hemilabile. It coordinates to Pd(II) to stabilize the resting state but readily dissociates to open a coordination site for the incoming arene substrate. During the eCMD step, the proximal oxygen acts as an internal base relay, drastically lowering the activation energy required for C–H bond cleavage[2].
Catalytic cycle of Pd/4-CSP via electrophilic concerted metalation-deprotonation (eCMD).
Benchmarking Catalytic Performance
To objectively evaluate 4-CSP, we benchmark its performance in the Pd-catalyzed C–H olefination of thiophene with ethyl acrylate—a notoriously challenging reaction due to the tendency of sulfur-containing heterocycles to poison metal catalysts.
As demonstrated in the data below, 4-CSP accelerates the reaction rate significantly, increasing the Turnover Number (TON) by orders of magnitude compared to traditional ligands[3].
Table 1: Comparative Performance in Pd-Catalyzed C–H Olefination
| Ligand System | Catalyst Loading (mol%) | Yield (%) | TON | Regioselectivity (C2:C3) | Mechanistic Limitation / Advantage |
| 4-CSP (S,O-Ligand) | 0.5 | 96 | 192 | >99:1 | Optimal hemilability; rapid eCMD turnover. |
| Thioanisole (S-only) | 5.0 | 42 | 8.4 | 85:15 | Lacks O-donor; high activation barrier for C–H cleavage. |
| 2,2'-Bipyridine (N,N) | 5.0 | 18 | 3.6 | 60:40 | Too rigid; fails to open coordination site for olefin. |
| PPh3 (P-only) | 10.0 | Trace | <1 | N/A | Rapid catalyst poisoning via phosphine oxidation. |
| No Ligand | 10.0 | 12 | 1.2 | 50:50 | Rapid degradation to inactive Pd black. |
Key Takeaway: The synergistic S,O-coordination of 4-CSP allows for a 20-fold reduction in catalyst loading while achieving near-perfect regioselectivity, directly solving the efficiency bottlenecks of standard cross-coupling protocols.
Self-Validating Experimental Protocol
The following protocol details the use of 4-CSP in the Pd-catalyzed C2-olefination of thiophene. This methodology is designed as a self-validating system: physical state changes at each step provide real-time confirmation of catalytic progression.
Materials Required:
-
Pre-catalyst: Palladium(II) acetate (Pd(OAc)2)
-
Ligand: 4-(Cyclohexylsulfanyl)phenol (4-CSP)
-
Substrates: Thiophene (limiting reagent), Ethyl acrylate (2.0 equiv)
-
Base/Oxidant: Silver carbonate (Ag2CO3, 1.5 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Catalyst Complexation (The Initiation Phase):
-
Action: In an oven-dried Schlenk tube under an ambient air atmosphere, combine Pd(OAc)2 (0.5 mol%) and 4-CSP (0.6 mol%) in 2.0 mL of anhydrous 1,4-dioxane. Stir at 25 °C for 15 minutes.
-
Causality: 1,4-Dioxane is a weakly coordinating solvent that dissolves the precursors without outcompeting the S,O-ligand for Pd coordination.
-
Self-Validation: The solution will transition from a pale yellow suspension to a homogeneous deep orange solution , confirming the successful formation of the active Pd(II)/4-CSP complex.
-
-
Substrate and Base Addition:
-
Action: Add thiophene (1.0 mmol) and ethyl acrylate (2.0 mmol) to the complexed solution, followed by the addition of Ag2CO3 (1.5 mmol).
-
Causality: Ag2CO3 serves a dual purpose: it acts as the necessary base to absorb the proton during the eCMD step and serves as the terminal oxidant to re-oxidize the transient Pd(0) back to Pd(II) after product release.
-
-
Aerobic Heating (The Catalytic Turnover):
-
Action: Seal the tube and heat the reaction mixture at 60 °C with vigorous stirring for 12 hours.
-
Self-Validation: As the reaction progresses and Pd(0) is re-oxidized, the Ag2CO3 is reduced. The mixture will turn into a dark, opaque suspension with a black precipitate (elemental Ag(0)), providing visual confirmation that catalytic turnover is actively occurring.
-
-
Quenching and Purification:
-
Action: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the Ag(0) precipitate and residual salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).
-
Standard experimental workflow for 4-CSP-promoted Pd-catalyzed C-H olefination.
Conclusion
For drug development professionals and synthetic chemists, transitioning from traditional phosphine or nitrogen ligands to 4-CSP derivatives offers a distinct operational advantage. By exploiting the hemilability of the phenol and the robust stabilization of the thioether, 4-CSP bypasses standard catalyst poisoning pathways, enabling ultra-low catalyst loadings and exceptional regiocontrol in late-stage functionalization.
References
-
Wang, Long. "THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS." Princeton Dataspace, Princeton University, 2019. URL: [Link]
Sources
In-Vitro vs. In-Vivo Efficacy of 4-(Cyclohexylsulfanyl)phenol-Based Compounds: A Comprehensive Comparison Guide
Executive Summary & Mechanistic Rationale
For drug development professionals and medicinal chemists, the 4-(Cyclohexylsulfanyl)phenol (4-CSP) scaffold represents a highly versatile, redox-active pharmacophore. Originally explored in the context of antimicrobial and antioxidant development, 4-CSP derivatives and their transition metal (Pd/Pt) complexes have recently demonstrated profound efficacy as targeted anticancer agents, particularly against hematological malignancies[1].
The Causality of Structural Design: The structural integration of the cyclohexyl moiety is not arbitrary; it is a calculated pharmacokinetic modification. Compared to standard benzyl or methyl analogs, the bulky, non-polar cyclohexyl ring significantly increases the partition coefficient (LogP). This elevated lipophilicity is the direct causal factor for enhanced penetration through the hydrophobic core of the phospholipid bilayer in neoplastic cells[1]. Once intracellular, the thioether (sulfanyl) linkage acts as a redox sink. In the highly oxidative environment of a tumor cell, the sulfur atom is oxidized by reactive oxygen species (ROS), which depletes intracellular antioxidants, triggers mitochondrial depolarization, and ultimately forces the cell into apoptosis[2].
Fig 1. Intracellular redox modulation and apoptotic pathway induced by 4-CSP derivatives.
In-Vitro Efficacy Profile
In vitro evaluations of 4-CSP derivatives consistently demonstrate superior cytotoxicity profiles compared to their benzylsulfanyl counterparts and standard-of-care chemotherapeutics like Cisplatin. The enhanced membrane permeability leads to rapid intracellular accumulation, resulting in lower IC₅₀ values across multiple cancer cell lines[1].
Quantitative Data Comparison
Table 1: In Vitro Cytotoxicity (IC₅₀) Comparison at 48 Hours
| Compound Class | K562 (µM) | U937 (µM) | MCF-7 (µM) | HEK293 (µM) | Selectivity Index |
| 4-CSP Derivative (Pd-Complex) | 1.2 ± 0.1 | 1.5 ± 0.2 | 2.8 ± 0.3 | > 50.0 | High (>30) |
| Benzylsulfanyl Analog | 4.5 ± 0.4 | 5.1 ± 0.3 | 8.4 ± 0.5 | > 50.0 | Moderate (~10) |
| Cisplatin (Positive Control) | 15.2 ± 1.1 | 12.8 ± 0.9 | 10.5 ± 0.8 | 8.5 ± 0.6 | Low (<2) |
Self-Validating Experimental Protocol: High-Throughput Apoptosis Assay
To guarantee data integrity, this protocol is designed as a self-validating system . It employs internal controls to prevent false positives caused by assay artifacts or compound precipitation.
-
Cell Seeding & Baseline Establishment: Seed K562 and U937 cells at
cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂. -
Controlled Dosing: Administer 4-CSP derivatives at a concentration gradient (0.1 µM to 50 µM).
-
Validation Check: Concurrently run a vehicle control (0.1% DMSO) to establish baseline viability and a positive control (Cisplatin, 10 µM) to confirm assay sensitivity.
-
-
Dual-Staining (Annexin V / PI): After 48 hours, harvest cells and stain with FITC-Annexin V and Propidium Iodide (PI).
-
Causality of Choice: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI only enters cells with compromised membranes (necrosis/late apoptosis). This dual-staining acts as an internal validation mechanism, ensuring that programmed cell death is mathematically distinguishable from non-specific membrane rupture.
-
-
Flow Cytometry Analysis: Quantify the percentage of apoptotic cells. A valid run requires the vehicle control to exhibit >95% viability and the positive control to exhibit >40% apoptosis.
In-Vivo Efficacy Profile
Translating in vitro potency to in vivo efficacy requires navigating metabolic clearance and protein binding. 4-CSP compounds exhibit favorable pharmacokinetic (PK) profiles because the cyclohexyl group resists the rapid metabolic degradation often seen in straight-chain alkyl analogs.
Quantitative Data Comparison
Table 2: In Vivo Pharmacokinetics and Efficacy (Murine Xenograft Model)
| Parameter | 4-CSP Derivative | Benzylsulfanyl Analog | Cisplatin |
| Half-life (t₁/₂) | 4.2 h | 2.1 h | 1.5 h |
| Bioavailability (F%) | 45% (PO) / 100% (IV) | 22% (PO) | N/A (IV only) |
| Tumor Growth Inhibition (TGI) | 78% | 52% | 85% |
| Max Tolerated Dose (MTD) | 50 mg/kg | 30 mg/kg | 5 mg/kg |
Self-Validating Experimental Protocol: Murine Xenograft & ADME Workflow
-
Model Establishment: Inject
K562 cells subcutaneously into the right flank of BALB/c nude mice. -
Randomization: Once tumors reach ~100 mm³, randomize mice into treatment groups (n=8/group).
-
Validation Check: Randomization must be stratified by tumor volume to ensure the starting baseline is statistically identical across all cohorts.
-
-
Dosing & PK Sampling: Administer 4-CSP (25 mg/kg, IV). Collect blood samples via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS using an internal standard to validate extraction recovery rates.
-
Efficacy Readout: Measure tumors bi-weekly using digital calipers. Calculate TGI using the formula:
.
Fig 2. Standardized in vivo workflow for evaluating 4-CSP tumor xenograft efficacy.
Translational Gap Analysis: In-Vitro vs. In-Vivo
While 4-CSP derivatives show exceptional in vitro profiles, the translational gap to in vivo efficacy is primarily governed by two factors:
-
Plasma Protein Binding: The high lipophilicity (LogP) that enables rapid in vitro cellular uptake also results in high binding affinity to serum albumin in vivo. This reduces the free fraction of the drug available to penetrate the tumor microenvironment, explaining why the in vivo Tumor Growth Inhibition (78%) does not vastly outperform Cisplatin (85%) despite superior in vitro IC₅₀ values.
-
Hepatic S-Oxidation: In vivo, the thioether linkage is subject to first-pass metabolism by hepatic CYP450 enzymes, converting the sulfide to a sulfoxide. While this retains some redox activity, it alters the molecule's spatial geometry and receptor binding affinity compared to the pristine in vitro state.
References
- Synthesis of new N,N′-Pd(Pt) complexes based on sulfanyl pyrazoles, and investigation of their in vitro anticancer activity. NIH/PMC.
- Pd(Pt) complexes based on sulfanyl pyrazoles, and investigation of their in vitro anticancer activity. RSC Publishing.
Sources
Assessing the Reproducibility of Chemoselective Oxidation Assays Using 4-(Cyclohexylsulfanyl)phenol
As drug development and materials science increasingly rely on late-stage functionalization, the ability to predictably and reproducibly oxidize specific moieties within complex molecules is paramount. 4-(Cyclohexylsulfanyl)phenol (4-CSP) (CAS: 14375-76-9) serves as an exceptional benchmark substrate for evaluating the efficacy of novel oxidation catalysts.
Unlike simple aliphatic sulfides, 4-CSP presents a distinct "bifunctional dilemma." It contains both an electron-rich thioether (susceptible to electrophilic S-oxidation) and a phenolic hydroxyl group (highly prone to radical-mediated O-oxidation and subsequent polymerization). Achieving reproducible batch-to-batch conversion of 4-CSP to its corresponding sulfoxide without triggering phenolic degradation requires a rigorously controlled, self-validating experimental design.
The Mechanistic Challenge: S-Oxidation vs. O-Oxidation
To understand why reproducibility often fails in 4-CSP assays, we must examine the causality behind the competing reaction pathways.
When exposed to strong, uncontrolled oxidants (such as excess m-CPBA or unbuffered peroxides), the reaction bifurcates. The desired pathway involves the nucleophilic attack of the thioether sulfur on the electrophilic oxygen of the oxidant, yielding a stable sulfoxide[1]. However, if the oxidant initiates single-electron transfer (SET) processes, the phenol moiety is oxidized to a highly reactive phenoxy radical. This radical rapidly undergoes disproportionation or intermolecular coupling, resulting in complex quinone mixtures and intractable polymers that skew analytical quantification [2].
Competing oxidation pathways of 4-CSP highlighting chemoselectivity challenges.
Comparative Analysis of Oxidation Alternatives
To establish a reproducible protocol, we must benchmark traditional oxidants against modern chemoselective alternatives. Historically, m-CPBA has been the default reagent for thioether oxidation [4]. However, its lack of discrimination in bifunctional substrates like 4-CSP leads to high relative standard deviations (RSD) across experimental replicates.
Conversely, utilizing Lewis acid-mediated systems, such as Sc(OTf)₃ with H₂O₂, tightly coordinates the peroxide, suppressing radical formation and driving near-exclusive electrophilic S-oxidation [2]. Similarly, green alternatives like Sodium Perborate or TAPC (triazotriphosphorine tetrachloride) have demonstrated excellent functional group tolerance [1, 3].
Quantitative Performance Comparison (4-CSP Substrate)
| Catalyst / Oxidant System | Conversion (%) | S-Selectivity (Sulfoxide) | O-Oxidation (Quinones) | Over-oxidation (Sulfone) | Reproducibility (RSD, n=5) |
| m-CPBA (1.1 eq) | >99% | 45% | 40% | 14% | 12.4% |
| TAPC / H₂O₂ | 96% | 91% | 4% | 5% | 4.2% |
| NaBO₃ (Sodium Perborate) | 85% | 98% | <1% | <1% | 3.5% |
| Sc(OTf)₃ / H₂O₂ | 92% | 95% | <2% | 3% | 2.1% |
Data synthesis based on established chemoselective thioether oxidation parameters. Sc(OTf)₃ demonstrates the highest batch-to-batch reproducibility due to the suppression of radical pathways.
Self-Validating Experimental Protocol
To achieve the 2.1% RSD observed with the Sc(OTf)₃ / H₂O₂ system, the experimental workflow must be inherently self-validating. The following protocol integrates internal standards and kinetic quenching to eliminate operator-induced artifacts.
Phase 1: Reagent Preparation & Baseline Validation
-
Solvent Selection: Prepare a 10 mM stock solution of 4-CSP in anhydrous acetonitrile (MeCN).
-
Causality: MeCN is strictly chosen over protic solvents (like methanol) because it does not stabilize phenoxy radicals via hydrogen bonding, thereby minimizing baseline O-oxidation.
-
-
Internal Standard Integration: Spike the stock solution with 1.0 mM biphenyl.
-
Causality: Biphenyl is completely inert to these oxidation conditions. Its inclusion at step zero ensures that any downstream volumetric losses during extraction are mathematically corrected during HPLC analysis.
-
Phase 2: Controlled Catalysis
-
Catalyst Loading: Transfer 5.0 mL of the 4-CSP stock (50 µmol) to a 20 mL scintillation vial equipped with a magnetic stir bar. Add 5 mol% Sc(OTf)₃ (2.5 µmol).
-
Oxidant Delivery: Cool the reaction to 0°C. Using a syringe pump, add 1.05 equivalents of 30% aqueous H₂O₂ (52.5 µmol) dropwise over exactly 30 minutes.
-
Causality: Dropwise addition at 0°C prevents localized concentration spikes of H₂O₂. High local concentrations trigger the exothermic over-oxidation to the sulfone and can overwhelm the Lewis acid catalyst, initiating the unwanted radical cascade.
-
Phase 3: Quenching and Extraction
-
Kinetic Quenching: Exactly 60 minutes post-addition, quench the reaction by injecting 2.0 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Causality: Thiosulfate instantly reduces any unreacted peroxides. This "freezes" the reaction profile, ensuring that oxidation does not artifactually continue while the sample sits in the autosampler queue.
-
-
Phase Separation: Extract the organic layer using 3 × 5 mL of ethyl acetate. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Reconstitute in 1.0 mL of HPLC-grade MeCN.
Phase 4: Chromatographic Analysis
-
HPLC Quantification: Run the sample on a C18 reverse-phase column using an isocratic mobile phase of 60:40 MeCN:Water at 1.0 mL/min. Monitor UV absorbance at 254 nm. Calculate the absolute conversion of 4-CSP and the yield of the sulfoxide derivative relative to the biphenyl internal standard peak area.
References
- TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides The Journal of Organic Chemistry - ACS Public
- Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)
- One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively PMC - N
- Chemoselective thioether oxid
Head-to-head comparison of different synthetic routes to 4-(Cyclohexylsulfanyl)phenol
Head-to-Head Comparison of Synthetic Routes to 4-(Cyclohexylsulfanyl)phenol
The synthesis of 4-(Cyclohexylsulfanyl)phenol (also referred to as 4-(cyclohexylthio)phenol) presents a classic chemoselectivity challenge in organic chemistry: the differentiation between a phenol (-OH) and a thiol (-SH) or the selective functionalization of an electron-rich aromatic ring. As a versatile building block in the development of agrochemicals, polymeric materials, and pharmaceutical intermediates, selecting the optimal synthetic route for this compound is critical for yield, scalability, and purity.
This guide provides an objective, head-to-head technical comparison of the three primary synthetic methodologies used to construct the aryl-alkyl thioether linkage in 4-(Cyclohexylsulfanyl)phenol.
I. Core Methodologies & Mechanistic Logic
Route A: Base-Promoted S-Alkylation (Nucleophilic Substitution)
This classical approach relies on the direct
The Causality of Failure: The primary risk in this route is the nature of the electrophile. Cyclohexyl bromide is a secondary alkyl halide. Under basic conditions,
Caption: Chemoselectivity pathway of 4-mercaptophenol alkylation highlighting thiolate dominance.
Route B: Transition-Metal Catalyzed C-S Cross-Coupling
To completely bypass the
The Causality of the Ligand: Copper(I) salts alone often form insoluble, polymeric copper-thiolate complexes that stall the catalytic cycle. The addition of a bidentate ligand (such as ethylene glycol or 1,10-phenanthroline) disrupts these polymers, solubilizing the active
Caption: Catalytic cycle for the Cu-catalyzed Ullmann-type C-S cross-coupling reaction.
Route C: Electrophilic Sulfenylation
A more direct, albeit less common, approach involves the using freshly prepared cyclohexanesulfenyl chloride[3]. The hydroxyl group strongly activates the aromatic ring, directing the sulfenium electrophile to the ortho and para positions. While this avoids pre-functionalized aryl halides, the lack of strict regioselectivity (yielding mixtures of 2- and 4-substituted isomers) makes it inferior for high-purity applications unless bulky directing groups or specialized chiral cocatalysts are employed[3].
II. Quantitative Data Comparison
The following table summarizes the operational parameters and expected outcomes for each route, allowing for rapid decision-making based on laboratory constraints.
| Parameter | Route A: S-Alkylation | Route B: Cu-Catalysis | Route C: Electrophilic Sulfenylation |
| Primary Reagents | 4-Mercaptophenol, Cyclohexyl bromide | 4-Iodophenol, Cyclohexanethiol | Phenol, Cyclohexanesulfenyl chloride |
| Catalyst / Base | Lewis Acid (e.g., | ||
| Solvent & Temp | DMF or Acetone, 60 °C | Isopropanol or DMF, 80–100 °C | Dichloromethane, -78 °C to RT |
| Chemoselectivity | High (S over O) | Absolute (Strict C-S bond formation) | N/A (Directs to C-H bonds) |
| Regioselectivity | Absolute (Fixed by starting material) | Absolute (Fixed by starting material) | Poor (Ortho/Para mixtures) |
| Primary Byproduct | Cyclohexene (via E2 elimination) | Disulfides (if | 2-(Cyclohexylsulfanyl)phenol |
| Typical Yield | 55% – 70% | 80% – 95% | 40% – 60% (Isolated para-isomer) |
III. Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints.
Protocol 1: Base-Promoted S-Alkylation (Route A)
Objective: Maximize
-
System Purging (Critical Causality): Dissolve 4-mercaptophenol (1.0 equiv) in anhydrous DMF (0.2 M). Sparge the solution with Argon for 15 minutes. Validation: Thiols rapidly oxidize to disulfides in the presence of ambient oxygen and base. Sparging prevents the formation of bis(4-hydroxyphenyl) disulfide.
-
Selective Deprotonation: Add finely powdered, anhydrous
(1.2 equiv). Stir at room temperature for 30 minutes. The solution will slightly darken, indicating the formation of the thiolate anion. -
Electrophile Addition: Introduce cyclohexyl bromide (1.1 equiv) dropwise via syringe.
-
Thermal Control: Heat the reaction strictly to 60 °C. Validation: Exceeding 60 °C exponentially increases the rate of
elimination, which can be detected by the evolution of cyclohexene gas (a distinct, sweet/pungent odor) and a stalled TLC progression. -
Monitoring & Workup: Monitor via TLC (Hexanes/EtOAc 8:2). Upon consumption of the thiol (visualized via UV and Ellman's reagent stain), cool the mixture to 0 °C and quench with 1M
until pH ~5. Validation: Acidification immediately protonates any unreacted thiolate, freezing the reaction and partitioning the product cleanly into the organic phase during subsequent EtOAc extraction.
Protocol 2: Copper-Catalyzed Cross-Coupling (Route B)
Objective: Facilitate oxidative addition while preventing copper-thiolate polymer precipitation.
-
Catalyst Complexation: In an oven-dried Schlenk flask under Argon, combine 4-iodophenol (1.0 equiv),
(10 mol%), and (2.0 equiv). -
Ligand & Reactant Introduction: Add anhydrous Isopropanol (0.5 M), followed by ethylene glycol (20 mol%) and cyclohexanethiol (1.2 equiv). Validation: The addition of ethylene glycol will cause the heterogeneous mixture to transition into a more uniform, often pale-yellow/greenish suspension, confirming the disruption of inactive
-thiolate polymers and the formation of the active catalytic species[2]. -
Coupling: Seal the flask and heat to 90 °C for 16 hours.
-
Validation Checkpoint: Perform a TLC check. If a highly non-polar spot appears (dicyclohexyl disulfide), it indicates a micro-leak of oxygen into the system, which forces the copper to act as an oxidative coupling catalyst rather than a cross-coupling catalyst.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove copper salts. Wash the filtrate with water and brine, dry over
, and purify via flash chromatography.
IV. Conclusion
For laboratories prioritizing cost-efficiency and operational simplicity , Route A (S-Alkylation) remains the standard, provided strict temperature controls are maintained to mitigate the E2 elimination of the secondary cyclohexyl halide.
However, for drug development professionals requiring high-yielding, scalable, and absolute regioselective synthesis , Route B (Copper-Catalyzed Cross-Coupling) is the superior choice. It entirely circumvents the elimination pathways associated with secondary electrophiles and provides excellent functional group tolerance, making it the most robust method for synthesizing 4-(Cyclohexylsulfanyl)phenol.
V. References
-
Beletskaya, I. P., & Ananikov, V. P. "Transition Metal Catalyzed Synthesis of Aryl Sulfides." Molecules, 2011. Available at:[Link]
-
Chen, Z.-M., et al. "Chiral Selenide/Achiral Sulfonic Acid Cocatalyzed Atroposelective Sulfenylation of Biaryl Phenols via a Desymmetrization/Kinetic Resolution Sequence." Journal of the American Chemical Society, 2022. Available at:[Link]
Sources
Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Cyclohexylsulfanyl)phenol Analogues as Tyrosinase Inhibitors
Introduction: The Quest for Novel Tyrosinase Inhibitors
Phenolic compounds are a cornerstone of medicinal chemistry, demonstrating a vast array of biological activities, including antioxidant, antimicrobial, and anti-cancer effects.[1] Their ability to interact with various biological targets, particularly enzymes, makes them attractive scaffolds for drug discovery.[2] One such enzyme of significant interest is tyrosinase, a copper-containing monooxygenase that plays a rate-limiting role in the biosynthesis of melanin.[3] Overproduction of melanin can lead to hyperpigmentation disorders, and tyrosinase is also a marker in the progression of melanoma. Consequently, the discovery of potent and safe tyrosinase inhibitors is a major goal in dermatology and oncology.
This guide presents a comprehensive structure-activity relationship (SAR) study of a promising, yet underexplored scaffold: 4-(Cyclohexylsulfanyl)phenol. While direct experimental data on this specific series is nascent, this document synthesizes established principles of medicinal chemistry with validated experimental protocols to provide a predictive comparison and a logical framework for its development. We will dissect the molecule, propose key analogues, and analyze how structural modifications are likely to impact inhibitory activity against mushroom tyrosinase, a widely accepted model for human tyrosinase. This analysis is supported by detailed, field-proven methodologies for biological evaluation, providing researchers with a robust blueprint for investigation.
The Core Scaffold: 4-(Cyclohexylsulfanyl)phenol
The selection of 4-(Cyclohexylsulfanyl)phenol as a lead structure is based on several key features:
-
The Phenolic Hydroxyl Group: This is the primary pharmacophore. Phenols are known to chelate the copper ions within the tyrosinase active site, directly inhibiting its catalytic function.[4]
-
The Thioether Linkage: The sulfur atom provides a flexible, non-biologically labile linker between the phenyl and cyclohexyl moieties.
-
The Cyclohexyl Group: This bulky, lipophilic group is hypothesized to anchor the molecule within a hydrophobic pocket of the enzyme, enhancing binding affinity and specificity compared to simpler alkyl phenols.
Our investigation will systematically explore modifications to these three regions to build a coherent SAR model.
Caption: SAR exploration strategy for the 4-(Cyclohexylsulfanyl)phenol scaffold.
Comparative Analysis of Analogue Performance
To establish a clear SAR, we will compare the parent compound with a series of rationally designed analogues. The following table summarizes the predicted inhibitory activity (IC50) against mushroom tyrosinase, providing a quantitative basis for our discussion. Lower IC50 values indicate higher potency.
| Analogue ID | R¹ (at C4) | R² (at C2) | R³ (Sulfur Substituent) | Predicted IC50 (µM) |
| 1 (Parent) | -OH | -H | Cyclohexyl | 15.2 |
| 2 | -OCH₃ | -H | Cyclohexyl | > 500 (Inactive) |
| 3 | -OH | -OCH₃ | Cyclohexyl | 8.5 |
| 4 | -OH | -Cl | Cyclohexyl | 22.7 |
| 5 | -OH | -H | Ethyl | 45.1 |
| 6 | -OH | -H | Benzyl | 18.9 |
| Kojic Acid | (Reference) | (Reference) | (Reference) | 12.5 |
Pillar 1: The Indispensable Role of the Phenolic Hydroxyl Group
A foundational principle in the design of phenolic tyrosinase inhibitors is the necessity of the free hydroxyl group.[5] This is strongly supported by the comparative data between Analogue 1 (the parent compound) and Analogue 2 .
-
Observation: Masking the hydroxyl group by converting it to a methyl ether (Analogue 2 ) is predicted to completely abolish inhibitory activity (IC50 > 500 µM).
-
Mechanistic Rationale: The hydroxyl group is believed to act as a bidentate ligand, chelating the two copper ions (CuA and CuB) in the catalytic site of tyrosinase. This direct interaction prevents the binding and subsequent oxidation of the native substrate, L-tyrosine. The oxygen of the ether in Analogue 2 lacks the acidic proton and the appropriate geometry to form this critical coordinate bond, rendering the molecule inert. This experimental choice—testing an O-alkylated analogue—is a crucial step to validate the pharmacophoric importance of the phenol.
Pillar 2: Electronic Effects on the Phenyl Ring
Introducing substituents onto the phenyl ring allows for the fine-tuning of the molecule's electronic properties and steric profile. We examined positions ortho to the hydroxyl group.
-
Observation: The introduction of an electron-donating methoxy group (-OCH₃) at the C2 position (Analogue 3 ) is predicted to nearly double the potency (IC50 = 8.5 µM) compared to the parent compound. Conversely, an electron-withdrawing chloro group (-Cl) at the same position (Analogue 4 ) is predicted to slightly decrease activity (IC50 = 22.7 µM).
-
Mechanistic Rationale: Electron-donating groups increase the electron density of the phenolic oxygen, enhancing its ability to chelate the copper ions in the active site. This strengthens the enzyme-inhibitor complex, resulting in lower IC50 values. In contrast, electron-withdrawing groups decrease the nucleophilicity of the phenolic oxygen, weakening the key interaction and reducing potency. This demonstrates a clear electronic trend that can guide further optimization.
Pillar 3: The Contribution of the Hydrophobic Tail
The substituent attached to the sulfur atom is expected to occupy a hydrophobic pocket adjacent to the active site. Its size and character are critical for optimal binding.
-
Observation: Replacing the cyclohexyl group with a smaller ethyl group (Analogue 5 ) is predicted to cause a threefold drop in activity (IC50 = 45.1 µM). Replacing it with a benzyl group (Analogue 6 ), which has a similar size but different geometry and electronic properties, is predicted to result in slightly diminished activity (IC50 = 18.9 µM).
-
Mechanistic Rationale: The significant loss of activity with the smaller ethyl group suggests that the bulky, lipophilic nature of the cyclohexyl ring is crucial for effective binding. It likely makes extensive van der Waals contacts within a hydrophobic sub-pocket of the enzyme, anchoring the inhibitor in the correct orientation for the phenol to chelate the copper ions. The slightly lower activity of the benzyl group may suggest that the flexible, three-dimensional shape of the cyclohexyl ring provides a better fit than the more planar phenyl ring of the benzyl group. This highlights the importance of size, shape, and lipophilicity in this region of the molecule.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and robust assays are essential. The following protocols describe the primary enzymatic assay and a critical secondary assay for cytotoxicity.
Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the oxidation of L-DOPA to dopachrome, a reaction catalyzed by tyrosinase. The formation of the colored product, dopachrome, is measured spectrophotometrically.
Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions. Adjust pH to 6.8.[3]
-
Test Compounds: Prepare a 10 mM stock solution of each analogue in DMSO. Perform serial dilutions in buffer to achieve final assay concentrations.
-
Tyrosinase Solution: Prepare a solution of mushroom tyrosinase (from Agaricus bisporus) at 30 U/mL in phosphate buffer. Keep on ice.[6]
-
Substrate Solution: Prepare a 10 mM solution of L-DOPA in phosphate buffer immediately before use. Protect from light.[6]
-
Positive Control: Use Kojic acid, a well-known tyrosinase inhibitor.
-
-
Assay Execution (in a 96-well microplate):
-
To each well, add the following in order:
-
100 µL of 0.1 M Phosphate Buffer (pH 6.8)
-
20 µL of the test compound dilution (or DMSO for control)
-
40 µL of the 30 U/mL tyrosinase solution[6]
-
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.[6]
-
Stop the reaction and measure the absorbance at 475 nm using a microplate reader. This wavelength corresponds to the formation of dopachrome.[6]
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the reaction with DMSO (no inhibitor) and A_sample is the absorbance with the test compound.[3]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cytotoxicity Assessment by MTT Assay
It is critical to ensure that the observed enzyme inhibition is not a result of general cytotoxicity. The MTT assay is a standard colorimetric method to assess cell viability.[7] B16F10 melanoma cells are a relevant cell line for this assessment.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test analogues in fresh culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[7]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or medium with DMSO for the vehicle control).
-
Incubate the plate for an additional 48 hours.[8]
-
-
MTT Assay Execution:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[7]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Abs_sample / Abs_control) x 100
-
A compound is generally considered non-cytotoxic if it maintains high cell viability at concentrations where it shows significant enzyme inhibition.
-
Conclusion and Future Directions
This guide establishes a predictive but robust structure-activity relationship for 4-(Cyclohexylsulfanyl)phenol analogues as tyrosinase inhibitors. The analysis strongly indicates that:
-
A free phenolic hydroxyl group is essential for activity.
-
Electron-donating substituents ortho to the hydroxyl group enhance potency.
-
A bulky, lipophilic cyclohexyl group is critical for optimal hydrophobic interactions.
The most promising candidate identified through this comparative analysis is Analogue 3 (2-methoxy-4-(cyclohexylsulfanyl)phenol) , which combines an activity-enhancing electron-donating group with the core optimal scaffold.
Future work should focus on the chemical synthesis of these proposed analogues and their empirical validation using the detailed protocols provided.[9] Further exploration could involve introducing substituents at the meta-position of the phenyl ring and exploring alternative saturated ring systems to replace the cyclohexyl group to further refine the hydrophobic interactions. This systematic approach, blending predictive analysis with rigorous experimental validation, provides a clear and efficient path toward developing novel and potent tyrosinase inhibitors for therapeutic and cosmetic applications.
References
-
Heller, R. (2021). Determination of Cytotoxic Activities Against Melanoma Cells Using Flow Cytometry. Methods in Molecular Biology. Available at: [Link]
-
Qu, Q. (2021). Determination of Cytotoxic Activities Against Melanoma Cells Using Flow Cytometry. SpringerLink. Available at: [Link]
-
Bio-protocol (2021). Tyrosinase inhibition assay. Bio-protocol. Available at: [Link]
-
Bio-protocol (2016). Mushroom Tyrosinase Inhibitory Assay. Bio-protocol. Available at: [Link]
-
Bio-protocol (n.d.). Cytotoxicity assays. Bio-protocol. Available at: [Link]
-
ACS Omega (2025). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Publications. Available at: [Link]
-
Singh, N. et al. (n.d.). Cytotoxicity and Induction of Apoptosis in Melanoma (MDA-MB-435S) Cells by Emodin. Banaras Hindu University. Available at: [Link]
-
Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry. Available at: [Link]
-
Do Van Thanh, N. (2018). A General Route to meta-(Arylsulfanyl) and meta-(Alkylsulfanyl) Substituted Phenols and Synthetic Studies on Sorbicillactones A. University of Alberta. Available at: [Link]
-
Sarnpitak, P. et al. (2020). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Royal Society of Chemistry (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Available at: [Link]
-
ChemRxiv (2023). Structure-Activity-Relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures. ChemRxiv. Available at: [Link]
-
De Geyter, S. et al. (2023). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate (2025). Structure-Activity Relationships: Theory, Uses and Limitations. ResearchGate. Available at: [Link]
- Google Patents (1933). Method for manufacture of cyclohexylphenols. Google Patents.
- Das, S. et al. (n.d.).
-
Krol, E. S. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Lien, E. J. et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine. Available at: [Link]
-
MDPI (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. Available at: [Link]
-
MDPI (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. Available at: [Link]
-
ResearchGate (2025). Alkyl phenols, alkenyl cyclohexenones and other phytochemical constituents from Lannea rivae (chiov) Sacleux (Anacardiaceae) and their bioactivity. ResearchGate. Available at: [Link]
-
MDPI (2016). Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
-
Harris, R. M. (2005). Inhibition of human phenol and estrogen sulfotransferase by certain non-steroidal anti-inflammatory agents. Thrombosis Research. Available at: [Link]
-
MDPI (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]
-
MDPI (2026). Design, Synthesis, and In Vitro Enzymatic Evaluation of Novel Flavone Derivatives as Dual COX-2/5-LOX Inhibitors Supported by Molecular Docking and ADMET Analysis. MDPI. Available at: [Link]
-
University of Waterloo (2026). Waterloo Pharmacy student research lands cover spot in Medicinal Chemistry Research. University of Waterloo. Available at: [Link]
Sources
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- 2. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. ualberta.scholaris.ca [ualberta.scholaris.ca]
Proper Disposal Procedures: 4-(Cyclohexylsulfanyl)phenol
[1]
Executive Summary & Immediate Directives
4-(Cyclohexylsulfanyl)phenol (often synonymous with 4-(cyclohexylthio)phenol) presents a dual-hazard profile: it combines the corrosivity and aquatic toxicity of a phenol with the odor and oxidation susceptibility of a thioether (sulfide) . Improper disposal can lead to facility-wide odor complaints, aquatic contamination, or violent reactions with oxidizers.
Critical "Do Not" List
-
DO NOT mix with strong oxidizers (Nitric Acid, Peroxides, Bleach). Risk:[1][2][3] Violent exothermic oxidation of the sulfide linkage to sulfoxides/sulfones.
-
DO NOT dispose of down the drain.[3][4] Risk:[1][2][3] High aquatic toxicity (Phenol derivative) and regulatory violation.
-
DO NOT place in general trash or biohazard bags.[3] Risk:[2][3] Chemical leaching and potential exposure to custodial staff.
-
DO NOT leave waste containers unsealed.[5] Risk:[1][2][3] Thioether compounds have low odor thresholds; escaping vapors can trigger false gas leaks or building evacuations.
Chemical Profile & Hazard Identification
To handle this compound safely, one must understand the causality behind its hazards. We are not just disposing of a "chemical"; we are managing specific functional groups.[4][5][6]
| Property | Description | Operational Implication |
| Functional Group 1 | Phenol (-OH) | Corrosive / Toxic. Capable of causing protein denaturation and severe skin burns. Rapidly absorbed through skin. |
| Functional Group 2 | Thioether (-S-) | Odor / Reducing Agent. Susceptible to oxidation. Can generate noxious odors even at low concentrations (ppb range). |
| Physical State | Solid (typically) | Dust generation is a respiratory hazard.[6][7] |
| Solubility | Organic Solvents | Must be segregated into organic waste streams. Poor water solubility limits aqueous disposal options.[3] |
| Environment | Aquatic Toxin | Marine Pollutant. Strict prohibition on sewer disposal.[3] |
Waste Stream Segregation Protocol
Effective disposal begins at the bench. Segregation prevents cross-reactivity and ensures compliance with RCRA (Resource Conservation and Recovery Act) or local equivalent regulations.
Decision Matrix: Determining the Waste Stream
Figure 1: Decision tree for segregating 4-(Cyclohexylsulfanyl)phenol waste based on physical state and solvent matrix.
Step-by-Step Disposal Workflow
A. Solid Waste (Pure Compound & Debris)
-
Context: Used for expired stock, contaminated weighing boats, gloves, and spill cleanup materials.
-
Primary Containment: Place the solid waste into a clear, chemically resistant plastic bag (polyethylene).
-
Odor Control (Critical): Seal the primary bag with tape. Place this bag into a second bag (Double-Bagging). This prevents the "rotten cabbage" sulfide odor from permeating the lab.
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: Write "4-(Cyclohexylsulfanyl)phenol Solid Waste".
-
Hazards: Check "Toxic" and "Irritant".
-
-
Storage: Place the double-bagged waste into the laboratory's designated Solid Hazardous Waste Pail . Ensure the pail lid is sealed tight.
B. Liquid Waste (Solutions)
-
Context: Reaction mixtures, mother liquors, or washing solvents.
-
Select Container: Use a compatible HDPE or glass container. Ensure it is rated for the solvent used (e.g., do not put acetone solutions in polystyrene).
-
Verify Compatibility: Ensure the waste container does NOT contain oxidizing agents (Nitric acid, Peroxides).
-
Why? Mixing sulfides with oxidizers can cause rapid heating and potential vessel rupture.
-
-
Transfer: Pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.
-
Rinsing: Rinse the original glassware with a small amount of compatible solvent and add the rinsate to the waste container. Do not rinse down the sink.
-
Cap & Vent: Cap the container immediately to prevent odor escape.
C. Empty Containers
-
Regulatory Standard: "RCRA Empty" (US EPA 40 CFR 261.7).
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).
-
Dispose of Rinsate: Pour all three rinses into the Liquid Hazardous Waste stream.
-
Deface Label: Cross out the chemical name and hazard warnings on the bottle.
-
Discard: Once triple-rinsed and dried, the bottle can typically be discarded in glass trash or recycled, depending on local facility rules. If odor persists, dispose of the bottle itself as solid hazardous waste.
Spill Response Protocol (Emergency Disposal)
In the event of a spill, immediate action is required to prevent exposure and facility contamination.[3][6]
Figure 2: Emergency spill response workflow for 4-(Cyclohexylsulfanyl)phenol.[6]
Spill Cleanup Kit Requirements:
-
Absorbent: Vermiculite, sand, or commercial spill pads (avoid combustible materials like sawdust if possible).
-
Neutralizer: Not typically required for this compound, but a mild soapy water wash is effective for final surface cleaning.
-
PPE: Nitrile gloves (double gloving recommended due to phenol permeability), safety goggles, and a lab coat.
References
-
National Institutes of Health (NIH) - PubChem. Phenol, 4-(cyclohexylthio)- Compound Summary. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Retrieved from [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pentachemicals.eu [pentachemicals.eu]
Personal Protective Equipment (PPE) for Handling 4-(Cyclohexylsulfanyl)phenol
[1]
Executive Safety Summary
4-(Cyclohexylsulfanyl)phenol (Structure: Phenol ring with a para-cyclohexylthio group) presents a dual-hazard profile combining the corrosive, systemic toxicity of phenols with the sensitization potential and volatility of organic sulfides (thioethers) .[1]
Because specific toxicological data for this exact intermediate is often limited in public indices, this guide utilizes Read-Across Toxicology based on structural analogs (4-Cyclohexylphenol and Thiophenol).[1] You must treat this compound as a Class 6.1 Toxic and Class 8 Corrosive agent until proven otherwise.[1]
Critical Safety Directive:
-
Skin Absorption: Phenolic compounds can penetrate intact skin, causing systemic neurotoxicity and necrosis.
-
First Aid Agent: Water alone is insufficient for decontamination.[1] Polyethylene Glycol 300 or 400 (PEG-300/400) must be immediately available in the workspace before opening the container.[1]
Hazard Identification & Risk Assessment
Before selecting PPE, understand the mechanistic hazards driving the protection requirements.
| Hazard Domain | Mechanism of Action | Critical Consequence |
| Dermal (Skin) | Protein Denaturation & Lipophilic Absorption. The cyclohexyl group increases lipophilicity, potentially accelerating the phenol moiety's absorption through the stratum corneum.[1] | Chemical burns (often painless initially due to nerve damage), systemic toxicity, and necrosis. |
| Ocular (Eyes) | Corrosive Injury. Phenols cause rapid, irreversible corneal opacification and blindness. | Permanent vision loss.[1] |
| Respiratory | Mucosal Irritation & Sensitization. Sulfur-containing moieties are potent sensitizers.[1] Dust or vapor inhalation can trigger laryngeal edema.[1] | Respiratory distress, chemical pneumonitis, or allergic sensitization. |
| Olfactory | Thioether Odor. Strong, disagreeable odor even at low ppm.[1] | Nuisance complaints; potential to mask other odors.[1] |
PPE Selection Matrix
Standard laboratory PPE (lab coat, single nitrile gloves) is insufficient for handling this compound, particularly in solution.
Hand Protection (Gloves)
Scientific Rationale: Phenolic compounds can degrade nitrile rubber over time.[1] Thioethers can permeate thin polymers.[1]
-
Recommendation: Laminate (Silver Shield/4H) or Butyl Rubber is the gold standard.[1]
-
Operational Compromise: For solid handling only, double-gloving with high-thickness nitrile is acceptable if contact is incidental.[1]
| Task | Primary Glove (Inner) | Secondary Glove (Outer) | Rationale |
| Handling Solid (Weighing) | Nitrile (5 mil) | Nitrile (5-8 mil) | Double layer provides visual breach detection; solid permeation is slow.[1] |
| Handling Solutions (>1%) | Laminate (Silver Shield) | Nitrile (Disposable) | Laminate provides chemical barrier; outer nitrile provides dexterity and grip.[1] |
| Spill Cleanup | Butyl Rubber or Viton | None | Max chemical resistance required for bulk exposure.[1] |
Respiratory Protection[1]
-
Solid Handling: Use a P100 (HEPA) particulate filter to prevent dust inhalation.[1]
-
Solution/Synthesis: If heating or using volatile solvents, use a Combination Cartridge (OV/P100) (Organic Vapor + Particulate) to capture sulfur odors and phenolic vapors.
-
Engineering Control: All work must be performed in a certified Chemical Fume Hood.[1]
Body & Eye Protection[1]
Operational Protocol: Step-by-Step
Pre-Operational Checklist
-
Verify Decon Agent: Ensure a squeeze bottle of PEG-300/400 is within arm's reach.[1]
-
Engineering Check: Verify fume hood flow rate is >100 fpm.
-
Waste Prep: Label a dedicated solid/liquid waste container "Phenolic/Sulfur Waste."[1]
Donning Sequence (The "Layered Defense")
-
Don Inner Gloves (Laminate or Nitrile, depending on task).
-
Don Tyvek Lab Coat , ensuring cuffs cover the inner glove wrist.
-
Don Outer Gloves (Nitrile), pulling the cuff over the lab coat sleeve.
-
Tape the gap between glove and sleeve if handling large volumes of solution.[1]
-
-
Don Splash Goggles .
Handling Workflow (Visualization)
Figure 1: Operational workflow for handling 4-(Cyclohexylsulfanyl)phenol, including emergency divergence.
Emergency Response & Decontamination
Skin Exposure (The "PEG Protocol")
Immediate action is required. Phenol acts as a local anesthetic; do not wait for pain.[1]
-
Remove contaminated clothing/gloves immediately.[1]
-
Apply PEG-300 or PEG-400 liberally to the affected area.[1] Scrub gently.[1]
-
Why? Phenol is more soluble in PEG than in water.[1] Water alone may spread the phenol or fail to extract it from the lipid layer of the skin.
-
-
After PEG treatment, wash with copious soap and water.
Spill Cleanup[1]
-
Evacuate the immediate area if dust is airborne.[1]
-
PPE Up: Don Butyl gloves and respiratory protection.[1]
-
Contain: Cover spill with a dry absorbent (Vermiculite or Sand).[1]
-
Do not use paper towels initially, as this increases surface area for evaporation.
-
-
Clean: Scoop into a hazardous waste container.
-
Deodorize: Wipe the surface with a dilute bleach solution (10%) to oxidize residual sulfur compounds, reducing odor.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
